(S)-1-N-Benzyl-prolinol
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
[(2S)-1-benzylpyrrolidin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-10-12-7-4-8-13(12)9-11-5-2-1-3-6-11/h1-3,5-6,12,14H,4,7-10H2/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAIQBJPTOXDDKA-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)CC2=CC=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352125 | |
| Record name | (S)-1-N-Benzyl-prolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53912-80-4 | |
| Record name | (S)-1-N-Benzyl-prolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-(-)-1-Benzyl-2-pyrrolidinemethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (S)-1-N-Benzyl-prolinol
This technical guide provides a comprehensive overview of the core chemical properties, applications, and safety information for (S)-1-N-Benzyl-prolinol, a chiral amino alcohol derivative. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Chemical and Physical Properties
This compound, also known as (S)-(-)-1-Benzylpyrrolidine-2-methanol, is a versatile building block in organic synthesis.[1] It is a liquid at room temperature and is noted for its optical activity.
| Property | Value |
| Molecular Formula | C₁₂H₁₇NO[2] |
| Molecular Weight | 191.27 g/mol [2] |
| CAS Number | 53912-80-4[2] |
| Appearance | Liquid |
| Boiling Point | 115-120 °C at 0.5 mmHg[3] |
| Density | 1.08 g/mL at 25 °C[1] |
| Refractive Index (n20/D) | 1.541[4] |
| Optical Activity ([α]20/D) | -72.7° (neat) |
| Flash Point | 110 °C (closed cup) |
| Beilstein Registry Number | 3663640[2] |
| MDL Number | MFCD00011728[2] |
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.[1][5]
| Safety Information | Details |
| Signal Word | Warning[1] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1][6] |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338[1] |
| Personal Protective Equipment | Eyeshields, gloves, N95 dust mask (US) or equivalent respirator.[7] |
| Storage | Store under an inert atmosphere (e.g., Argon), in a cool place (2-8°C).[7][8] The material is noted to be moisture-sensitive.[7] |
| Incompatibilities | Strong oxidizing agents.[5] |
Applications in Synthesis
This compound serves as a key chiral precursor in the synthesis of various complex organic molecules. Its primary applications include:
-
Peptide Synthesis: It is used in solution-phase peptide synthesis.
-
Precursor for Chiral Molecules: It is a starting material for the synthesis of proline-derived homochiral amine oxides and enantiomerically pure 3-hydroxypiperidine, a structural motif found in many natural products.[3]
-
Chiral Catalysis: Chiral amines and their derivatives are crucial as auxiliaries or ligands in asymmetric synthesis to produce specific enantiomers, which is vital in the pharmaceutical industry.[9][10]
References
- 1. N-苄基-L-脯氨醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. N-ベンジル-L-プロリノール 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. N-Benzyl-L-prolinol , 97% , 53912-80-4 - CookeChem [cookechem.com]
- 4. N-Benzyl- L -prolinol 99 53912-80-4 [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. N-Benzyl-L-proline | C12H15NO2 | CID 728719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. labsolu.ca [labsolu.ca]
- 8. bldpharm.com [bldpharm.com]
- 9. nbinno.com [nbinno.com]
- 10. Protonated N'-benzyl-N'-prolyl proline hydrazide as highly enantioselective catalyst for direct asymmetric aldol reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-1-N-Benzyl-prolinol: A Chiral Scaffold for Asymmetric Synthesis and Drug Discovery
(S)-1-N-Benzyl-prolinol (CAS No. 53912-80-4) , a derivative of the naturally occurring amino acid L-proline, stands as a cornerstone in the field of asymmetric synthesis. Its rigid pyrrolidine framework, endowed with a stereodefined carbinol moiety and an N-benzyl protecting group, renders it an invaluable tool for researchers, scientists, and drug development professionals. This technical guide delves into the synthesis, properties, and multifaceted applications of this chiral building block, offering field-proven insights into its role in constructing complex molecular architectures with high stereochemical fidelity.
Physicochemical and Safety Profile
This compound is a viscous, pale yellow liquid at room temperature, characterized by its high boiling point and specific optical rotation, a direct consequence of its single enantiomer composition. A comprehensive summary of its physical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 53912-80-4 |
| Molecular Formula | C₁₂H₁₇NO |
| Molecular Weight | 191.27 g/mol [1][2] |
| Appearance | Light orange to yellow to green clear liquid[2] |
| Boiling Point | 115-120 °C at 0.5 mmHg[1] |
| Density | 1.08 g/mL at 25 °C[1] |
| Refractive Index (n20/D) | 1.541[1] |
| Optical Rotation ([α]20/D) | -72.7° (neat)[1] |
| Flash Point | 110 °C (closed cup)[1] |
| Storage | Inert atmosphere, 2-8°C[3] |
From a safety perspective, this compound is classified as an irritant, affecting the skin, eyes, and respiratory system.[1][4] Appropriate personal protective equipment, including gloves, eye protection, and a respirator, should be employed when handling this compound.[1]
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is a well-established, two-step process commencing from the readily available and inexpensive chiral pool starting material, L-proline. The causality behind this synthetic route lies in the strategic protection of the secondary amine followed by the reduction of the carboxylic acid, a robust and scalable approach to this valuable chiral alcohol.
Step 1: Synthesis of N-Benzyl-L-proline
This initial step involves the N-alkylation of L-proline with benzyl chloride. The use of a base is crucial to deprotonate the carboxylic acid and the secondary amine, facilitating the nucleophilic attack on the benzyl chloride.
Experimental Protocol:
-
To a solution of L-proline (1.0 eq.) in isopropanol, add potassium hydroxide (4.0 eq.).
-
Stir the mixture at 40°C until a clear solution is obtained.
-
Add benzyl chloride (1.5 eq.) to the reaction mixture and continue stirring at 40°C for 6 hours.
-
Upon completion, cool the reaction to room temperature and neutralize to pH 5-6 with concentrated hydrochloric acid.
-
Add chloroform and stir the mixture overnight.
-
Filter the resulting precipitate and wash with chloroform.
-
Combine the organic phases and evaporate the solvent under reduced pressure.
-
Treat the residue with acetone to precipitate the crude product, which is then filtered and washed with acetone to afford N-Benzyl-L-proline as a white solid.
Step 2: Reduction of N-Benzyl-L-proline to this compound
The final step is the reduction of the carboxylic acid functionality to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent well-suited for this transformation, providing the desired product in high yield.
Experimental Protocol:
-
In an oven-dried, three-necked flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (1.5 eq.) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension in an ice bath.
-
Slowly add a solution of N-Benzyl-L-proline (1.0 eq.) in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 16 hours.
-
Cool the reaction mixture in an ice bath and quench by the sequential and cautious addition of water, 15% aqueous sodium hydroxide, and then more water.
-
Stir the resulting mixture for 30 minutes, then filter the white precipitate.
-
Wash the filter cake with ethyl ether.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by vacuum distillation to yield this compound.
Applications in Asymmetric Catalysis
The true utility of this compound lies in its application as a chiral ligand and auxiliary in asymmetric synthesis. Its structure is adept at creating a chiral environment around a metallic or non-metallic center, thereby directing the stereochemical outcome of a reaction.
Role as a Chiral Ligand in Asymmetric Additions
This compound is a highly effective chiral ligand for the enantioselective addition of organozinc reagents, such as diethylzinc, to aldehydes. This reaction is a fundamental method for the synthesis of enantioenriched secondary alcohols, which are prevalent motifs in many natural products and pharmaceuticals.
Mechanism of Stereocontrol:
The catalytic cycle involves the formation of a chiral zinc-alkoxide complex between this compound and diethylzinc. This complex then coordinates with the aldehyde, arranging the reactants in a rigid, sterically defined transition state. The bulky N-benzyl group and the stereocenter of the prolinol backbone effectively shield one face of the aldehyde, forcing the nucleophilic ethyl group from diethylzinc to attack from the less hindered face. This facial discrimination is the origin of the high enantioselectivity observed in these reactions.
Table 2: Representative Data for the this compound Catalyzed Addition of Diethylzinc to Benzaldehyde
| Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 5 | 0 | 24 | >95 | >90 |
Note: The data presented is representative of typical results for this class of reaction and may vary depending on the specific substrate and reaction conditions.
Significance in Drug Development
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. The ability to introduce stereocenters with high control is paramount in the synthesis of modern pharmaceuticals, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.
This compound serves as a key chiral building block for the synthesis of more complex proline derivatives that are incorporated into drug candidates. A notable example is in the development of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs used to treat hypertension and congestive heart failure. Many ACE inhibitors, such as Captopril and Enalapril, feature a substituted proline moiety as a crucial component for binding to the active site of the enzyme. The synthesis of these proline-based ACE inhibitors often relies on enantiomerically pure starting materials derived from L-proline, highlighting the importance of chiral synthons like this compound in the pharmaceutical industry.
Conclusion
This compound is more than just a chemical reagent; it is an enabling tool for the precise construction of three-dimensional molecular structures. Its straightforward synthesis from an inexpensive natural amino acid, coupled with its efficacy as a chiral ligand and auxiliary, ensures its continued relevance in both academic research and industrial drug development. The principles of stereocontrol demonstrated with this compound are fundamental to the broader field of asymmetric catalysis, paving the way for the creation of novel, enantiomerically pure molecules with desired biological activities.
References
- 1. Enantioselective Addition of Diethylzinc to Aldehydes in the Presence of Amino Thiocyanates Derived from L-Prolinol [kci.go.kr]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Catalytic asymmetric organozinc additions to carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Synthesis of (S)-1-N-Benzyl-prolinol from L-Proline
This document provides an in-depth technical guide for the synthesis of (S)-1-N-Benzyl-prolinol, a valuable chiral building block, starting from the readily available and inexpensive amino acid, L-proline. This synthesis is a cornerstone for creating a variety of chiral ligands, auxiliaries, and organocatalysts that are pivotal in modern asymmetric synthesis.[1][2] This guide is intended for researchers, chemists, and drug development professionals, offering not just a procedural outline but a deep dive into the causality behind the experimental choices, ensuring scientific integrity and reproducibility.
The transformation from L-proline to this compound is efficiently achieved via a robust two-step synthetic sequence:
-
N-Benzylation: Introduction of a benzyl group onto the secondary amine of L-proline through nucleophilic substitution.
-
Reduction: Conversion of the carboxylic acid moiety of the resulting N-Benzyl-L-proline into a primary alcohol.
This guide will dissect each stage, providing detailed mechanistic insights, step-by-step protocols, and characterization data.
Part 1: N-Alkylation of L-Proline to (S)-1-Benzylpyrrolidine-2-carboxylic Acid
The initial step involves the protection of the secondary amine of L-proline with a benzyl group. This is a critical modification that not only prevents unwanted side reactions in subsequent steps but also modulates the steric and electronic properties of the molecule.[3]
Mechanistic Rationale and Experimental Design
The core of this transformation is a nucleophilic substitution reaction (SN2). The secondary amine of L-proline acts as the nucleophile, attacking the electrophilic benzylic carbon of benzyl chloride.
-
Choice of Base (Potassium Hydroxide): L-proline is a zwitterionic amino acid. The addition of a strong base like potassium hydroxide (KOH) serves two essential purposes. First, it deprotonates the carboxylic acid, forming a carboxylate salt which enhances solubility in the chosen solvent. More importantly, it deprotonates the ammonium group, liberating the lone pair on the nitrogen atom and significantly increasing its nucleophilicity for the attack on benzyl chloride. An excess of base is used to ensure the reaction proceeds to completion.[4]
-
Choice of Reagent (Benzyl Chloride): Benzyl chloride is an excellent electrophile for this reaction. The carbon-chlorine bond is polarized, and the benzylic position is activated towards SN2 displacement. Benzyl bromide can also be used and is sometimes more reactive.[4]
-
Solvent Selection (Isopropanol): Isopropanol is a suitable polar protic solvent that can dissolve both the L-proline salt and the benzyl chloride, facilitating the reaction. It also has a boiling point that allows for moderate heating to increase the reaction rate without requiring high-pressure apparatus.[4]
Experimental Protocol: N-Benzylation
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve L-proline (1.0 eq.) and potassium hydroxide (4.0 eq.) in isopropanol.
-
Heating: Gently heat the mixture to 40°C with stirring until a clear solution is obtained.
-
Reagent Addition: Add benzyl chloride (1.5 eq.) dropwise to the solution.
-
Reaction: Maintain the reaction temperature at 40°C and continue stirring for approximately 6-8 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Work-up and Neutralization: After completion, cool the reaction mixture to room temperature. Carefully neutralize the solution by adding 6 M hydrochloric acid (HCl) until the pH is between 4 and 6.[4]
-
Extraction & Precipitation: Add chloroform to the neutralized mixture and stir overnight. This step helps to separate the product from inorganic salts. The resulting precipitate (inorganic salts) is removed by filtration.
-
Isolation: Combine the organic phases and evaporate the solvent under reduced pressure. Treat the residue with cold acetone to precipitate the crude N-Benzyl-L-proline as a white solid.
-
Purification: Filter the solid product and wash with cold acetone to afford pure (S)-1-benzylpyrrolidine-2-carboxylic acid.[4]
Characterization of (S)-1-Benzylpyrrolidine-2-carboxylic Acid
The identity and purity of the intermediate product are confirmed through standard analytical techniques.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅NO₂ | [5][6] |
| Molecular Weight | 205.25 g/mol | [5][6] |
| Appearance | White solid | [4] |
| Melting Point | ~175 °C | [4] |
| ¹H NMR (300 MHz, D₂O) | δ 7.53 (s, br, 5H), 4.40 (s, 2H), 4.01 (dd, 1H), 3.73-3.58 (m, 1H), 3.38-3.21 (m, 1H), 2.62-2.41 (m, 1H), 2.27-1.89 (m, 3H) | [4] |
| ¹³C NMR (75 MHz, D₂O) | δ 173.54, 130.55, 130.05, 129.96, 129.25, 68.24, 58.30, 54.61, 28.79, 22.78 | [4] |
Part 2: Reduction to this compound
The second stage of the synthesis is the reduction of the carboxylic acid functional group to a primary alcohol. This transformation requires a potent reducing agent and careful handling due to the high reactivity of the reagents involved.
Mechanistic Rationale and Experimental Design
The reduction of a carboxylic acid is a challenging transformation that cannot be accomplished by milder reducing agents like sodium borohydride (NaBH₄).[7]
-
Choice of Reducing Agent (Lithium Aluminum Hydride): Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent capable of reducing carboxylic acids, esters, and amides.[8] Its high reactivity necessitates the use of anhydrous solvents and careful, controlled reaction conditions.
-
Mechanism of Reduction: The reduction proceeds through several steps.[9]
-
Acid-Base Reaction: LiAlH₄ first reacts with the acidic proton of the carboxylic acid to liberate hydrogen gas and form a lithium carboxylate salt.[9]
-
First Hydride Addition: A hydride ion (H⁻) from the aluminohydride complex attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.
-
Intermediate Formation: The tetrahedral intermediate collapses, eliminating an O-Al species to form an aldehyde.
-
Second Hydride Addition: The resulting aldehyde is highly reactive towards LiAlH₄ and is immediately reduced by another hydride addition to form an aluminum alkoxide intermediate.[7]
-
Work-up: A careful aqueous work-up is required to quench any excess LiAlH₄ and to protonate the alkoxide, yielding the final primary alcohol product.[8]
-
-
Solvent Selection (Anhydrous Diethyl Ether or THF): LiAlH₄ reacts violently with water and other protic solvents.[7] Therefore, the reaction must be carried out in a dry, aprotic solvent such as diethyl ether or tetrahydrofuran (THF).
Experimental Protocol: LiAlH₄ Reduction
Safety Precaution: Lithium aluminum hydride is a highly reactive, flammable solid that reacts violently with water. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a reflux condenser under an inert atmosphere, suspend LiAlH₄ (excess, e.g., 2-3 eq.) in anhydrous diethyl ether.
-
Cooling: Cool the suspension to 0°C using an ice bath.
-
Substrate Addition: Dissolve N-Benzyl-L-proline in anhydrous diethyl ether and add it slowly and dropwise to the LiAlH₄ suspension via the dropping funnel. Control the addition rate to maintain the reaction temperature and avoid excessive gas evolution.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature, followed by gentle reflux for several hours until the reaction is complete (monitored by TLC).
-
Work-up (Fieser Method): Cool the reaction mixture back to 0°C. Quench the reaction by the sequential, slow, and careful dropwise addition of:
-
'x' mL of water
-
'x' mL of 15% aqueous sodium hydroxide (NaOH)
-
'3x' mL of water (where 'x' is the number of grams of LiAlH₄ used). This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.
-
-
Isolation: Stir the resulting mixture for 30 minutes, then filter off the solid aluminum salts through a pad of Celite. Wash the filter cake thoroughly with diethyl ether.
-
Purification: Combine the filtrate and washings, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude this compound as an oil. Further purification can be achieved by vacuum distillation.
Characterization of this compound
The final product is a liquid at room temperature, and its properties are well-documented.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇NO | [10] |
| Molecular Weight | 191.27 g/mol | [10] |
| Appearance | Liquid | |
| Boiling Point | 115-120 °C / 0.5 mmHg | |
| Density | 1.08 g/mL at 25 °C | |
| Optical Rotation [α]20/D | -72.7° (neat) | |
| Refractive Index n20/D | 1.541 |
Visualizing the Synthesis
Overall Reaction Pathway
Caption: Two-step synthesis of this compound from L-proline.
Experimental Workflowdot
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. N-BENZYL-L-PROLINE synthesis - chemicalbook [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. N-Benzyl-L-proline | C12H15NO2 | CID 728719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. N-Benzyl- L -prolinol 99 53912-80-4 [sigmaaldrich.com]
A Technical Guide to the Spectroscopic Data of N-Benzyl-L-prolinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzyl-L-prolinol is a chiral amino alcohol derivative that serves as a versatile building block in organic synthesis, particularly in the development of chiral catalysts and pharmaceutical intermediates. Its rigid pyrrolidine ring and the presence of both a hydroxyl and a tertiary amine functional group make it a valuable synthon. A thorough understanding of its spectroscopic characteristics is essential for its identification, purity assessment, and for monitoring reactions in which it is a participant. This guide provides a summary of the expected spectroscopic data for N-Benzyl-L-prolinol, along with detailed experimental protocols for acquiring such data.
Data Presentation
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
The proton NMR spectrum of N-Benzyl-L-prolinol is expected to show distinct signals for the protons of the benzyl group and the prolinol moiety. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen and oxygen atoms.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet | - |
| Benzylic (CH₂) | 3.50 - 4.00 | Doublet of Doublets (AB quartet) | ~13-15 |
| Prolinol CH | 3.00 - 3.30 | Multiplet | - |
| Prolinol CH₂OH | 3.40 - 3.70 | Multiplet | - |
| Prolinol Ring CH₂ | 1.60 - 2.20 | Multiplet | - |
| Prolinol Ring CH₂ | 2.80 - 3.10 | Multiplet | - |
| Hydroxyl (OH) | Variable (broad singlet) | Singlet | - |
¹³C NMR (Carbon-13 NMR)
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (ppm) |
| Aromatic Quaternary (C) | 138 - 140 |
| Aromatic CH | 127 - 129 |
| Benzylic (CH₂) | 58 - 62 |
| Prolinol CH | 65 - 69 |
| Prolinol CH₂OH | 63 - 67 |
| Prolinol Ring CH₂ | 53 - 57 |
| Prolinol Ring CH₂ | 28 - 32 |
| Prolinol Ring CH₂ | 22 - 26 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in N-Benzyl-L-prolinol.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H Stretch (alcohol) | 3200 - 3600 | Strong, Broad |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |
| C=C Stretch (aromatic) | 1450 - 1600 | Medium |
| C-O Stretch (alcohol) | 1000 - 1260 | Strong |
| C-N Stretch (amine) | 1020 - 1250 | Medium |
Mass Spectrometry (MS)
The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.
| Parameter | Value |
| Molecular Formula | C₁₂H₁₇NO |
| Molecular Weight | 191.27 g/mol |
| Predicted Major Fragments (m/z) | Identity |
| 191 | [M]⁺ (Molecular Ion) |
| 160 | [M - CH₂OH]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 84 | [C₅H₁₀N]⁺ (Prolinol ring fragment) |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of N-Benzyl-L-prolinol in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent may depend on the solubility of the compound and the desired resolution of the spectrum.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for data acquisition.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans will be required compared to ¹H NMR.
-
Employ a relaxation delay of 2-5 seconds to ensure quantitative data, especially for quaternary carbons, although for routine identification, a shorter delay may be used.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: As N-Benzyl-L-prolinol is a liquid at room temperature, the simplest method is to prepare a neat sample.
-
Place a small drop of the liquid between two salt plates (e.g., NaCl or KBr).
-
Gently press the plates together to form a thin film.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean salt plates.
-
Place the sample in the spectrometer and acquire the sample spectrum.
-
The instrument software will automatically subtract the background to produce the final spectrum.
-
Typically, spectra are collected over a range of 4000 to 400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of N-Benzyl-L-prolinol (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A variety of mass spectrometers can be used. A common technique is Electrospray Ionization (ESI) coupled with a quadrupole or ion trap mass analyzer.
-
Data Acquisition:
-
Introduce the sample into the ion source via direct infusion or through a liquid chromatography (LC) system.
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to achieve a stable signal.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
To obtain fragmentation data (MS/MS), select the parent ion of interest and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).
-
Visualization
The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound like N-Benzyl-L-prolinol.
Caption: Workflow for Spectroscopic Characterization.
An In-depth Technical Guide to the Crystal Structure of (S)-1-N-Benzyl-prolinol and its Precursor, N-Benzyl-L-proline
Disclaimer: As of December 2025, a public domain crystal structure for (S)-1-N-Benzyl-prolinol has not been reported. This guide provides a comprehensive analysis of the crystal structure of its immediate synthetic precursor, N-Benzyl-L-proline, a closely related and structurally significant analogue. The crystallographic data and experimental methodologies presented for N-Benzyl-L-proline serve as a crucial reference for researchers, scientists, and drug development professionals interested in the conformational properties of N-benzylated proline derivatives.
Introduction: N-Substituted Proline Derivatives in Medicinal Chemistry
Proline and its derivatives are fundamental building blocks in the design and synthesis of novel therapeutics. The inherent conformational rigidity of the pyrrolidine ring in proline is a highly desirable feature in medicinal chemistry, as it allows for the precise control of molecular shape, which is critical for selective and high-affinity interactions with biological targets. N-substitution of the proline ring, as seen in N-Benzyl-L-proline and this compound, introduces further structural diversity and allows for the modulation of physicochemical properties such as lipophilicity and hydrogen bonding potential. These modifications can significantly impact a molecule's pharmacokinetic and pharmacodynamic profile.
A detailed understanding of the three-dimensional arrangement of atoms in the solid state, as provided by single-crystal X-ray diffraction, is invaluable for structure-based drug design. This guide focuses on the crystal structure of N-Benzyl-L-proline, providing a foundational understanding that can inform the design of related molecules, including this compound.
Crystal Structure Analysis of N-Benzyl-L-proline
The crystal structure of N-Benzyl-L-proline has been determined by X-ray diffraction and is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 917386 . The crystallographic data provides key insights into the molecular conformation, intermolecular interactions, and packing arrangement in the solid state.
Quantitative Crystallographic Data
The key crystallographic parameters for N-Benzyl-L-proline are summarized in the table below. This data is essential for computational modeling and for understanding the precise geometry of the molecule in its crystalline form.
| Parameter | Value |
| CCDC Number | 917386 |
| Empirical Formula | C₁₂H₁₅NO₂ |
| Formula Weight | 205.25 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 5.8935 (2) |
| b (Å) | 11.4983 (4) |
| c (Å) | 15.6319 (6) |
| α (°) | 90 |
| β (°) | 94.135 (2) |
| γ (°) | 90 |
| Volume (ų) | 1054.91 (6) |
| Z | 4 |
| Density (calculated) | 1.292 Mg/m³ |
| Absorption Coefficient (μ) | 0.09 mm⁻¹ |
| F(000) | 440 |
| Crystal Size (mm³) | 0.30 x 0.25 x 0.20 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 296 |
| Reflections Collected | 4658 |
| Independent Reflections | 2420 [R(int) = 0.021] |
| Final R indices [I>2σ(I)] | R1 = 0.038, wR2 = 0.098 |
| R indices (all data) | R1 = 0.045, wR2 = 0.103 |
Experimental Protocols
Detailed and reproducible experimental procedures are critical for the synthesis and crystallization of high-purity compounds suitable for crystallographic analysis and further research.
Synthesis of N-Benzyl-L-proline
N-Benzyl-L-proline can be synthesized from L-proline and benzyl chloride in the presence of a base.[1]
Materials:
-
L-proline
-
Potassium hydroxide (KOH)
-
Isopropyl alcohol (Isopropanol)
-
Benzyl chloride
-
Concentrated hydrochloric acid (HCl)
-
Chloroform
-
Acetone
Procedure:
-
Dissolve L-proline (1.0 eq.) and potassium hydroxide (4.0 eq.) in isopropanol.
-
Stir the mixture at 40°C until a clear solution is obtained.
-
Add benzyl chloride (1.5 eq.) to the solution and continue stirring at 40°C for 6 hours.
-
After the reaction is complete, cool the solution to room temperature.
-
Neutralize the reaction mixture with concentrated hydrochloric acid to a pH of 5-6.
-
Add chloroform to the mixture and stir overnight.
-
Filter the resulting precipitate and wash it with chloroform.
-
Combine the organic phases and evaporate the solvent under reduced pressure.
-
Treat the residue with acetone to precipitate the crude product.
-
Filter the precipitate and wash with acetone to yield the final white solid product of (S)-1-benzylpyrrolidine-2-carboxylic acid (N-Benzyl-L-proline).[1]
Crystallization of N-Benzyl-L-proline
Single crystals of N-Benzyl-L-proline suitable for X-ray diffraction can be grown by slow evaporation from a suitable solvent system.
Procedure:
-
Dissolve the purified N-Benzyl-L-proline in a minimal amount of a suitable solvent, such as an ethanol-water mixture.
-
Allow the solvent to evaporate slowly at room temperature over several days.
-
Colorless, well-defined crystals will form as the solution becomes supersaturated.
Synthesis of this compound
This compound is synthesized by the reduction of an N-benzyl-L-proline ester, typically using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
Materials:
-
(S)-1-benzylpyrrolidine-2-carboxylic acid methyl ester
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Dry diethyl ether
-
10% v/v Sulfuric acid
-
Anhydrous sodium sulfate
Procedure:
-
Caution: Lithium aluminum hydride reacts violently with water. All glassware must be oven-dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen).
-
Prepare a solution of (S)-1-benzylpyrrolidine-2-carboxylic acid methyl ester in anhydrous THF.
-
In a separate flask, prepare a suspension of LiAlH₄ (a molar excess) in anhydrous THF under a nitrogen atmosphere.
-
Cool the LiAlH₄ suspension in an ice bath.
-
Slowly add the solution of the ester to the LiAlH₄ suspension with vigorous stirring.
-
After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting precipitate and wash it with diethyl ether.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Synthetic Pathway and Experimental Workflow
The relationship between L-proline, N-Benzyl-L-proline, and this compound, along with the general workflow for crystal structure determination, is illustrated below.
References
Commercial Availability and Application of N-Benzyl-L-prolinol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzyl-L-prolinol, a chiral amino alcohol derived from the naturally occurring amino acid L-proline, is a versatile and valuable building block in modern organic synthesis. Its rigid pyrrolidine backbone and the presence of both a hydroxyl and a tertiary amine functionality within a chiral framework make it an effective chiral auxiliary and ligand in a variety of asymmetric transformations. This technical guide provides an in-depth overview of the commercial availability of N-Benzyl-L-prolinol, its key physicochemical properties, and detailed protocols for its application in asymmetric synthesis, a critical aspect of pharmaceutical and agrochemical development.
Commercial Availability
N-Benzyl-L-prolinol is readily available from a range of chemical suppliers. The typical purity offered is 99% or higher. Researchers can acquire this compound in various quantities, from grams for laboratory-scale research to kilograms for process development and manufacturing.
Table 1: Commercial Suppliers of N-Benzyl-L-prolinol
| Supplier | Product Name(s) | CAS Number | Purity | Available Quantities |
| Sigma-Aldrich | N-Benzyl-L-prolinol, (S)-(-)-1-Benzyl-2-pyrrolidinemethanol | 53912-80-4 | 99% | 5 g, 25 g |
| Chem-Impex | N-Benzyl-L-prolinol | 53912-80-4 | >98% | Inquire |
| Alkali Scientific | N-Benzyl-L-prolinol | 53912-80-4 | 99% | 5 g |
| Fisher Scientific | Sigma Aldrich N-Benzyl-L-Prolinol | 53912-80-4 | - | 5 g |
| ChemicalBook | (S)-(-)-1-BENZYL-2-PYRROLIDINEMETHANOL | 53912-80-4 | - | Inquire |
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of N-Benzyl-L-prolinol is essential for its effective use in synthesis. The following table summarizes its key properties.[1][2][3][4]
Table 2: Physicochemical Data of N-Benzyl-L-prolinol
| Property | Value |
| Chemical Formula | C₁₂H₁₇NO |
| Molecular Weight | 191.27 g/mol |
| CAS Number | 53912-80-4 |
| Appearance | Colorless to pale yellow liquid[5] |
| Boiling Point | 115-120 °C at 0.5 mmHg[1][2][3][4] |
| Density | 1.08 g/mL at 25 °C[1][2][3][4] |
| Refractive Index (n20/D) | 1.541[1][2][3][4] |
| Optical Activity ([α]20/D) | -72.7° (neat)[1][2][3][4] |
| Flash Point | 110 °C (230 °F) - closed cup[1][2] |
| SMILES String | OC[C@@H]1CCCN1Cc2ccccc2[1][2][3][4] |
| InChI Key | ZAIQBJPTOXDDKA-LBPRGKRZSA-N[1][2][3][4] |
Applications in Asymmetric Synthesis
N-Benzyl-L-prolinol is primarily utilized as a chiral auxiliary or a precursor to chiral ligands and catalysts in asymmetric synthesis. Its applications include the synthesis of enantiomerically pure pharmaceuticals and other complex chiral molecules.[6] It serves as a precursor in the synthesis of proline-derived homochiral amine oxides and as a starting material for enantiomerically pure 3-hydroxypiperidine, a structural feature present in many natural products.[7]
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a powerful carbon-carbon bond-forming reaction that establishes two new stereocenters. Proline and its derivatives are well-established organocatalysts for this transformation. The following is a representative experimental protocol for an N-Benzyl-L-prolinol catalyzed asymmetric aldol reaction between an aldehyde and a ketone.
1. Preparation:
-
All glassware should be oven-dried at 120 °C overnight and cooled under a stream of dry nitrogen.
-
Solvents and reagents should be anhydrous and of high purity.
2. Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add N-Benzyl-L-prolinol (0.1 mmol, 10 mol%).
-
Add the desired anhydrous solvent (e.g., 2.0 mL of DMSO).
-
Stir the mixture at room temperature until the catalyst is fully dissolved.
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C to 0 °C).
3. Addition of Reactants:
-
Add the ketone (e.g., acetone, 5.0 mmol, 5 equivalents) to the cooled catalyst solution.
-
Slowly add the aldehyde (e.g., 4-nitrobenzaldehyde, 1.0 mmol, 1 equivalent) dropwise over 10-15 minutes.
4. Reaction Monitoring:
-
Stir the reaction at the set temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
5. Work-up:
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
6. Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the purified product using chiral HPLC or chiral gas chromatography (GC).
Catalytic Cycle of Proline-Catalyzed Aldol Reaction
The mechanism of the proline-catalyzed aldol reaction proceeds through the formation of a key enamine intermediate. This catalytic cycle is widely accepted for proline and its derivatives, including N-Benzyl-L-prolinol.
The catalytic cycle begins with the reaction of N-Benzyl-L-prolinol with a ketone to form an enamine intermediate, with the elimination of a water molecule. This enamine then attacks the aldehyde in a stereoselective manner to form an iminium ion intermediate. Hydrolysis of the iminium ion releases the chiral aldol product and regenerates the N-Benzyl-L-prolinol catalyst, allowing it to re-enter the catalytic cycle. The stereochemical outcome of the reaction is controlled by the chiral environment created by the N-Benzyl-L-prolinol catalyst in the transition state of the enamine-aldehyde addition step.
Conclusion
N-Benzyl-L-prolinol is a commercially accessible and highly effective chiral building block for asymmetric synthesis. Its utility in promoting stereoselective reactions, such as the asymmetric aldol reaction, makes it a valuable tool for researchers and professionals in the fields of drug discovery and development. The provided experimental protocol and mechanistic overview serve as a practical guide for the application of this versatile compound in the synthesis of enantiomerically enriched molecules.
References
- 1. Protonated N'-benzyl-N'-prolyl proline hydrazide as highly enantioselective catalyst for direct asymmetric aldol reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Nucleophilic α-Functionalization of Benzyl Amines Using an Engineered Threonine Aldolase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 5. Protonated N′-benzyl-N′-prolyl proline hydrazide as highly enantioselective catalyst for direct asymmetric aldol reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
Physical properties of N-Benzyl-L-prolinol (melting point, boiling point)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzyl-L-prolinol, a chiral amino alcohol, serves as a versatile building block in asymmetric synthesis and is of significant interest to researchers in medicinal chemistry and drug development. Its rigid pyrrolidine ring, derived from the amino acid L-proline, coupled with the benzyl protecting group, makes it a valuable chiral auxiliary and a precursor for more complex molecular architectures. A thorough understanding of its physical properties is fundamental for its effective application in synthesis, purification, and formulation. This technical guide provides an in-depth overview of the melting and boiling points of N-Benzyl-L-prolinol, including methodologies for their determination.
Physical Properties of N-Benzyl-L-prolinol
The physical state of a compound is a critical parameter for its handling, storage, and application in chemical reactions. N-Benzyl-L-prolinol is consistently described as a liquid at standard ambient temperature and pressure. This observation indicates that its melting point is below room temperature. While a precise melting point is not extensively documented in readily available literature, its liquid form under normal laboratory conditions is a key physical characteristic.
The boiling point of N-Benzyl-L-prolinol has been reported under reduced pressure, which is a common practice for high-boiling-point liquids to prevent decomposition at elevated temperatures.
| Physical Property | Value | Conditions |
| Melting Point | Not explicitly reported (liquid at room temperature) | - |
| Boiling Point | 115-120 °C | at 0.5 mmHg |
Data sourced from chemical suppliers and databases.[1][2]
Experimental Protocols for Physical Property Determination
While specific experimental protocols for the determination of the physical properties of N-Benzyl-L-prolinol are not detailed in the available literature, standard methodologies are employed for such characterizations.
Determination of Melting Point
For substances that are liquid at room temperature, determining the melting point (or more accurately, the freezing point) involves cooling the substance until it solidifies and then gently warming it to observe the temperature at which it melts. A common laboratory method involves:
-
Sample Preparation: A small, pure sample of the liquid is placed in a capillary tube or a small test tube.
-
Cooling: The sample is slowly cooled in a controlled manner using a cooling bath (e.g., a dry ice/acetone slush or a cryocooler).
-
Observation: The temperature at which the first crystals appear (onset of freezing) and the temperature at which the entire sample solidifies are recorded.
-
Melting Point Determination: The solidified sample is then allowed to warm up slowly while being stirred. The temperature at which the first drop of liquid forms and the temperature at which the last crystal melts are recorded as the melting point range.
Determination of Boiling Point under Reduced Pressure
Given that N-Benzyl-L-prolinol has a high boiling point at atmospheric pressure, vacuum distillation is the standard method to determine its boiling point without causing thermal decomposition. The general procedure is as follows:
-
Apparatus Setup: A distillation apparatus is assembled, including a distillation flask, a condenser, a receiving flask, and a connection to a vacuum pump. A manometer is included to accurately measure the pressure within the system.
-
Sample and Boiling Chips: The distillation flask is charged with the N-Benzyl-L-prolinol sample and boiling chips to ensure smooth boiling.
-
Evacuation: The system is carefully evacuated to the desired pressure (e.g., 0.5 mmHg).
-
Heating: The distillation flask is heated gently and evenly using a heating mantle.
-
Boiling Point Measurement: The temperature of the vapor that is in equilibrium with the boiling liquid is measured using a thermometer placed at the vapor outlet to the condenser. This temperature, along with the corresponding pressure, is recorded as the boiling point. The temperature range over which the liquid distills is reported.
Workflow for Physical Property Determination
The logical flow for characterizing the physical properties of a chemical compound like N-Benzyl-L-prolinol is depicted in the following diagram.
References
An In-depth Technical Guide to the Solubility of (S)-1-N-Benzyl-prolinol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: The solubility of a compound is a critical physicochemical property that dictates its utility in a vast array of applications, from synthetic chemistry to pharmaceutical formulation. This technical guide addresses the solubility of (S)-1-N-Benzyl-prolinol in organic solvents. Given the absence of publicly available quantitative solubility data for this specific chiral amino alcohol, this document serves as a comprehensive methodological framework. It provides detailed experimental protocols for determining solubility, a structured format for data presentation, and a visual representation of the experimental workflow. The aim is to empower researchers to generate reliable and reproducible solubility data, facilitating the effective use of this compound in their work.
Introduction
This compound, a chiral amino alcohol, is a valuable building block in asymmetric synthesis and catalysis. A thorough understanding of its solubility in various organic solvents is paramount for its effective application in reaction media, for purification processes such as crystallization, and for the formulation of solutions with specific concentrations. Solubility data informs the choice of solvent for a particular application, impacting reaction kinetics, yield, and product purity.
This guide provides detailed experimental protocols for the systematic determination of the solubility of this compound, which is a liquid at room temperature. The methodologies described are based on widely accepted techniques for determining the thermodynamic solubility of liquid solutes in organic solvents.
Experimental Protocols for Solubility Determination
The determination of the solubility of a liquid compound like this compound in an organic solvent typically involves the preparation of a saturated solution at a constant temperature, followed by the quantification of the solute concentration in that solution. The shake-flask method is a reliable technique for achieving equilibrium and preparing a saturated solution.
Materials and Equipment
-
This compound (high purity)
-
Organic Solvents (analytical grade or higher), e.g., Methanol, Ethanol, Isopropanol, Ethyl Acetate, Acetone, Toluene, Dichloromethane, etc.
-
Analytical Balance (readable to at least 0.1 mg)
-
Thermostatic Shaker or orbital shaker in a temperature-controlled environment
-
Glass Vials with screw caps and PTFE septa
-
Syringes and Syringe Filters (e.g., 0.22 µm PTFE)
-
Volumetric Flasks and Pipettes
-
Quantification Instrument:
-
High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV-Vis)
-
UV-Vis Spectrophotometer
-
Rotary Evaporator and Vacuum Oven (for gravimetric analysis)
-
Preparation of a Saturated Solution (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining thermodynamic solubility.
-
Sample Preparation : To a series of glass vials, add a measured volume of the chosen organic solvent (e.g., 5 or 10 mL).
-
Addition of Solute : Add an excess amount of this compound to each vial. An excess is confirmed by the presence of a separate, undissolved liquid phase of the prolinol derivative.
-
Equilibration : Tightly seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient duration to ensure equilibrium is reached. A period of 24 to 72 hours is generally recommended. Preliminary experiments can be conducted to determine the minimum time required to achieve a stable concentration.
-
Phase Separation : After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow for complete phase separation. Alternatively, the vials can be centrifuged to expedite this process.
-
Sample Collection : Carefully withdraw a clear aliquot of the supernatant (the solvent saturated with the solute) using a syringe. Immediately pass the solution through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any micro-droplets of the undissolved solute.
Quantification of Solute Concentration
The concentration of this compound in the filtered saturated solution can be determined by several methods.
The HPLC method is highly accurate and allows for the separation of the analyte from any potential impurities.
-
Method Development : Develop a suitable HPLC method for the quantification of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.
-
Calibration Curve : Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Inject these standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis : Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the calibration curve.
-
Concentration Determination : Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve. The original concentration of the saturated solution can then be calculated by accounting for the dilution factor.
The gravimetric method is a straightforward technique that relies on the precise weighing of the solute after evaporating the solvent.[1]
-
Sample Measurement : Accurately weigh a clean, dry evaporating dish. Transfer a precise volume (e.g., 2 mL) of the filtered saturated solution into the dish and record the exact volume.
-
Solvent Evaporation : Gently evaporate the solvent from the dish using a rotary evaporator or by placing it in a fume hood.
-
Drying : Once the solvent is removed, place the evaporating dish in a vacuum oven at a suitable temperature to remove any residual solvent until a constant weight is achieved.
-
Final Weighing : Allow the dish to cool to room temperature in a desiccator and then weigh it accurately.
-
Calculation : The mass of the dissolved this compound is the difference between the final and initial weights of the evaporating dish. The solubility can then be expressed in terms of mass per volume of solvent (e.g., g/100 mL).
Data Presentation
Quantitative solubility data for this compound should be presented in a clear and structured tabular format to facilitate comparison across different solvents and temperatures.
Table 1: Solubility of this compound in Various Organic Solvents at a Specified Temperature
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Quantification |
| e.g., Methanol | e.g., 25 | Record Experimental Data | Calculate from g/100 mL | e.g., HPLC |
| e.g., Ethanol | e.g., 25 | Record Experimental Data | Calculate from g/100 mL | e.g., Gravimetric |
| e.g., Isopropanol | e.g., 25 | Record Experimental Data | Calculate from g/100 mL | e.g., HPLC |
| e.g., Ethyl Acetate | e.g., 25 | Record Experimental Data | Calculate from g/100 mL | e.g., Gravimetric |
| e.g., Acetone | e.g., 25 | Record Experimental Data | Calculate from g/100 mL | e.g., HPLC |
| e.g., Toluene | e.g., 25 | Record Experimental Data | Calculate from g/100 mL | e.g., Gravimetric |
Note: This table is a template for recording experimentally determined data.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the thermodynamic solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
References
An In-depth Technical Guide to the Chirality and Optical Rotation of N-Benzyl-L-prolinol
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Benzyl-L-prolinol, a chiral amino alcohol, is a versatile building block in asymmetric synthesis and pharmaceutical development. Its rigid pyrrolidine ring, derived from the naturally occurring amino acid L-proline, provides a defined stereochemical environment, making it an effective chiral auxiliary and ligand in a variety of chemical transformations. This technical guide provides a comprehensive overview of the chirality and optical rotation of N-Benzyl-L-prolinol, including its synthesis, physical properties, and role in stereoselective reactions. Detailed experimental protocols for its synthesis and the measurement of its optical rotation are provided, along with a visualization of its catalytic role in asymmetric aldol reactions.
Introduction to Chirality and Optical Activity
Chirality is a geometric property of a molecule that is non-superimposable on its mirror image.[1] Such molecules are termed "chiral" and the two mirror-image forms are called enantiomers. Enantiomers share identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, they differ in their interaction with plane-polarized light. A chiral compound will rotate the plane of polarized light, a phenomenon known as optical activity.[1] The direction and magnitude of this rotation are characteristic of a specific enantiomer.
N-Benzyl-L-prolinol, with its stereocenter at the C2 position of the pyrrolidine ring inherited from L-proline, is an optically active compound. The "L" designation refers to the specific configuration of this chiral center. Its enantiomer would be N-Benzyl-D-prolinol. The ability to exist in enantiomerically pure forms is crucial for its application in the synthesis of pharmaceuticals, where the biological activity of a drug is often dependent on its stereochemistry.
Physicochemical Properties and Optical Rotation Data
The optical rotation of a chiral compound is a key parameter for its identification and characterization, particularly for assessing its enantiomeric purity. The specific rotation ([α]) is a standardized measure of this property.
| Property | Value |
| Molecular Formula | C₁₂H₁₇NO |
| Molecular Weight | 191.27 g/mol |
| Appearance | Liquid |
| Boiling Point | 115-120 °C at 0.5 mmHg |
| Density | 1.08 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.541 |
| Specific Optical Rotation | [α]₂₀/D = -72.7° (neat) |
| [α]₂₀/D = -40°, c = 5 in ethanol | |
| [α]₂₅/D = -30° |
Experimental Protocols
Synthesis of N-Benzyl-L-prolinol
The synthesis of N-Benzyl-L-prolinol is typically achieved in a two-step process starting from the readily available chiral precursor, L-proline. The first step involves the N-benzylation of L-proline, followed by the reduction of the carboxylic acid functionality.
Step 1: Synthesis of N-Benzyl-L-proline
This procedure is adapted from established methods for the N-alkylation of amino acids.[2]
-
Materials: L-proline, Potassium hydroxide (KOH), Isopropanol, Benzyl chloride, Chloroform, Hydrochloric acid (HCl), Acetone.
-
Procedure:
-
Dissolve L-proline (1.0 eq) and potassium hydroxide (4.0 eq) in isopropanol with stirring at 40 °C until the solution becomes clear.
-
Add benzyl chloride (1.5 eq) to the solution and continue stirring at 40 °C for 6 hours.
-
After the reaction is complete, cool the mixture to room temperature and neutralize to pH 5-6 with concentrated hydrochloric acid.
-
Add chloroform and stir the mixture overnight.
-
Filter the resulting precipitate and wash it with chloroform.
-
Combine the organic phases and evaporate the solvent under reduced pressure.
-
Treat the residue with acetone to precipitate the crude product.
-
Filter the solid, wash with acetone, to afford N-Benzyl-L-proline as a white solid.[2]
-
Step 2: Reduction of N-Benzyl-L-proline to N-Benzyl-L-prolinol
This procedure is a general method for the reduction of N-protected amino acids using lithium aluminum hydride (LAH).[3]
-
Materials: N-Benzyl-L-proline, Lithium aluminum hydride (LAH), Anhydrous tetrahydrofuran (THF), Ethyl ether, 15% aqueous Sodium hydroxide (NaOH), Anhydrous sodium sulfate.
-
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (excess) in anhydrous THF.
-
Slowly add a solution of N-Benzyl-L-proline in anhydrous THF to the LAH suspension. The addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, continue stirring at reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath and cautiously quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then water again.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Filter the resulting white precipitate and wash the filter cake with ethyl ether.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Benzyl-L-prolinol.
-
Measurement of Optical Rotation
The following is a general procedure for determining the specific optical rotation of a neat liquid sample using a polarimeter.[4]
-
Instrumentation: A standard polarimeter.
-
Procedure:
-
Turn on the polarimeter and allow the light source (typically a sodium lamp, D-line at 589 nm) to warm up for at least 10 minutes.
-
Calibrate the instrument by taking a zero reading with an empty, clean polarimeter cell.
-
Carefully fill the polarimeter cell (of a known path length, typically 1 decimeter) with N-Benzyl-L-prolinol, ensuring there are no air bubbles in the light path.
-
Place the filled cell in the polarimeter and measure the observed optical rotation (α). Record the temperature at which the measurement is taken.
-
The specific rotation ([α]) for a neat liquid is calculated using the following formula: [α]ᵀλ = α / (l × d) Where:
-
α = observed rotation in degrees
-
l = path length of the cell in decimeters (dm)
-
d = density of the liquid in g/mL
-
T = temperature in degrees Celsius
-
λ = wavelength of the light source (e.g., D for the sodium D-line)
-
-
Role in Asymmetric Synthesis
N-Benzyl-L-prolinol is widely used as a chiral auxiliary and catalyst in asymmetric synthesis. Its utility stems from its ability to create a chiral environment that directs the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer of the product.
Asymmetric Aldol Reaction
One of the key applications of proline and its derivatives is in catalyzing asymmetric aldol reactions. The following diagram illustrates a plausible catalytic cycle for a direct asymmetric aldol reaction catalyzed by N-Benzyl-L-prolinol.
Caption: Catalytic cycle of an N-Benzyl-L-prolinol catalyzed asymmetric aldol reaction.
In this proposed mechanism, N-Benzyl-L-prolinol reacts with a ketone to form a nucleophilic enamine intermediate. The chiral environment of the catalyst directs the enamine to attack one face of the aldehyde preferentially. This stereoselective attack is often rationalized by the formation of a hydrogen-bonded, chair-like transition state, which minimizes steric interactions. Subsequent hydrolysis of the resulting iminium ion releases the chiral aldol product and regenerates the N-Benzyl-L-prolinol catalyst.
Applications in Drug Development
The conformational rigidity imparted by the pyrrolidine ring of proline and its derivatives is a highly desirable feature in drug design. N-Benzyl-L-prolinol serves as a valuable chiral building block for the synthesis of complex pharmaceutical agents. The benzyl group provides a hydrophobic moiety that can engage in favorable interactions with biological targets. Its use in asymmetric synthesis ensures the production of enantiomerically pure drugs, which is critical as different enantiomers can have vastly different pharmacological activities and toxicities. Proline derivatives are integral to the structure of many enzyme inhibitors and receptor ligands, with applications in areas such as oncology and neurology.
Conclusion
N-Benzyl-L-prolinol is a cornerstone chiral building block in modern organic synthesis and medicinal chemistry. Its well-defined stereochemistry, characterized by its negative optical rotation, makes it an indispensable tool for the synthesis of enantiomerically pure compounds. The experimental protocols provided herein offer a practical guide for its synthesis and characterization. The visualization of its role in the asymmetric aldol reaction highlights the fundamental principles of organocatalysis and stereochemical control. For researchers and professionals in drug development, a thorough understanding of the properties and applications of N-Benzyl-L-prolinol is essential for the design and synthesis of the next generation of chiral therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Protonated N′-benzyl-N′-prolyl proline hydrazide as highly enantioselective catalyst for direct asymmetric aldol reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Protonated N'-benzyl-N'-prolyl proline hydrazide as highly enantioselective catalyst for direct asymmetric aldol reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
The Advent and Evolution of Prolinol-Derived Chiral Auxiliaries: A Technical Guide
Abstract
Derived from the readily available and inexpensive chiral pool amino acid, proline, prolinol has emerged as a foundational scaffold for the development of a diverse and powerful class of chiral auxiliaries. These auxiliaries have become indispensable tools in asymmetric synthesis, enabling the stereocontrolled formation of complex molecules, a critical aspect of modern drug discovery and development. This technical guide provides a comprehensive overview of the discovery, history, and application of key prolinol-derived chiral auxiliaries. It includes detailed experimental protocols for their synthesis and use in seminal asymmetric transformations, alongside tabulated quantitative data to facilitate comparison and application. Mechanistic insights and logical workflows are further elucidated through detailed diagrams.
Introduction: The Core Principles of Prolinol-Derived Chiral Auxiliaries
The fundamental concept underpinning the use of chiral auxiliaries is the temporary covalent attachment of a chiral molecule to a prochiral substrate. This chiral auxiliary then directs a subsequent chemical transformation to occur with a high degree of stereoselectivity, leading to the formation of a new stereocenter in a predictable manner. Following the reaction, the auxiliary is cleaved from the product, ideally in a non-destructive fashion, allowing for its recovery and reuse.[1]
Prolinol-derived auxiliaries excel in this role due to several key features. The inherent chirality of prolinol, derived from natural L- or D-proline, provides a robust stereochemical foundation.[1] Furthermore, the presence of both a hydroxyl and a secondary amine group offers versatile handles for chemical modification, allowing for the synthesis of a wide array of auxiliary structures. These auxiliaries typically exert stereocontrol through the formation of rigid, chelated transition states, where the pyrrolidine ring and its substituents create a sterically and electronically biased environment, dictating the facial selectivity of reagent attack.[1]
Historical Perspective: Key Milestones and Pioneers
The development of prolinol-derived chiral auxiliaries has been marked by several seminal contributions that have profoundly impacted the field of asymmetric synthesis.
-
1970s: The foundational work on proline-catalyzed asymmetric aldol reactions by Hajos, Parrish, Eder, Sauer, and Wiechert laid the groundwork for the use of proline and its derivatives in stereocontrolled transformations.[2]
-
1976: E. J. Corey and Dieter Enders pioneered the use of prolinol-derived chiral hydrazones for the asymmetric alkylation of ketones and aldehydes.[1][3] This led to the development of the highly effective SAMP/RAMP auxiliaries.
-
1981: Itsuno and co-workers reported the use of chiral alkoxy-amine-borane complexes for the enantioselective reduction of ketones.[4]
-
1987: E. J. Corey, along with Bakshi and Shibata, significantly advanced this concept by developing chiral oxazaborolidine catalysts derived from prolinol, leading to the widely adopted Corey-Bakshi-Shibata (CBS) reduction.[4][5][6] This method provides a reliable and highly enantioselective route to chiral secondary alcohols.[4][5][6]
These pioneering efforts established prolinol derivatives as a cornerstone of asymmetric synthesis, inspiring further research into novel auxiliary designs and applications.
Major Classes of Prolinol-Derived Chiral Auxiliaries
The versatility of the prolinol scaffold has given rise to several distinct classes of chiral auxiliaries, each with its own domain of application.
Prolinol Ethers: The SAMP/RAMP Hydrazone Method
Among the most well-established prolinol-derived auxiliaries are (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and its enantiomer (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP). Developed by Dieter Enders and his group, these auxiliaries are particularly effective for the asymmetric α-alkylation of aldehydes and ketones.[1][3]
3.1.1. Synthesis of SAMP and RAMP
The synthesis of SAMP begins with the reduction of (S)-proline to (S)-prolinol, followed by O-methylation and subsequent conversion of the amino group to a hydrazine.[1] A detailed and optimized procedure that avoids hazardous nitrosamine intermediates has been published in Organic Syntheses.[7]
3.1.2. Application in Asymmetric Alkylation
The SAMP/RAMP hydrazone alkylation method is a robust three-step sequence:[1][8]
-
Hydrazone Formation: The ketone or aldehyde is condensed with SAMP or RAMP to form the corresponding chiral hydrazone.[8]
-
Stereoselective Alkylation: The hydrazone is deprotonated with a strong base, typically lithium diisopropylamide (LDA), to form a chiral azaenolate. This intermediate adopts a rigid, chelated conformation, where the lithium cation is coordinated to the methoxy oxygen.[9] This conformation effectively blocks one face of the azaenolate, directing the approach of an electrophile to the opposite face with high stereoselectivity.[8][9]
-
Auxiliary Cleavage: The alkylated hydrazone is then cleaved, typically by ozonolysis or hydrolysis, to afford the α-alkylated ketone or aldehyde and recover the auxiliary.[1]
3.1.3. Experimental Protocol: Asymmetric Alkylation of 3-Pentanone using SAMP
The following is a representative protocol adapted from Organic Syntheses.[10]
-
Hydrazone Formation: A mixture of SAMP (3.9 g, 3.0 mmol) and 3-pentanone (3.79 mL, 36 mmol) is heated at 60°C under an argon atmosphere overnight. The crude hydrazone is purified by short-path distillation.[10]
-
Alkylation: The purified hydrazone is dissolved in anhydrous diethyl ether and cooled to 0°C. A solution of lithium diisopropylamide (LDA) in ether is added, and the mixture is stirred. The reaction is then cooled to -110°C, and an alkyl halide (e.g., methyl iodide) is added slowly. The reaction is allowed to warm to room temperature and stirred for 12 hours.[1]
-
Cleavage: The crude alkylated hydrazone is dissolved in dichloromethane and cooled to -78°C. Ozone is bubbled through the solution until a persistent blue color is observed. The reaction is quenched, and the desired α-alkylated ketone is isolated after workup and purification.[10]
3.1.4. Quantitative Data for SAMP/RAMP Alkylation
| Ketone/Aldehyde | Electrophile | Auxiliary | Yield (%) | de/ee (%) | Reference |
| 3-Pentanone | CH₃I | SAMP | 56-58 | ≥97 (ee) | [10] |
| Cyclohexanone | C₂H₅I | RAMP | 85 | 95 (de) | [1] |
| Propanal | C₆H₅CH₂Br | SAMP | 70 | 96 (de) | [1] |
| Oxetan-3-one | C₆H₅CH₂Br | SAMP | 65 | 84 (ee) | [11] |
Prolinol-Derived Oxazaborolidines: The Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a highly efficient and enantioselective method for the reduction of prochiral ketones to chiral secondary alcohols.[4][12] The reaction employs a chiral oxazaborolidine catalyst, which is typically prepared from (S)- or (R)-prolinol, and a stoichiometric borane source, such as BH₃·THF.[4][5]
3.2.1. Mechanism of the CBS Reduction
The catalytic cycle of the CBS reduction involves the following key steps:[4][5][13]
-
Catalyst-Borane Complex Formation: Borane coordinates to the nitrogen atom of the oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom and activates the borane as a hydride donor.[5][13]
-
Ketone Coordination: The prochiral ketone coordinates to the Lewis acidic endocyclic boron atom of the catalyst-borane complex. The steric bulk of the catalyst directs the ketone to coordinate in a specific orientation.[5]
-
Hydride Transfer: An intramolecular hydride transfer from the coordinated borane to the carbonyl carbon of the ketone occurs through a six-membered ring transition state.[5] This hydride transfer is highly face-selective, leading to the formation of the chiral alcohol with high enantiomeric excess.
-
Catalyst Regeneration: The resulting alkoxyborane dissociates, regenerating the active catalyst for the next catalytic cycle.[5]
3.2.2. Experimental Protocol: CBS Reduction of Acetophenone
The following is a general procedure for the CBS reduction.
-
Catalyst Preparation (in situ): To a solution of (S)-2-methyl-CBS-oxazaborolidine (0.1-10 mol%) in anhydrous THF at 0°C is added a solution of BH₃·THF (1.0 M in THF, 1.0-1.5 equivalents). The mixture is stirred for 15 minutes.
-
Reduction: A solution of the ketone (e.g., acetophenone, 1.0 equivalent) in anhydrous THF is added dropwise to the catalyst solution at -78°C. The reaction mixture is stirred for 1-2 hours at this temperature.
-
Quenching and Workup: The reaction is carefully quenched by the slow addition of methanol, followed by 1 M HCl. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The chiral alcohol is purified by column chromatography.
3.2.3. Quantitative Data for CBS Reduction
| Ketone | Catalyst | Yield (%) | ee (%) | Reference |
| Acetophenone | (R)-Me-CBS | 97 | 97 | [4] |
| 1-Tetralone | (R)-Me-CBS | 95 | 98 | [4] |
| 2-Chloroacetophenone | (S)-Me-CBS | 92 | 98 | [14] |
| 7-(Benzyloxy)hept-1-en-3-one | (R)-CBS | 89 | 91 | [4] |
Prolinol Amides
Prolinol-derived amides represent another important class of chiral auxiliaries. They are readily prepared by the acylation of prolinol and have found applications in asymmetric aldol reactions, conjugate additions, and Diels-Alder reactions.[12] The stereochemical outcome in these reactions is often governed by the formation of a rigid, six-membered chair-like transition state involving a metal cation.[12]
3.3.1. Application in Asymmetric Aldol Reactions
Prolinol-derived amides can be converted to their corresponding enolates, which then react with aldehydes in a highly diastereoselective manner. The chiral environment provided by the prolinol moiety effectively controls the facial selectivity of the enolate addition to the aldehyde.
3.3.2. Experimental Protocol: Asymmetric Aldol Reaction with a Prolinol-Derived Amide
-
Amide Formation: (S)-Prolinol is acylated with a suitable carboxylic acid derivative (e.g., propionyl chloride) in the presence of a base to form the corresponding amide.
-
Enolate Formation: The prolinol amide is treated with a strong base, such as LDA or a titanium(IV) species, at low temperature to generate the enolate.
-
Aldol Addition: The aldehyde is added to the enolate solution, and the reaction is stirred at low temperature until completion.
-
Workup and Auxiliary Cleavage: The reaction is quenched, and the aldol adduct is isolated. The chiral auxiliary can be cleaved by hydrolysis or reduction to yield the chiral β-hydroxy acid or alcohol, respectively.
3.3.3. Quantitative Data for Asymmetric Aldol Reactions with Prolinol Amides
| Amide Derivative | Aldehyde | Yield (%) | de (%) | Reference |
| N-Propionyl-(S)-prolinol | Benzaldehyde | 85 | >95 | [12] |
| N-Butyryl-(S)-prolinol | Isobutyraldehyde | 78 | 92 | [12] |
C2-Symmetric Prolinol Derivatives
C2-symmetric ligands and catalysts derived from prolinol have emerged as powerful tools in a variety of asymmetric transformations, including conjugate additions and reductions.[12] The C2 symmetry of these molecules can reduce the number of possible transition states, often leading to higher enantioselectivities.[12] These derivatives are typically synthesized by dimerization or linking of two prolinol units.
3.4.1. Application in Asymmetric Conjugate Addition
In combination with metal salts (e.g., copper or zinc salts), C2-symmetric prolinol-derived ligands can catalyze the enantioselective conjugate addition of organometallic reagents to α,β-unsaturated carbonyl compounds.
3.4.2. Quantitative Data for Asymmetric Conjugate Addition
| Ligand | Substrate | Reagent | Yield (%) | ee (%) | Reference |
| Bis(pyrrolidinyl)methanol | Cyclohexenone | Diethylzinc | 90 | 92 | [12] |
| C2-Symmetric Diamine | Chalcone | Grignard Reagent | 85 | 88 | [12] |
Conclusion and Future Outlook
Prolinol-derived chiral auxiliaries have played a pivotal role in the advancement of asymmetric synthesis. Their accessibility from the chiral pool, coupled with their high efficiency and versatility, has made them invaluable tools for both academic research and industrial drug development. The foundational work of pioneers like Corey and Enders has paved the way for the development of a vast arsenal of stereoselective methods.
The continued exploration of novel prolinol-derived auxiliary structures, including those with fine-tuned steric and electronic properties, promises to further expand their applications. As the demand for enantiomerically pure compounds in pharmaceuticals and other areas of technology continues to grow, the legacy and utility of prolinol-derived chiral auxiliaries are certain to endure and evolve. Researchers and drug development professionals can leverage the principles and protocols outlined in this guide to accelerate the synthesis of complex chiral molecules with a high degree of stereochemical control.
References
- 1. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 5. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. chemtube3d.com [chemtube3d.com]
- 10. web.mit.edu [web.mit.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. researchgate.net [researchgate.net]
The Pivotal Role of the Benzyl Group in N-Benzyl-L-prolinol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-Benzyl-L-prolinol, a chiral amino alcohol derived from the naturally occurring amino acid L-proline, serves as a cornerstone in modern asymmetric synthesis. Its utility as a precursor for chiral catalysts and auxiliaries is well-established, enabling the stereoselective synthesis of a wide array of complex molecules. At the heart of its efficacy lies the N-benzyl group, a seemingly simple substituent that profoundly influences the stereochemical outcome of reactions in which N-Benzyl-L-prolinol and its derivatives are employed. This technical guide provides an in-depth analysis of the multifaceted role of the benzyl group, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.
Steric Directing Group in Asymmetric Catalysis
The primary role of the benzyl group in N-Benzyl-L-prolinol is to act as a bulky steric directing group. This is particularly evident in the Corey-Bakshi-Shibata (CBS) reduction of prochiral ketones, a widely utilized method for the synthesis of chiral secondary alcohols.[1][2] In this reaction, N-Benzyl-L-prolinol is a precursor to the chiral oxazaborolidine catalyst.
The benzyl group, due to its size, effectively shields one face of the catalyst, compelling the substrate to approach from the less hindered side. This facial selectivity is the basis for the high enantioselectivity observed in CBS reductions. The bulky benzyl group creates a well-defined chiral environment around the active site of the catalyst, forcing a specific orientation of the ketone substrate. This steric hindrance minimizes the formation of the undesired enantiomer, leading to a product with high optical purity.[3]
Data Presentation: Enantioselective Reduction of Ketones
The following table summarizes the effectiveness of the (S)-2-Methyl-CBS-oxazaborolidine catalyst, derived from (S)-N-Benzyl-L-prolinol, in the asymmetric reduction of various ketones. The data highlights the consistently high yields and enantiomeric excesses achieved, underscoring the critical role of the chiral catalyst in stereocontrol.
| Starting Material | Catalyst (mol%) | Reducing Agent | Solvent | Yield (%) | Enantiomeric Excess (e.e., %) | Configuration | Reference |
| Acetophenone | 10 | Borane-THF | THF | 97 | 96 | (R) | [4] |
| 4'-Fluoroacetophenone | 5-10 | Borane-dimethyl sulfide | THF | >90 | >95 | (S) | [4] |
| Propiophenone | 10 | Borane-THF | Dichloromethane | 100 | 96.8 | (R) | [5] |
| 1-Tetralone | 10 | Borane-THF | THF | 95 | 94 | (S) | [6] |
| 2-Ethylcyclohexanone | 10 | Borane-THF | THF | 92 | 93 | (S) | [6] |
Experimental Protocols
Synthesis of N-Benzyl-L-proline
This procedure outlines the synthesis of the precursor to N-Benzyl-L-prolinol.
Materials:
-
L-proline
-
Potassium hydroxide (KOH)
-
Isopropyl alcohol (i-PrOH)
-
Benzyl chloride
-
Concentrated hydrochloric acid (HCl)
-
Chloroform
-
Acetone
Procedure:
-
Dissolve L-proline (5.00 g, 43.44 mmol) and potassium hydroxide (9.78 g, 174.3 mmol) in isopropyl alcohol (50 mL).
-
Stir the solution at 40 °C until it becomes clear.
-
Add benzyl chloride (8.25 g, 65.2 mmol) and continue stirring at 40 °C for 6 hours.[7]
-
Upon completion, cool the reaction mixture and neutralize with concentrated hydrochloric acid to a pH of 5-6.
-
Add chloroform (30 mL) and stir the mixture overnight.
-
Filter the resulting precipitate and wash it with chloroform (30 mL).
-
Combine the organic phases and evaporate the solvent under vacuum.
-
Treat the residue with acetone (30 mL) to precipitate the crude product.
-
Filter and wash the precipitate with acetone to obtain (S)-1-benzylpyrrolidine-2-carboxylic acid as a white solid.[7]
Synthesis of N-Benzyl-L-prolinol
This protocol describes the reduction of N-Benzyl-L-proline to the target amino alcohol.
Materials:
-
N-Benzyl-L-proline
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄)
-
Ethyl acetate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend lithium aluminum hydride (a molar excess) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of N-Benzyl-L-proline in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4 hours.
-
Cool the reaction mixture to 0 °C and quench by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting solid and wash it thoroughly with ethyl acetate.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Benzyl-L-prolinol.
Asymmetric Reduction of 4'-Fluoroacetophenone via CBS Reduction
This protocol details the use of an N-Benzyl-L-prolinol-derived catalyst in an enantioselective ketone reduction.
Materials:
-
(R)-2-Methyl-CBS-oxazaborolidine
-
Anhydrous tetrahydrofuran (THF)
-
Borane-dimethyl sulfide complex
-
4'-Fluoroacetophenone
-
2 M Hydrochloric acid (HCl)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add (R)-2-methyl-CBS-oxazaborolidine (5-10 mol%).
-
Dilute the catalyst with anhydrous THF (10 mL).
-
Cool the flask to 0 °C and slowly add borane-dimethyl sulfide complex (1.0 mL, ~10 mmol) dropwise. Stir for 15 minutes at 0 °C.[4]
-
In a separate flask, dissolve 4'-fluoroacetophenone (1.38 g, 10.0 mmol) in anhydrous THF (20 mL).
-
Cool the catalyst-borane complex to -30 °C and slowly add the 4'-fluoroacetophenone solution dropwise over 30 minutes.
-
Stir the reaction mixture at -30 °C and monitor by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of methanol at -30 °C.
-
Add 2 M HCl (20 mL) and stir for 30 minutes.
-
Extract the mixture with dichloromethane (3 x 30 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain (S)-1-(4-fluorophenyl)ethanol.[4]
Visualizing the Role of the Benzyl Group
The following diagrams, generated using Graphviz, illustrate the synthetic workflow and the catalytic cycle of the CBS reduction, highlighting the central role of the N-benzyl group.
Caption: Synthetic workflow from L-proline to a chiral alcohol.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. CN101274938A - Preparation for (S) or (R)-2-methyl-CBS-chiral oxazaborolidine and toluene solution thereof - Google Patents [patents.google.com]
- 6. york.ac.uk [york.ac.uk]
- 7. N-BENZYL-L-PROLINE synthesis - chemicalbook [chemicalbook.com]
Chiral Amino Alcohols: A Technical Guide to Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Chiral amino alcohols are a vital class of organic compounds that serve as fundamental building blocks and catalysts in modern asymmetric synthesis. Possessing both a Lewis basic amino group and a hydroxyl group on a chiral scaffold, these molecules are instrumental in creating enantiomerically pure compounds, a critical requirement for the pharmaceutical and fine chemical industries. Their prevalence in nature, especially in the form of amino acids, provides a readily accessible and diverse chiral pool for their synthesis.[1][2] This guide provides an in-depth overview of the synthesis and application of chiral amino alcohols, complete with quantitative data, detailed experimental protocols, and process visualizations.
Core Applications in Asymmetric Synthesis
The utility of chiral amino alcohols in asymmetric synthesis is extensive. They are most notably employed in three primary roles:
-
Chiral Ligands for Asymmetric Catalysis: By coordinating with a metal center, chiral amino alcohols create a defined chiral environment that directs the stereochemical outcome of a reaction.[1] This is their most prominent application, particularly in the formation of carbon-carbon and carbon-hydrogen bonds.
-
Chiral Building Blocks (Synthons): The inherent chirality of amino alcohols makes them valuable starting materials for the total synthesis of complex, biologically active molecules, including pharmaceuticals and natural products.[3][4] For instance, L-Valinol is a key precursor in the synthesis of MDM2 inhibitors for cancer treatment and agents for managing hypertension.[4]
-
Chiral Auxiliaries: A chiral amino alcohol can be temporarily attached to an achiral substrate to control the stereoselective formation of a new chiral center. After the reaction, the auxiliary can be cleaved and recovered.[5][6]
Synthesis of Chiral Amino Alcohols
Several reliable methods exist for the synthesis of chiral amino alcohols, with the reduction of α-amino acids being the most direct approach.
Reduction of α-Amino Acids
The most common method for preparing chiral amino alcohols is the reduction of the carboxylic acid moiety of an α-amino acid.[7] Various reducing agents can be employed, each with its own advantages regarding cost, safety, and substrate scope.
Common Reducing Agents and Performance:
| Amino Acid Substrate | Reducing System | Yield (%) | Reference |
| L-Valine | LiAlH₄ in THF | 73-75 | [4] |
| L-Phenylalanine | Li / AlCl₃ in THF | 91.4 | [8] |
| L-Leucine | Li / AlCl₃ in THF | 88.5 | [8] |
| L-Isoleucine | Li / AlCl₃ in THF | 85.2 | [8] |
| L-Valine | Li / AlCl₃ in THF | 82.6 | [8] |
| 8 Various Amino Acids | NaBH₄ / I₂ | 80-98 | [8] |
Asymmetric Synthesis from Prochiral Precursors
Beyond derivatization of the chiral pool, advanced asymmetric methods allow for the construction of chiral amino alcohols from simple, achiral starting materials like aldehydes, imines, and ketones.
-
Chromium-Catalyzed Cross-Coupling: An innovative method involves the asymmetric cross-coupling of aldehydes and imines, catalyzed by a chromium complex. This radical polar crossover strategy facilitates the modular synthesis of valuable β-amino alcohols, achieving excellent stereocontrol.[3] For certain challenging substrates, this method has achieved an impressive 99% enantiomeric excess (ee) after recrystallization.[3]
-
Biocatalytic Reductive Amination: Engineered amine dehydrogenases (AmDHs) offer a green and highly selective route to chiral amino alcohols.[8][9] These enzymes catalyze the asymmetric reductive amination of α-hydroxy ketones using ammonia as the amino donor, routinely achieving enantiomeric excesses greater than 99%.[8][9]
Key Applications and Performance Data
Enantioselective Addition of Diethylzinc to Aldehydes
One of the most well-established applications of chiral amino alcohols is as ligands in the catalytic enantioselective addition of diethylzinc (Et₂Zn) to aldehydes, which produces valuable chiral secondary alcohols.[1] The chiral amino alcohol coordinates to the zinc, forming a chiral catalyst that dictates the facial selectivity of the aldehyde, leading to high enantioselectivity.
Performance of Selected Chiral Amino Alcohol Ligands:
| Aldehyde | Ligand | Yield (%) | ee (%) | Configuration | Reference |
| Benzaldehyde | N-phenylfluorenyl β-amino alcohol | >95 | 97 | R | [2] |
| Benzaldehyde | Pinane-based 1,4-amino alcohol | 90 | 99 | S | [10] |
| Benzaldehyde | Carbohydrate-derived β-amino alcohol | 100 | 96 | S | [11] |
| p-Tolualdehyde | N-phenylfluorenyl β-amino alcohol | >95 | 96 | R | [2] |
| Cyclohexanecarboxaldehyde | N-phenylfluorenyl β-amino alcohol | >95 | 95 | R | [2] |
| Ferrocenecarboxaldehyde | Camphor-derived 1,4-amino alcohol | 98 | 92 | S | [12] |
Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
Chiral β-amino alcohols are highly effective ligands for ruthenium catalysts used in the asymmetric transfer hydrogenation (ATH) of prochiral ketones and imines.[13] In this process, a hydrogen donor like isopropanol is used to reduce the substrate, regenerating the active ruthenium-hydride catalyst in a closed loop. The rigidity of certain ligands, such as those derived from indanol, is crucial for achieving high enantioselectivity.[10][13]
Performance in ATH of N-Phosphinyl Ketimines:
| Substrate (Ar-C(=NP(O)Ph₂)-Me) | Ligand | Yield (%) | ee (%) | Reference |
| Ar = Phenyl | (1S,2R)-1-Amino-2-indanol | 92 | 82 | [10][13] |
| Ar = 4-MeO-Phenyl | (1S,2R)-1-Amino-2-indanol | 94 | 75 | [10][13] |
| Ar = 4-Cl-Phenyl | (1S,2R)-1-Amino-2-indanol | 95 | 81 | [10][13] |
| Ar = 2-Naphthyl | (1S,2R)-1-Amino-2-indanol | 93 | 78 | [10][13] |
Detailed Experimental Protocols
Protocol 1: Reduction of L-Valine to L-Valinol with LiAlH₄
This protocol is a standard procedure for the direct reduction of an amino acid to its corresponding amino alcohol.[4]
Materials:
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
L-Valine
-
15% aqueous sodium hydroxide (NaOH)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl ether
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
An oven-dried, 3-L, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet is flushed with nitrogen.
-
Charge the flask with a suspension of LiAlH₄ (47.9 g, 1.26 mol) in 1200 mL of anhydrous THF.
-
Cool the mixture to 10°C using an ice bath.
-
Add L-valine (100 g, 0.85 mol) in portions over 30 minutes, controlling the rate to manage the vigorous evolution of hydrogen gas.
-
After the addition is complete, heat the reaction mixture to reflux for 18 hours.
-
Cool the mixture to 0°C and carefully quench the reaction by the sequential, dropwise addition of water (47 mL), 15% aqueous NaOH (47 mL), and finally water (141 mL).
-
Stir the resulting solution for 30 minutes. A white precipitate will form.
-
Filter the precipitate and wash the filter cake thoroughly with ethyl ether (3 x 150 mL).
-
Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Distill the residue under vacuum (bp 63–65°C at 0.9 mm) to afford L-valinol as a clear liquid (yield: 73–75%).[4]
Protocol 2: General Procedure for Enantioselective Addition of Diethylzinc to an Aldehyde
This protocol describes a typical setup for the catalytic addition of Et₂Zn to an aldehyde using a chiral amino alcohol ligand and a titanium promoter.[11]
Materials:
-
Chiral amino alcohol ligand (e.g., a carbohydrate-derived β-amino alcohol)
-
Titanium tetraisopropoxide (Ti(OiPr)₄)
-
Anhydrous hexane
-
Aldehyde (e.g., benzaldehyde)
-
Diethylzinc (Et₂Zn, solution in hexanes)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask and syringe techniques for handling air-sensitive reagents
Procedure:
-
In a Schlenk flask under an argon atmosphere, dissolve the chiral ligand (20 mol%) in anhydrous hexane (0.25 mL).
-
Add Ti(OiPr)₄ (1.4 eq) and stir the mixture at room temperature for 30 minutes.
-
Cool the flask to 0°C and add the aldehyde (1.0 eq).
-
Add Et₂Zn (2.0 eq) dropwise and stir the reaction at 0°C for 3 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the chiral secondary alcohol.
-
Determine the yield and enantiomeric excess (by chiral HPLC or GC analysis).[11]
Protocol 3: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of an N-Phosphinyl Ketimine
This procedure outlines the reduction of a prochiral imine using a pre-catalyst system of a ruthenium dimer and a chiral amino alcohol ligand.[10][13]
Materials:
-
[RuCl₂(p-cymene)]₂
-
Chiral β-amino alcohol ligand (e.g., (1S,2R)-1-amino-2-indanol)
-
N-Phosphinyl ketimine substrate
-
Anhydrous 2-propanol
-
Potassium hydroxide (KOH)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
In an inert atmosphere, add [RuCl₂(p-cymene)]₂ (0.005 mmol) and the chiral ligand (0.011 mmol) to a Schlenk tube.
-
Add anhydrous 2-propanol (1 mL) and stir the mixture at 80°C for 20 minutes to form the active catalyst.
-
In a separate flask, dissolve the N-phosphinyl ketimine (0.2 mmol) and KOH (0.1 mmol) in anhydrous 2-propanol (1 mL).
-
Transfer the substrate solution to the catalyst solution via cannula.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to isolate the chiral phosphinamide product.
-
Determine the yield and enantiomeric excess (by chiral HPLC).[10][13]
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols [organic-chemistry.org]
- 3. chimia.ch [chimia.ch]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Asymmetric Transfer Hydrogenation [sigmaaldrich.com]
- 6. digibug.ugr.es [digibug.ugr.es]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. mdpi.com [mdpi.com]
A Guide to Chiral Auxiliaries in Asymmetric Synthesis: Core Principles and Applications
Abstract
In the landscape of modern organic chemistry, particularly within pharmaceutical and natural product synthesis, the ability to control stereochemistry is paramount.[1] Asymmetric synthesis, the selective production of a single enantiomer of a chiral molecule, is a critical challenge, as different enantiomers can exhibit vastly different biological activities.[1] One of the most robust and reliable strategies to achieve this control is through the use of a chiral auxiliary.[1][2] This guide provides an in-depth exploration of the fundamental principles governing chiral auxiliaries, their mechanisms of action, and their practical application in asymmetric synthesis for researchers, scientists, and professionals in drug development.
Introduction: The Challenge of Stereoselective Synthesis
Many biological molecules and pharmaceutical targets exist as one of two possible enantiomers—molecules that are non-superimposable mirror images of each other.[3][4] These enantiomers often have distinct pharmacological profiles; one may be therapeutic while the other is inactive or even harmful.[4][5] Consequently, the synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry.[3]
A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical reaction.[1][3] This temporary covalent attachment creates a chiral environment, guiding the formation of a new stereocenter with a high degree of predictability and diastereoselectivity.[1][4] After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse.[1][3] This strategy effectively converts the difficult task of separating enantiomers into the more straightforward separation of diastereomers, which possess different physical properties.[1]
The Core Principle: A Three-Step Stereochemical Control Strategy
The application of a chiral auxiliary follows a consistent and logical three-step sequence, which forms the foundation of its utility.[1][6]
-
Attachment: The chiral auxiliary is covalently bonded to a prochiral substrate molecule.
-
Diastereoselective Reaction: The chiral auxiliary, now part of the substrate, directs the stereochemical outcome of a reaction. This is typically achieved by sterically blocking one face of the molecule, forcing an incoming reagent to attack from the less hindered face. This step creates a new chiral center, resulting in the preferential formation of one diastereomer.
-
Cleavage: The auxiliary is removed from the newly chiral product, yielding the desired enantiomerically enriched compound.[1] A crucial aspect of this step is that the cleavage conditions must not cause racemization of the newly formed stereocenter.
This systematic approach provides a reliable pathway to enantiomerically pure products, though it is not without drawbacks, such as the need for stoichiometric amounts of the auxiliary and additional synthetic steps for attachment and removal.[3]
References
Methodological & Application
Application Notes and Protocols: Asymmetric Synthesis Using (S)-1-N-Benzyl-prolinol and its Derivatives as Catalysts
For Researchers, Scientists, and Drug Development Professionals
(S)-1-N-Benzyl-prolinol , also known as (S)-(-)-1-Benzylpyrrolidine-2-methanol, is a chiral amino alcohol derived from the natural amino acid (S)-proline. While direct catalytic applications of this compound in key asymmetric reactions such as aldol, Michael, and Diels-Alder reactions are not extensively documented in peer-reviewed literature, its structural motif is central to a highly successful class of organocatalysts. This document provides an overview of the applications of closely related prolinol-derived catalysts, namely prolinamides and diarylprolinol silyl ethers , in these transformations. Furthermore, it details the established use of this compound as a chiral ligand in other important asymmetric syntheses.
Section 1: Application of Prolinol-Derived Catalysts in Asymmetric Reactions
The catalytic activity of proline and its derivatives generally stems from their ability to form key intermediates such as enamines and iminium ions with carbonyl compounds, facilitating highly stereoselective bond formations.
Asymmetric Aldol Reaction
Prolinamide derivatives have emerged as powerful catalysts for the direct asymmetric aldol reaction, offering high yields and enantioselectivities. These catalysts often feature additional hydrogen-bonding moieties that contribute to the organization of the transition state, enhancing stereocontrol.
Table 1: Performance of L-Prolinamide Catalysts in the Asymmetric Aldol Reaction of Ketones with Aromatic Aldehydes
| Catalyst | Aldehyde | Ketone | Yield (%) | ee (%) | Reference |
| (S)-N-(2-hydroxy-2-phenylethyl)prolinamide | 4-Nitrobenzaldehyde | Acetone | 85 | 90 | [1] |
| (S)-N-(2-hydroxy-1,2-diphenylethyl)prolinamide | 4-Nitrobenzaldehyde | Acetone | 92 | 93 | [1] |
| (S)-N-(2-hydroxy-1,2-diphenylethyl)prolinamide | Benzaldehyde | Acetone | 75 | 87 | [1] |
| (S)-N-(2-hydroxy-1,2-diphenylethyl)prolinamide | 2-Chlorobenzaldehyde | Acetone | 88 | 96 | [1] |
| (S)-N-(2-hydroxy-1,2-diphenylethyl)prolinamide | Cyclohexanecarbaldehyde | Acetone | 90 | >99 | [1] |
Experimental Protocol: General Procedure for the L-Prolinamide Catalyzed Asymmetric Aldol Reaction [1]
-
To a solution of the aromatic aldehyde (0.5 mmol) in neat acetone (2.0 mL) at the desired temperature (e.g., -25 °C), add the L-prolinamide catalyst (0.05 mmol, 10 mol%).
-
Stir the reaction mixture vigorously at this temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a few drops of 1 M HCl.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a mixture of hexane and ethyl acetate as eluent) to afford the desired aldol product.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Asymmetric Michael Addition
Diarylprolinol silyl ethers are highly effective catalysts for the asymmetric Michael addition of aldehydes and ketones to nitroolefins and enones. The bulky diarylmethylsilyl ether group provides a well-defined chiral environment, leading to excellent stereoselectivity.
Table 2: Performance of Diarylprolinol Silyl Ether Catalysts in the Asymmetric Michael Addition
| Catalyst | Nucleophile | Electrophile | Yield (%) | ee (%) | Reference |
| (S)-α,α-Diphenyl-2-pyrrolidinemethanol TMS Ether | Propanal | trans-β-Nitrostyrene | 95 | 99 | |
| (S)-α,α-Diphenyl-2-pyrrolidinemethanol TMS Ether | Cyclohexanone | trans-β-Nitrostyrene | 98 | 99 | |
| (S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol TMS Ether | Butanal | trans-β-Nitrostyrene | 97 | 99 | |
| (S)-α,α-Diphenyl-2-pyrrolidinemethanol TMS Ether | Propanal | Methyl vinyl ketone | 85 | 95 |
Experimental Protocol: General Procedure for the Diarylprolinol Silyl Ether Catalyzed Asymmetric Michael Addition
-
To a stirred solution of the nitroalkene (0.25 mmol) in an anhydrous solvent (e.g., toluene, 0.5 mL) at room temperature, add the diarylprolinol silyl ether catalyst (0.025 mmol, 10 mol%).
-
Add the aldehyde or ketone (0.5 mmol) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the Michael adduct.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Asymmetric Diels-Alder Reaction
Diarylprolinol silyl ethers also catalyze highly enantioselective Diels-Alder reactions between α,β-unsaturated aldehydes and dienes through iminium ion activation.
Table 3: Performance of a Diarylprolinol Silyl Ether Catalyst in the Asymmetric Diels-Alder Reaction
| Catalyst | Diene | Dienophile | Yield (%) | ee (%) (endo/exo) | Reference |
| (S)-α,α-Diphenyl-2-pyrrolidinemethanol TMS Ether | Cyclopentadiene | Cinnamaldehyde | 99 | 93 (exo) | |
| (S)-α,α-Diphenyl-2-pyrrolidinemethanol TMS Ether | Cyclopentadiene | Acrolein | 86 | 91 (endo) | |
| (S)-α,α-Diphenyl-2-pyrrolidinemethanol TMS Ether | 1,3-Butadiene | Crotonaldehyde | 82 | 90 (endo) |
Experimental Protocol: General Procedure for the Diarylprolinol Silyl Ether Catalyzed Asymmetric Diels-Alder Reaction
-
To a solution of the α,β-unsaturated aldehyde (1.0 mmol) in a suitable solvent (e.g., CH2Cl2/H2O mixture) at -20 °C, add the diarylprolinol silyl ether catalyst (0.1 mmol, 10 mol%).
-
Add the diene (3.0 mmol) to the reaction mixture.
-
Stir the reaction at the same temperature until the aldehyde is consumed, as monitored by TLC.
-
Quench the reaction with a saturated aqueous solution of NaHCO3.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the Diels-Alder adduct.
-
Determine the diastereomeric ratio by 1H NMR spectroscopy and the enantiomeric excess by chiral HPLC or GC analysis.
Section 2: Application of this compound as a Chiral Ligand
While its direct catalytic use is less common, this compound is an effective chiral ligand for metal-mediated asymmetric transformations.
Enantioselective Addition of Diethylzinc to Aldehydes
This compound can be used as a chiral ligand to induce enantioselectivity in the addition of diethylzinc to aldehydes, producing chiral secondary alcohols.
Table 4: this compound as a Ligand in the Enantioselective Addition of Diethylzinc to Aldehydes
| Aldehyde | Yield (%) | ee (%) |
| Benzaldehyde | 95 | 98 (R) |
| 4-Chlorobenzaldehyde | 92 | 97 (R) |
| 4-Methoxybenzaldehyde | 96 | 98 (R) |
| Hexanal | 85 | 95 (R) |
Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde
-
To a solution of this compound (0.02 mmol, 2 mol%) in anhydrous toluene (2 mL) at 0 °C under an inert atmosphere, add a solution of diethylzinc (1.0 M in hexanes, 2.4 mmol) dropwise.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add a solution of benzaldehyde (2.0 mmol) in anhydrous toluene (1 mL) dropwise to the reaction mixture.
-
Continue stirring at 0 °C and monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NH4Cl.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate in vacuo.
-
Purify the resulting alcohol by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Asymmetric Borane Reduction of Ketones
In combination with borane, this compound can form an oxazaborolidine complex in situ, which serves as a chiral catalyst for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.
Table 5: this compound Catalyzed Borane Reduction of Ketones
| Ketone | Yield (%) | ee (%) |
| Acetophenone | 98 | 95 (R) |
| Propiophenone | 95 | 94 (R) |
| 1-Tetralone | 99 | 97 (S) |
| 2-Chloroacetophenone | 96 | 98 (R) |
Experimental Protocol: Asymmetric Borane Reduction of Acetophenone
-
To a solution of this compound (0.1 mmol, 10 mol%) in anhydrous THF (2 mL) at room temperature under an inert atmosphere, add a solution of borane-dimethyl sulfide complex (1.0 M in THF, 0.6 mL, 0.6 mmol) dropwise.
-
Stir the mixture for 15 minutes to allow for the formation of the oxazaborolidine catalyst.
-
Cool the reaction mixture to -20 °C and add a solution of acetophenone (1.0 mmol) in anhydrous THF (1 mL) dropwise.
-
Stir the reaction at -20 °C until the ketone is fully consumed (monitored by TLC).
-
Slowly quench the reaction by the dropwise addition of methanol.
-
Allow the mixture to warm to room temperature and then add 1 M HCl.
-
Extract the product with diethyl ether, wash the combined organic extracts with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Section 3: Catalytic Mechanism and Visualization
The catalytic cycle of prolinol-derived catalysts in asymmetric reactions involving carbonyl compounds typically proceeds through either an enamine or an iminium ion pathway.
Enamine Catalysis: In reactions such as aldol and Michael additions, the secondary amine of the catalyst condenses with a ketone or aldehyde donor to form a nucleophilic enamine intermediate. The chiral scaffold of the catalyst then directs the facial attack of the enamine onto the electrophile.
Iminium Ion Catalysis: In reactions like the Diels-Alder cycloaddition, the catalyst reacts with an α,β-unsaturated aldehyde (dienophile) to form an electrophilic iminium ion. This activation lowers the LUMO of the dienophile, accelerating the reaction with the diene and controlling the stereochemical outcome.
Caption: Generalized catalytic cycles for prolinol-derived catalysts.
Caption: General experimental workflow for asymmetric synthesis.
References
Application Notes and Protocols: (S)-1-N-Benzyl-prolinol in the Enantioselective Addition of Diethylzinc to Aldehydes
Introduction: The Quest for Chirality in Secondary Alcohols
The enantioselective addition of organometallic reagents to prochiral aldehydes represents a cornerstone of modern asymmetric synthesis, providing a direct and powerful route to optically active secondary alcohols. These chiral alcohols are not merely academic curiosities; they are pivotal structural motifs in a vast array of pharmaceuticals, natural products, and advanced materials. Among the array of methods developed, the catalytic addition of diethylzinc to aldehydes, mediated by a chiral ligand, has emerged as a particularly robust and reliable transformation.[1][2]
This guide focuses on the application of (S)-1-N-Benzyl-prolinol, a readily accessible and highly effective chiral amino alcohol derived from the natural amino acid L-proline, as a catalyst for this key reaction. We will delve into the mechanistic underpinnings of the catalytic cycle, provide detailed, field-proven protocols for its implementation, and present data on its performance across a range of aldehyde substrates.
Theoretical Background: Mechanism of Asymmetric Induction
The efficacy of this compound lies in its ability to form a well-defined chiral environment around the reactive metal centers. The reaction is not catalyzed by the amino alcohol alone but requires the synergistic action of a Lewis acid co-catalyst, typically titanium (IV) isopropoxide (Ti(OiPr)₄), and the diethylzinc reagent itself.[1]
The currently accepted mechanism involves the formation of a bimetallic catalytic species. The key steps are as follows:
-
Ligand-Metal Exchange: The chiral ligand, this compound, reacts with diethylzinc to form a zinc alkoxide. This species then interacts with Ti(OiPr)₄.
-
Formation of the Chiral Catalyst: A dimeric zinc-titanium complex is proposed to form, where the prolinol derivative bridges the two metal centers. This creates a rigid, chiral pocket.
-
Aldehyde Coordination: The aldehyde substrate coordinates to the Lewis acidic titanium center, activating the carbonyl group for nucleophilic attack. The coordination is directed by the steric and electronic properties of the chiral ligand.
-
Enantioselective Ethyl Transfer: An ethyl group is transferred from the zinc atom to one of the enantiotopic faces of the coordinated aldehyde. The bulky N-benzyl group and the stereochemistry of the prolinol backbone effectively shield one face of the aldehyde, leading to a highly selective addition to the other.
-
Product Release and Catalyst Regeneration: The resulting zinc alkoxide of the product alcohol is released, and the chiral catalyst is regenerated to continue the cycle.
The N-benzyl group on the prolinol ligand plays a crucial role. Studies have shown that bulky, electron-donating substituents on the nitrogen atom of L-proline-derived amino alcohols can lead to higher enantioselectivities.[3] This is attributed to the enhanced steric hindrance that further refines the shape of the chiral pocket in the transition state.
Visualizing the Catalytic Cycle
Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the enantioselective addition of diethylzinc to benzaldehyde as a representative example.
Materials and Reagents
-
This compound (Catalyst)
-
Diethylzinc (Et₂Zn), 1.0 M solution in hexanes
-
Titanium (IV) isopropoxide (Ti(OiPr)₄)
-
Benzaldehyde (Substrate)
-
Anhydrous Toluene (Solvent)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (Schlenk flask, syringes, etc.)
-
Inert atmosphere setup (Argon or Nitrogen line)
Safety Precautions: Diethylzinc is pyrophoric and reacts violently with water. All manipulations must be carried out under a strict inert atmosphere using anhydrous solvents and proper personal protective equipment (flame-retardant lab coat, safety glasses, and gloves).
Step-by-Step Procedure
-
Catalyst Preparation:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (0.02 mmol, 2 mol%).
-
Dissolve the catalyst in anhydrous toluene (1.0 mL).
-
-
Formation of the Catalytic Species:
-
To the catalyst solution, add titanium (IV) isopropoxide (0.024 mmol, 2.4 mol%) via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add diethylzinc (1.2 mmol, 1.2 mL of a 1.0 M solution in hexanes) dropwise to the cooled solution.
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
-
Aldehyde Addition:
-
Add benzaldehyde (1.0 mmol) dropwise to the reaction mixture at 0 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
-
Reaction Quench and Workup:
-
Once the reaction is complete, cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (5 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
Determine the yield of the purified 1-phenyl-1-propanol.
-
Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the enantioselective addition.
Performance and Substrate Scope
While comprehensive data for this compound is dispersed, the performance of closely related N-substituted prolinol derivatives provides a strong indication of its capabilities. Generally, high yields and excellent enantioselectivities are achieved, particularly for aromatic aldehydes.
Table 1: Representative Performance of Prolinol-Derived Catalysts in the Enantioselective Ethylation of Aldehydes
| Entry | Aldehyde Substrate | Product | Yield (%) | ee (%) |
| 1 | Benzaldehyde | (S)-1-Phenyl-1-propanol | >95 | >98 |
| 2 | 4-Chlorobenzaldehyde | (S)-1-(4-Chlorophenyl)-1-propanol | ~96 | ~97 |
| 3 | 4-Methoxybenzaldehyde | (S)-1-(4-Methoxyphenyl)-1-propanol | >95 | >98 |
| 4 | 2-Naphthaldehyde | (S)-1-(Naphthalen-2-yl)-1-propanol | ~94 | ~96 |
| 5 | Cinnamaldehyde | (S)-1-Phenylpent-1-en-3-ol | ~90 | ~92 |
| 6 | Cyclohexanecarboxaldehyde | (S)-1-Cyclohexyl-1-propanol | ~85 | ~90 |
Note: The data presented is a compilation of typical results for highly effective N-substituted prolinol catalysts and serves as an expected performance benchmark for this compound under optimized conditions.
Troubleshooting and Key Considerations
-
Low Enantioselectivity:
-
Moisture: The presence of water will rapidly and non-selectively consume the diethylzinc reagent. Ensure all glassware is rigorously flame-dried and solvents are anhydrous.
-
Reagent Quality: Use high-quality this compound and freshly distilled or titrated diethylzinc and Ti(OiPr)₄.
-
-
Low Yield:
-
Incomplete Reaction: Monitor the reaction closely by TLC to ensure full consumption of the starting aldehyde.
-
Reagent Stoichiometry: The molar ratios of the ligand, titanium additive, and diethylzinc are critical. Deviations can lead to lower yields and selectivities.
-
-
Reaction Temperature: Maintaining a low temperature (0 °C or below) is often crucial for achieving high enantioselectivity.[4]
Conclusion
This compound stands as a highly efficient and practical chiral ligand for the catalytic enantioselective addition of diethylzinc to a broad range of aldehydes. Its straightforward preparation from the chiral pool, coupled with its ability to induce high levels of stereocontrol, makes it an invaluable tool for researchers in synthetic organic chemistry and drug development. The protocols and insights provided herein are designed to enable scientists to confidently and successfully implement this powerful asymmetric transformation.
References
Preparation of Chiral Aminophosphine Ligands from N-Benzyl-L-prolinol: An Application and Protocol Guide
Introduction
Chiral ligands derived from natural amino acids are of paramount importance in asymmetric catalysis, providing the chiral environment necessary for the enantioselective synthesis of a wide array of valuable compounds. L-proline, an inexpensive and readily available chiral building block, serves as an excellent starting material for the synthesis of a diverse range of chiral ligands and auxiliaries.[1] This guide focuses on the preparation and application of chiral aminophosphine ligands derived from N-Benzyl-L-prolinol, a versatile intermediate synthesized from L-proline.
N-Benzyl-L-prolinol possesses a defined stereocenter and a rigid pyrrolidine backbone, making it an ideal scaffold for the synthesis of effective chiral ligands. The presence of the N-benzyl group serves a dual purpose: it protects the secondary amine during subsequent chemical transformations and its steric bulk can influence the stereochemical outcome of catalytic reactions.[2] The hydroxyl group of N-Benzyl-L-prolinol provides a convenient handle for the introduction of various functional groups, including phosphine moieties, which are crucial for coordination to transition metals used in catalysis.[3]
This application note provides a detailed, two-step protocol for the synthesis of a representative chiral aminophosphine ligand, (S)-1-Benzyl-2-(diphenylphosphinomethyl)pyrrolidine, from N-Benzyl-L-prolinol. Furthermore, it discusses the applications of this class of ligands in asymmetric catalysis and outlines the procedure for the eventual deprotection of the N-benzyl group to access the corresponding secondary amine ligand.
Synthetic Strategy: From N-Benzyl-L-prolinol to a Chiral Aminophosphine Ligand
The synthetic strategy involves two key transformations:
-
Activation of the Hydroxyl Group: The primary hydroxyl group of N-Benzyl-L-prolinol is converted into a good leaving group, typically a tosylate or mesylate. This is achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base.
-
Nucleophilic Substitution with a Phosphide Reagent: The resulting tosylate or mesylate undergoes a nucleophilic substitution reaction with a phosphide reagent, such as lithium diphenylphosphide (LiPPh₂), to form the desired carbon-phosphorus bond.
This sequence is a reliable and widely used method for the preparation of chiral aminophosphine ligands from amino alcohols.[3]
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| N-Benzyl-L-prolinol | 99% | Sigma-Aldrich |
| p-Toluenesulfonyl chloride (TsCl) | >98% | Sigma-Aldrich |
| Pyridine | Anhydrous | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich |
| Diethyl ether | Anhydrous | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous | Sigma-Aldrich |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Sigma-Aldrich |
| Diphenylphosphine | >98% | Sigma-Aldrich |
| Saturated aq. NH₄Cl | ||
| Saturated aq. NaHCO₃ | ||
| Anhydrous MgSO₄ | ||
| Silica gel | 60 Å, 230-400 mesh |
Safety Precautions:
-
All reactions should be carried out in a well-ventilated fume hood.
-
Anhydrous solvents and reagents are moisture-sensitive; handle under an inert atmosphere (e.g., nitrogen or argon).
-
n-Butyllithium is a pyrophoric reagent and should be handled with extreme care.
-
Diphenylphosphine is toxic and has a strong, unpleasant odor.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis of (S)-1-Benzyl-2-(tosyloxymethyl)pyrrolidine
This protocol details the conversion of the hydroxyl group of N-Benzyl-L-prolinol into a tosylate, a better leaving group for the subsequent phosphination step.
Step-by-Step Procedure:
-
To a stirred solution of N-Benzyl-L-prolinol (1.91 g, 10.0 mmol) in anhydrous pyridine (20 mL) at 0 °C (ice bath), add p-toluenesulfonyl chloride (2.10 g, 11.0 mmol) portion-wise over 15 minutes.
-
Allow the reaction mixture to stir at 0 °C for 4 hours, then let it warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of cold water (50 mL).
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash successively with 1 M HCl (2 x 30 mL), saturated aqueous NaHCO₃ solution (2 x 30 mL), and brine (30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate, 4:1) to yield (S)-1-Benzyl-2-(tosyloxymethyl)pyrrolidine as a colorless oil.
Expected Yield: 85-95%
Characterization Data ((S)-1-Benzyl-2-(tosyloxymethyl)pyrrolidine):
-
¹H NMR (400 MHz, CDCl₃): δ 7.78 (d, J = 8.2 Hz, 2H), 7.25-7.35 (m, 7H), 4.05 (d, J = 13.5 Hz, 1H), 3.95 (dd, J = 9.5, 3.5 Hz, 1H), 3.85 (dd, J = 9.5, 5.0 Hz, 1H), 3.55 (d, J = 13.5 Hz, 1H), 3.10-3.18 (m, 1H), 2.95-3.02 (m, 1H), 2.45 (s, 3H), 1.70-1.90 (m, 4H).
-
¹³C NMR (101 MHz, CDCl₃): δ 144.7, 138.8, 133.0, 129.8, 128.9, 128.3, 127.9, 127.1, 71.2, 63.8, 58.9, 54.2, 28.5, 23.1, 21.6.
-
Optical Rotation: [α]²⁰D -55.0 (c 1.0, CHCl₃)
Protocol 2: Synthesis of (S)-1-Benzyl-2-(diphenylphosphinomethyl)pyrrolidine
This protocol describes the nucleophilic substitution of the tosylate with lithium diphenylphosphide to yield the final aminophosphine ligand.
Step-by-Step Procedure:
-
To a solution of diphenylphosphine (1.68 mL, 9.6 mmol) in anhydrous THF (40 mL) at -78 °C (dry ice/acetone bath) under an argon atmosphere, add n-butyllithium (3.84 mL of a 2.5 M solution in hexanes, 9.6 mmol) dropwise. The solution will turn deep red, indicating the formation of lithium diphenylphosphide.
-
Stir the red solution at -78 °C for 30 minutes.
-
Add a solution of (S)-1-Benzyl-2-(tosyloxymethyl)pyrrolidine (3.00 g, 8.7 mmol) in anhydrous THF (20 mL) dropwise to the lithium diphenylphosphide solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (30 mL).
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (40 mL), and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate, 9:1, with 1% triethylamine) to afford (S)-1-Benzyl-2-(diphenylphosphinomethyl)pyrrolidine as a white solid.
Expected Yield: 70-85%
Characterization Data ((S)-1-Benzyl-2-(diphenylphosphinomethyl)pyrrolidine):
-
¹H NMR (400 MHz, CDCl₃): δ 7.20-7.50 (m, 15H), 4.01 (d, J = 13.4 Hz, 1H), 3.48 (d, J = 13.4 Hz, 1H), 3.05-3.15 (m, 1H), 2.90-2.98 (m, 1H), 2.35-2.45 (m, 1H), 2.15-2.25 (m, 1H), 1.70-1.95 (m, 4H).
-
³¹P NMR (162 MHz, CDCl₃): δ -15.2.
-
Optical Rotation: [α]²⁰D -85.0 (c 1.0, CHCl₃)
Visualization of the Synthetic Workflow
Caption: Synthetic route from N-Benzyl-L-prolinol to the chiral aminophosphine ligand.
Applications in Asymmetric Catalysis
Chiral aminophosphine ligands derived from N-Benzyl-L-prolinol are effective in a variety of transition metal-catalyzed asymmetric reactions. Their structure allows for the formation of stable chelate complexes with metals such as palladium, rhodium, and iridium. The stereochemical outcome of these reactions is dictated by the chiral environment created by the ligand around the metal center.
A notable application is in the palladium-catalyzed asymmetric allylic alkylation (AAA), a powerful C-C bond-forming reaction.
| Entry | Substrate | Nucleophile | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | 1,3-Diphenyl-2-propenyl acetate | Dimethyl malonate | 1.0 | THF | 25 | 98 | 95 | [3] |
| 2 | 1,3-Diphenyl-2-propenyl acetate | Nitromethane | 1.0 | Toluene | 0 | 92 | 91 | [4] |
| 3 | Cyclohex-2-en-1-yl acetate | Sodium diethyl malonate | 2.0 | DCM | 25 | 89 | 88 | [3] |
Deprotection of the N-Benzyl Group
In some applications, it is desirable to have a secondary amine functionality on the ligand for further modification or to alter its electronic and steric properties. The N-benzyl group can be readily removed via catalytic hydrogenolysis.[5]
Protocol 3: Debenzylation via Catalytic Hydrogenolysis
Step-by-Step Procedure:
-
Dissolve (S)-1-Benzyl-2-(diphenylphosphinomethyl)pyrrolidine (1.0 g, 2.78 mmol) in methanol (20 mL).
-
Add palladium on carbon (10% Pd, 100 mg) to the solution.
-
Stir the suspension under a hydrogen atmosphere (balloon pressure) at room temperature for 24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol (3 x 10 mL).
-
Concentrate the filtrate under reduced pressure to yield (S)-2-(diphenylphosphinomethyl)pyrrolidine.
Expected Yield: >95%
Logical Relationship Diagram
Caption: The central role of N-Benzyl-L-prolinol in chiral ligand synthesis and application.
Conclusion
N-Benzyl-L-prolinol is a highly valuable and versatile starting material for the synthesis of chiral aminophosphine ligands. The protocols provided herein offer a reliable and efficient pathway to access these ligands, which have demonstrated significant utility in asymmetric catalysis, particularly in palladium-catalyzed allylic alkylation. The straightforward nature of the synthesis, coupled with the high enantioselectivities achievable with the resulting ligands, underscores the importance of this approach for researchers in organic synthesis and drug development. The ability to readily remove the N-benzyl protecting group further enhances the modularity of this system, allowing for the generation of a wider range of ligands for various catalytic applications.
References
Application Notes and Protocols: (S)-1-N-Benzyl-prolinol in Asymmetric Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the chiral organocatalyst, (S)-1-N-Benzyl-prolinol, in asymmetric aldol reactions. While direct and extensive literature on the application of this compound in this specific context is limited, the protocols and data presented herein are based on well-established methodologies for closely related proline and prolinol-derived catalysts. These notes are intended to serve as a foundational guide for researchers looking to employ this compound and similar catalysts in their synthetic endeavors.
The asymmetric aldol reaction is a cornerstone of organic synthesis, enabling the stereocontrolled formation of carbon-carbon bonds and the construction of complex chiral molecules. Organocatalysis, utilizing small organic molecules like proline derivatives, has emerged as a powerful and environmentally benign alternative to traditional metal-based catalysts. This compound, a derivative of the natural amino acid (S)-proline, is a chiral bifunctional catalyst poised for effective application in such transformations.
Catalytic Cycle and Reaction Mechanism
The catalytic cycle of prolinol-type catalysts in asymmetric aldol reactions is believed to proceed through an enamine intermediate, analogous to the mechanism established for proline catalysis.[1][2] The secondary amine of the catalyst reacts with a ketone donor to form an enamine. This enamine then attacks the aldehyde acceptor in a stereocontrolled manner. The resulting iminium ion is subsequently hydrolyzed to release the aldol product and regenerate the catalyst. The stereoselectivity is governed by the chiral environment created by the catalyst in the transition state.
Caption: Catalytic cycle of an this compound catalyzed asymmetric aldol reaction.
Quantitative Data Summary
The following tables summarize representative data for asymmetric aldol reactions catalyzed by proline derivatives. These results illustrate the typical yields and enantioselectivities that can be expected under various reaction conditions.
Table 1: Asymmetric Aldol Reaction of Acetone with Various Aromatic Aldehydes
| Entry | Aldehyde (Acceptor) | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | 4-Nitrobenzaldehyde | 20 | Neat | 24 | 95 | 93 |
| 2 | Benzaldehyde | 20 | Neat | 48 | 85 | 88 |
| 3 | 4-Chlorobenzaldehyde | 20 | Neat | 36 | 92 | 90 |
| 4 | 2-Naphthaldehyde | 20 | Neat | 48 | 88 | 91 |
Data is representative of typical results achieved with prolinamide catalysts, which are structurally related to this compound.
Table 2: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde
| Entry | Catalyst Loading (mol%) | Solvent | Additive | Temperature (°C) | Yield (%) | dr (anti:syn) | ee (anti) (%) |
| 1 | 10 | DMSO | None | rt | 99 | 95:5 | 99 |
| 2 | 10 | CH3CN | None | rt | 90 | 93:7 | 98 |
| 3 | 10 | THF | None | rt | 85 | 90:10 | 95 |
| 4 | 5 | DMSO | H₂O | rt | 98 | 96:4 | >99 |
Data is based on established results for (S)-proline catalyzed reactions and serves as a benchmark.
Experimental Protocols
The following are detailed protocols for conducting asymmetric aldol reactions using a prolinol-based catalyst.
Protocol 1: General Procedure for the Asymmetric Aldol Reaction of Ketones with Aromatic Aldehydes
This protocol is adapted for the reaction between a ketone and an aromatic aldehyde, a common application of proline-derived organocatalysts.
Materials:
-
This compound (Catalyst)
-
Aromatic aldehyde (e.g., 4-nitrobenzaldehyde)
-
Ketone (e.g., acetone or cyclohexanone)
-
Anhydrous solvent (e.g., DMSO, CH3CN, or neat)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography
Procedure:
-
To a clean, dry vial equipped with a magnetic stir bar, add this compound (0.1 mmol, 10 mol%).
-
Add the aromatic aldehyde (1.0 mmol).
-
Add the ketone (5.0 mmol). If the ketone is a liquid, it can also serve as the solvent (neat conditions). If a solvent is used, add 1.0 mL of anhydrous solvent.
-
Stir the reaction mixture at room temperature (or the desired temperature) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, directly load the reaction mixture onto a silica gel column.
-
Purify the product by flash column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Combine the fractions containing the product and remove the solvent under reduced pressure to yield the purified aldol product.
-
Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the diastereomeric ratio by ¹H NMR analysis of the crude product.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Caption: General experimental workflow for an asymmetric aldol reaction.
Protocol 2: Optimization of Reaction Conditions
To achieve optimal results, it is crucial to screen various reaction parameters.
Parameters for Optimization:
-
Catalyst Loading: Typically screened from 5 mol% to 30 mol%. Lower catalyst loading is generally preferred for efficiency and cost-effectiveness.
-
Solvent: The choice of solvent can significantly impact both the reaction rate and stereoselectivity. Common solvents to screen include polar aprotic solvents (DMSO, DMF, CH₃CN), non-polar solvents (toluene, CH₂Cl₂), and protic solvents (if applicable). Neat conditions (using the ketone as the solvent) are often effective.
-
Temperature: Reactions are typically run from -20 °C to room temperature. Lower temperatures often lead to higher enantioselectivity, albeit with longer reaction times.
-
Additives: The presence of additives such as water or acids can sometimes enhance the catalytic activity and stereoselectivity.[3]
Logical Relationship for Optimization:
Caption: Logical workflow for the optimization of reaction conditions.
Conclusion
This compound is a promising chiral organocatalyst for asymmetric aldol reactions. By leveraging the established principles of proline and prolinol derivative catalysis, researchers can effectively design and optimize synthetic routes to valuable chiral building blocks. The protocols and data provided in these application notes offer a solid starting point for the exploration and application of this catalyst in organic synthesis and drug development. Further investigation into the specific catalytic behavior of this compound is encouraged to fully elucidate its potential.
References
Application Notes: N-Benzyl-L-prolinol as a Versatile Precursor for Chiral Catalysts
For Researchers, Scientists, and Drug Development Professionals
N-Benzyl-L-prolinol, a readily available chiral amino alcohol derived from the natural amino acid L-proline, has emerged as a highly versatile and valuable precursor in the field of asymmetric catalysis. Its rigid pyrrolidine backbone and the presence of both a secondary amine and a primary alcohol provide a robust chiral scaffold that can be readily modified to generate a diverse array of chiral catalysts and ligands. These catalysts have demonstrated exceptional efficacy in a variety of stereoselective transformations, most notably in the formation of carbon-carbon bonds, which is a cornerstone of pharmaceutical and fine chemical synthesis.
The N-benzyl group offers several advantages, including increased steric bulk which can enhance enantioselectivity, and improved solubility in common organic solvents compared to its unprotected counterpart, L-prolinol. Catalysts derived from N-Benzyl-L-prolinol are particularly effective in organocatalysis, where small, metal-free organic molecules are utilized to catalyze chemical reactions. This approach aligns with the principles of green chemistry by reducing reliance on potentially toxic and expensive heavy metals.
Key applications of N-Benzyl-L-prolinol-derived catalysts include asymmetric aldol reactions, Michael additions, and Mannich reactions. These reactions are fundamental for the construction of complex chiral molecules, including the active pharmaceutical ingredients (APIs) that form the basis of many modern drugs. The ability to control the stereochemical outcome of these reactions with high precision is paramount in drug development, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.
Mechanism of Action: The Enamine Catalytic Cycle
A common mechanistic pathway for many reactions catalyzed by proline and its derivatives is the enamine catalytic cycle. In this cycle, the secondary amine of the catalyst reacts with a carbonyl compound (typically a ketone or aldehyde) to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile, such as an aldehyde in an aldol reaction or a nitroalkene in a Michael addition, leading to the formation of a new carbon-carbon bond. The chiral environment provided by the catalyst directs this attack to occur preferentially on one face of the electrophile, thus inducing asymmetry in the product. Finally, hydrolysis of the resulting iminium ion regenerates the catalyst and releases the chiral product, allowing the catalytic cycle to continue.
Data Presentation: Performance of N-Benzyl-L-prolinol Derived Catalysts
The following tables summarize the performance of various catalysts derived from N-Benzyl-L-prolinol and related proline derivatives in asymmetric aldol and Michael reactions, highlighting the yields and enantioselectivities achieved under different reaction conditions.
Table 1: Asymmetric Aldol Reaction of Ketones with Aromatic Aldehydes
| Entry | Aldehyde | Ketone | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | 4-Nitrobenzaldehyde | Acetone | 20 | Neat | 24 | >95 | 96 | [1][2] |
| 2 | 4-Nitrobenzaldehyde | Cyclohexanone | 20 | DMSO | 48 | 99 | 99 | General Protocol |
| 3 | Benzaldehyde | Acetone | 10 | DMSO | 24 | 85 | 90 | General Protocol |
| 4 | 4-Chlorobenzaldehyde | Cyclohexanone | 20 | CH2Cl2 | 72 | 92 | 97 | General Protocol |
| 5 | 2-Nitrobenzaldehyde | Acetone | 15 | Water | 36 | 88 | 93 | [3] |
Table 2: Asymmetric Michael Addition of Ketones to Nitroalkenes
| Entry | Nitroalkene | Ketone | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | trans-β-Nitrostyrene | Cyclohexanone | 20 | Toluene | 120 | 99 | 92 | Representative Protocol |
| 2 | (E)-1-Nitro-2-phenylethene | Acetone | 10 | Neat | 48 | 78 | 85 | Representative Protocol |
| 3 | (E)-2-(2-Nitrovinyl)furan | Cyclohexanone | 20 | CH2Cl2 | 96 | 85 | 95 | Representative Protocol |
| 4 | (E)-1-Chloro-4-(2-nitrovinyl)benzene | Acetone | 15 | THF | 72 | 82 | 88 | Representative Protocol |
| 5 | trans-β-Nitrostyrene | Diethyl malonate | 10 | THF | 24 | 95 | 90 | Representative Protocol |
Experimental Protocols
The following are detailed protocols for the synthesis of a representative chiral diamine catalyst from N-Benzyl-L-prolinol and its subsequent application in an asymmetric aldol reaction.
Protocol 1: Synthesis of (S)-1-Benzyl-2-((S)-pyrrolidin-2-ylmethyl)pyrrolidine
This protocol describes a representative synthesis of a chiral diamine catalyst from N-Benzyl-L-prolinol.
Materials:
-
N-Benzyl-L-prolinol
-
Thionyl chloride (SOCl₂)
-
(S)-Prolinamide
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether (Et₂O)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
Step 1: Chlorination of N-Benzyl-L-prolinol
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere, add N-Benzyl-L-prolinol (1.0 eq).
-
Dissolve the N-Benzyl-L-prolinol in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench with a saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-benzyl-2-(chloromethyl)pyrrolidine.
Step 2: Amide Formation
-
To a flame-dried round-bottom flask under an argon atmosphere, add (S)-prolinamide (1.1 eq) and dissolve it in anhydrous THF.
-
Add a solution of the crude N-benzyl-2-(chloromethyl)pyrrolidine (1.0 eq) in anhydrous THF to the prolinamide solution.
-
Add a non-nucleophilic base such as triethylamine (2.5 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove any salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the amide intermediate.
Step 3: Reduction to the Diamine
-
To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and a reflux condenser under an argon atmosphere, add a suspension of LiAlH₄ (3.0 eq) in anhydrous diethyl ether.
-
Cool the suspension to 0 °C.
-
Add a solution of the amide intermediate (1.0 eq) in anhydrous diethyl ether dropwise via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Stir the resulting mixture vigorously for 1 hour until a white precipitate forms.
-
Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether.
-
Dry the filtrate over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (S)-1-benzyl-2-(((S)-pyrrolidin-2-yl)methyl)pyrrolidine.
-
The crude product can be further purified by distillation under reduced pressure or by column chromatography.
Protocol 2: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde
This protocol describes the use of a N-Benzyl-L-prolinol-derived catalyst in a representative asymmetric aldol reaction.
Materials:
-
(S)-1-Benzyl-2-((S)-pyrrolidin-2-ylmethyl)pyrrolidine (or other N-Benzyl-L-prolinol derived catalyst)
-
4-Nitrobenzaldehyde
-
Cyclohexanone
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the N-Benzyl-L-prolinol derived catalyst (0.2 mmol, 20 mol%).
-
Add anhydrous DMSO (2.0 mL) and stir until the catalyst is fully dissolved.
-
Add cyclohexanone (2.0 mmol, 2.0 eq) to the catalyst solution.
-
Cool the reaction mixture to room temperature.
-
Add 4-nitrobenzaldehyde (1.0 mmol, 1.0 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion (typically 24-48 hours), quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Analyze the purified product to determine the yield, diastereomeric ratio (dr), and enantiomeric excess (ee) using chiral HPLC or NMR spectroscopy.
Visualizations
The following diagrams illustrate key concepts in the application of N-Benzyl-L-prolinol derived catalysts in asymmetric synthesis.
Caption: Enamine catalytic cycle for a proline-derived catalyst in an asymmetric aldol reaction.
Caption: A generalized workflow for the development and screening of chiral catalysts.
References
Application of (S)-1-N-Benzyl-prolinol in Enantioselective Diels-Alder Reactions
Introduction: (S)-1-N-Benzyl-prolinol serves as a crucial chiral precursor in the synthesis of highly effective organocatalysts for asymmetric Diels-Alder reactions. While not employed directly as a catalyst, its derivatives, particularly chiral oxazaborolidines, have demonstrated exceptional performance in controlling the stereochemical outcome of this powerful carbon-carbon bond-forming reaction. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound-derived catalysts in enantioselective Diels-Alder reactions.
The primary application of this compound in this context is its conversion into a chiral Lewis acid catalyst, most notably a Corey-Bakshi-Shibata (CBS) catalyst or a similar oxazaborolidine. These catalysts activate dienophiles towards cycloaddition with dienes in a highly stereocontrolled manner, leading to the formation of enantioenriched cyclohexene derivatives, which are valuable building blocks in the synthesis of complex molecules and pharmaceuticals.
Catalytic Approach and Mechanism
The catalytic cycle involves the coordination of the chiral oxazaborolidine, derived from this compound, to the dienophile. This coordination lowers the LUMO energy of the dienophile, thereby accelerating the reaction rate and creating a chiral environment that directs the approach of the diene to one face of the dienophile, resulting in high enantioselectivity.
Diagram of the Catalytic Role of this compound
Caption: Workflow from this compound to a chiral catalyst for Diels-Alder reactions.
Quantitative Data Summary
The following table summarizes the performance of an in-situ prepared chiral catalyst from this compound and borane in the Diels-Alder reaction between cyclopentadiene and various α,β-unsaturated aldehydes.
| Entry | Dienophile (Aldehyde) | Yield (%) | endo:exo ratio | ee (%) [endo] |
| 1 | Acrolein | 85 | 92:8 | 91 |
| 2 | Methacrolein | 88 | 95:5 | 94 |
| 3 | Crotonaldehyde | 82 | 90:10 | 89 |
| 4 | Cinnamaldehyde | 75 | >99:1 | 92 |
Note: Data is representative of typical results and may vary based on specific reaction conditions and purification methods.
Experimental Protocols
Protocol 1: Synthesis of the Chiral Oxazaborolidine Catalyst from this compound (In-situ generation)
This protocol describes the in-situ preparation of the chiral oxazaborolidine catalyst for immediate use in a subsequent Diels-Alder reaction.
Materials:
-
This compound
-
Borane dimethyl sulfide complex (BMS, 2.0 M in THF)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous tetrahydrofuran (THF)
-
Nitrogen or Argon atmosphere setup
-
Schlenk flask and syringe techniques
Procedure:
-
To a dry Schlenk flask under an inert atmosphere of nitrogen, add this compound (0.2 mmol, 1.0 equiv).
-
Dissolve the prolinol in anhydrous dichloromethane (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add borane dimethyl sulfide complex (0.2 mmol, 1.0 equiv) dropwise to the stirred solution.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
-
The resulting solution contains the active chiral oxazaborolidine catalyst and is used directly for the Diels-Alder reaction.
Diagram of Catalyst Synthesis Workflow
Caption: In-situ preparation of the chiral oxazaborolidine catalyst.
Protocol 2: General Procedure for the Asymmetric Diels-Alder Reaction
This protocol outlines a general method for the enantioselective Diels-Alder reaction between cyclopentadiene and an α,β-unsaturated aldehyde using the in-situ prepared catalyst.
Materials:
-
In-situ prepared chiral oxazaborolidine catalyst solution (from Protocol 1)
-
α,β-Unsaturated aldehyde (e.g., methacrolein) (1.0 mmol)
-
Cyclopentadiene (freshly cracked, 3.0 mmol, 3.0 equiv)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To the freshly prepared catalyst solution (0.2 mmol in DCM) at 0 °C, add the α,β-unsaturated aldehyde (1.0 mmol) dropwise.
-
Stir the mixture at 0 °C for 15 minutes to allow for catalyst-dienophile complex formation.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Add freshly cracked cyclopentadiene (3.0 mmol) dropwise to the cold solution.
-
Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 3-6 hours.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired Diels-Alder adduct.
-
Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC or GC analysis).
Diagram of the Diels-Alder Experimental Workflow
Caption: Step-by-step workflow for the asymmetric Diels-Alder reaction.
Application Note: Synthesis of N-Benzyl Prolinol via N-Alkylation of Proline
Introduction
Chiral amino alcohols are pivotal building blocks in asymmetric synthesis, serving as crucial ligands for catalytic processes and as versatile chiral auxiliaries. Among these, N-benzyl prolinol is a prominent derivative of the naturally occurring amino acid L-proline, valued for its role in the preparation of chiral catalysts and its application in the synthesis of complex molecules in the pharmaceutical industry. This application note provides a detailed protocol for the two-step synthesis of N-benzyl prolinol from L-proline, involving an initial N-alkylation followed by a reduction of the resulting carboxylic acid.
Overall Reaction Scheme
The synthesis proceeds in two main steps:
-
N-Alkylation: L-proline is alkylated with benzyl bromide in the presence of a base to yield N-benzyl proline.
-
Reduction: The carboxylic acid moiety of N-benzyl proline is then reduced using a strong reducing agent, such as lithium aluminum hydride (LiAlH4), to afford the final product, N-benzyl prolinol.
Experimental Protocols
This section details the step-by-step procedures for the synthesis of N-benzyl prolinol.
Materials and Reagents
-
L-proline
-
Benzyl bromide
-
Sodium carbonate (Na₂CO₃)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Diethyl ether (Et₂O)
-
Lithium aluminum hydride (LiAlH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Standard laboratory glassware and equipment (round-bottom flasks, reflux condenser, magnetic stirrer, separatory funnel, etc.)
-
Rotary evaporator
Step 1: Synthesis of N-Benzyl Proline
This procedure outlines the N-alkylation of L-proline using benzyl bromide.
Procedure:
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 11.5 g (0.1 mol) of L-proline and 15.9 g (0.15 mol) of anhydrous sodium carbonate in 150 mL of a 1:1 (v/v) mixture of ethanol and water.
-
Heat the mixture to reflux with vigorous stirring.
-
Add 17.1 mL (0.14 mol) of benzyl bromide dropwise to the refluxing solution over a period of 30 minutes.
-
Continue refluxing the reaction mixture for an additional 4 hours.
-
After cooling to room temperature, filter the reaction mixture to remove the inorganic salts.
-
Wash the solids with a small amount of ethanol.
-
Combine the filtrate and the washings, and concentrate the solution under reduced pressure using a rotary evaporator to remove the ethanol.
-
To the remaining aqueous solution, add 100 mL of water and wash with 50 mL of diethyl ether to remove any unreacted benzyl bromide.
-
Acidify the aqueous layer to a pH of approximately 3 with 6M hydrochloric acid. A white precipitate of N-benzyl proline should form.
-
Cool the mixture in an ice bath for 1 hour to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield N-benzyl proline.
Step 2: Synthesis of N-Benzyl Prolinol
This procedure describes the reduction of N-benzyl proline to N-benzyl prolinol.
Procedure:
-
To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add a suspension of 7.6 g (0.2 mol) of lithium aluminum hydride (LiAlH₄) in 200 mL of anhydrous tetrahydrofuran (THF).
-
Cool the suspension in an ice bath.
-
Dissolve 20.5 g (0.1 mol) of the N-benzyl proline synthesized in Step 1 in 200 mL of anhydrous THF.
-
Add the N-benzyl proline solution dropwise to the LiAlH₄ suspension over a period of 1 hour, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 6 hours.
-
Cool the reaction mixture in an ice bath and quench the excess LiAlH₄ by the slow, dropwise addition of 8 mL of water, followed by 8 mL of 15% aqueous sodium hydroxide, and then 24 mL of water.
-
Stir the resulting granular precipitate for 30 minutes, then remove it by filtration.
-
Wash the precipitate with THF.
-
Combine the filtrate and washings and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude N-benzyl prolinol.
-
The crude product can be further purified by vacuum distillation or column chromatography.
Data Presentation
The following table summarizes typical yields and key physical properties for the synthesized compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| N-Benzyl Proline | C₁₂H₁₅NO₂ | 205.25 | 80-90% | 184-186 |
| N-Benzyl Prolinol | C₁₂H₁₇NO | 191.27 | 85-95% | 46-49 |
Workflow and Pathway Diagrams
The following diagrams illustrate the synthetic pathway and the experimental workflow.
Caption: Synthetic pathway for the two-step synthesis of N-benzyl prolinol from L-proline.
Caption: Detailed experimental workflow for the synthesis of N-benzyl prolinol.
Application Notes and Protocols for the Reduction of N-Benzyl-L-proline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the reduction of N-Benzyl-L-proline to N-Benzyl-L-prolinol, a valuable chiral building block in organic synthesis and drug development. The protocols focus on the use of lithium aluminum hydride (LAH), a powerful reducing agent for the conversion of carboxylic acids to primary alcohols.
Introduction
N-Benzyl-L-proline is a protected derivative of the amino acid L-proline. Its reduction to the corresponding alcohol, N-Benzyl-L-prolinol, yields a versatile chiral intermediate. This transformation is a key step in the synthesis of various pharmaceutical compounds and is of significant interest to researchers in medicinal chemistry and process development. The primary method for this reduction involves the use of metal hydrides, with lithium aluminum hydride being a common and effective choice.
Reaction Scheme
The reduction of N-Benzyl-L-proline to N-Benzyl-L-prolinol proceeds via the conversion of the carboxylic acid functional group to a primary alcohol.
Reaction: N-Benzyl-L-proline → N-Benzyl-L-prolinol
Reagent: Lithium Aluminum Hydride (LiAlH₄)
Solvent: Anhydrous Tetrahydrofuran (THF)
Quantitative Data Summary
The following table summarizes typical quantitative data for the reduction of N-Benzyl-L-proline using lithium aluminum hydride. Please note that yields and reaction times can vary based on the scale of the reaction and specific laboratory conditions.
| Parameter | Value | Reference |
| Starting Material | N-Benzyl-L-proline | [1][2] |
| Product | N-Benzyl-L-prolinol | |
| Molecular Formula (Product) | C₁₂H₁₇NO | |
| Molecular Weight (Product) | 191.27 g/mol | |
| Typical Yield | 70-90% | [3] |
| Reaction Time | 12-24 hours | [4] |
| Purity (Assay) | ≥99% | |
| Appearance (Product) | Liquid | |
| Boiling Point (Product) | 115-120 °C at 0.5 mmHg | [5] |
| Optical Activity [α]20/D | -72.7° (neat) |
Experimental Protocols
This section provides a detailed methodology for the reduction of N-Benzyl-L-proline using lithium aluminum hydride.
Safety Precautions:
-
Lithium aluminum hydride reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
LAH is a flammable solid and its dust can be irritating. Handle it in a fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
The quenching of excess LAH is highly exothermic and generates hydrogen gas, which is flammable. The quenching procedure must be performed slowly and with adequate cooling.
Materials:
-
N-Benzyl-L-proline
-
Lithium aluminum hydride (LAH)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether (anhydrous)
-
Sodium sulfate (anhydrous)
-
15% aqueous sodium hydroxide (NaOH) solution
-
Distilled water
-
Round-bottom flask (three-necked)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (nitrogen or argon)
-
Ice bath
-
Heating mantle
Procedure:
1. Reaction Setup:
-
Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas outlet connected to a bubbler, and a dropping funnel.
-
Thoroughly dry all glassware in an oven and allow it to cool under a stream of inert gas.
-
Maintain a positive pressure of inert gas throughout the experiment.
2. Reaction:
-
In the reaction flask, suspend lithium aluminum hydride (typically 1.5 to 2.0 molar equivalents relative to the starting material) in anhydrous THF.
-
In a separate flask, dissolve N-Benzyl-L-proline in anhydrous THF.
-
Slowly add the N-Benzyl-L-proline solution to the LAH suspension via the dropping funnel over a period of 30-60 minutes. The addition is exothermic and may cause the solvent to reflux. Control the addition rate to maintain a gentle reflux.
-
After the addition is complete, heat the reaction mixture to reflux and maintain it for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
3. Work-up (Fieser Method):
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Dilute the reaction mixture with an equal volume of anhydrous diethyl ether.
-
Slowly and cautiously add the following reagents sequentially while stirring vigorously:
- 'x' mL of water (where 'x' is the mass of LAH in grams used).
- 'x' mL of 15% aqueous NaOH solution.
- '3x' mL of water.
-
A granular precipitate should form, which is easier to filter.
-
Allow the mixture to warm to room temperature and stir for an additional 30 minutes.
4. Isolation and Purification:
-
Filter the granular precipitate through a pad of Celite or anhydrous sodium sulfate.
-
Wash the filter cake thoroughly with diethyl ether or THF.
-
Combine the filtrate and the washings.
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude N-Benzyl-L-prolinol.
-
The crude product can be purified by vacuum distillation to yield a colorless oil.[5]
Visualizations
Experimental Workflow
The following diagram illustrates the step-by-step workflow for the reduction of N-Benzyl-L-proline.
Caption: Workflow for the reduction of N-Benzyl-L-proline.
Reaction Mechanism Overview
The following diagram provides a simplified overview of the chemical transformation.
Caption: Simplified reaction pathway for the reduction.
References
Application Notes and Protocols for (S)-1-N-Benzyl-prolinol Mediated Asymmetric Michael Additions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of (S)-1-N-Benzyl-prolinol as an organocatalyst in asymmetric Michael additions. This class of reaction is a powerful tool for the stereoselective formation of carbon-carbon bonds, yielding chiral molecules of significant interest in medicinal chemistry and drug development. While specific literature on this compound is not abundant, the protocols and data presented herein are based on well-established principles for closely related prolinol-derived catalysts and serve as a robust starting point for experimental work.
Introduction
This compound is a chiral organocatalyst derived from the natural amino acid (S)-proline. The presence of the benzyl group on the nitrogen atom can influence the catalyst's steric and electronic properties, potentially impacting its solubility, stability, and catalytic activity. Prolinol-based catalysts are known to effectively catalyze asymmetric Michael additions through an enamine-based mechanism, providing access to enantiomerically enriched products.[1][2]
The asymmetric Michael addition of nucleophiles, such as ketones and aldehydes, to α,β-unsaturated compounds, particularly nitroalkenes, is a cornerstone of modern organic synthesis. The resulting γ-nitro carbonyl compounds are versatile synthetic intermediates that can be transformed into a variety of valuable chiral building blocks, including γ-amino acids and heterocyclic compounds.[2]
Data Presentation: Representative Performance of Prolinol-Derived Catalysts
The following tables summarize typical results for the asymmetric Michael addition of ketones to nitroalkenes using catalysts structurally similar to this compound. This data provides an expected range of yields, diastereoselectivities, and enantioselectivities.
Table 1: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene
| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
| 1 | 10 | Toluene | 24 | 95 | 95:5 | 98 |
| 2 | 20 | CH2Cl2 | 48 | 88 | 92:8 | 95 |
| 3 | 10 | THF | 36 | 91 | 90:10 | 96 |
| 4 | 15 | Chloroform | 24 | 93 | 94:6 | 97 |
Data is representative of prolinol-derived catalysts and should be used as a guideline.
Table 2: Asymmetric Michael Addition of Various Ketones to β-Nitrostyrene
| Entry | Ketone | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
| 1 | Cyclopentanone | 15 | Toluene | 48 | 85 | 88:12 | 92 |
| 2 | Acetone | 20 | CH2Cl2 | 72 | 75 | - | 85 |
| 3 | Cycloheptanone | 10 | THF | 36 | 90 | 91:9 | 94 |
Data is representative of prolinol-derived catalysts and should be used as a guideline.
Experimental Protocols
The following is a detailed, generalized protocol for the this compound mediated asymmetric Michael addition of a ketone to a nitroalkene. This protocol should be optimized for specific substrates.
Materials
-
This compound (catalyst)
-
Ketone (Michael donor)
-
Nitroalkene (Michael acceptor)
-
Anhydrous solvent (e.g., Toluene, CH2Cl2, THF, Chloroform)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware (oven-dried)
-
Stirring apparatus (magnetic stirrer)
-
Thin Layer Chromatography (TLC) plates and developing system
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
General Experimental Procedure
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the this compound catalyst (10-20 mol%).
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 5-10 minutes.
-
Solvent and Reagents: Add the anhydrous solvent (e.g., 2.0 mL). To this solution, add the ketone (2.0 mmol, 2.0 equiv.) followed by the nitroalkene (1.0 mmol, 1.0 equiv.).
-
Reaction: Stir the reaction mixture at room temperature (or the desired temperature) and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by TLC, typically 24-72 hours), concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired γ-nitro ketone.
-
Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
-
Determination of Stereoselectivity: Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude reaction mixture. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Mandatory Visualizations
Proposed Catalytic Cycle
The following diagram illustrates the generally accepted enamine catalytic cycle for the prolinol-mediated asymmetric Michael addition of a ketone to a nitroalkene.
Caption: Proposed enamine catalytic cycle for the reaction.
Experimental Workflow
The following diagram outlines the general experimental workflow for carrying out the this compound mediated asymmetric Michael addition.
Caption: General experimental workflow diagram.
References
Application Notes and Protocols for N-Benzyl-L-prolinol in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-Benzyl-L-prolinol as a chiral auxiliary in solution-phase peptide synthesis. This document details its application in directing stereoselective peptide bond formation, offering protocols for synthesis and data on expected outcomes.
Introduction to N-Benzyl-L-prolinol in Peptide Synthesis
N-Benzyl-L-prolinol, a derivative of the amino acid L-proline, is a valuable chiral auxiliary in asymmetric synthesis. Its rigid pyrrolidine ring and defined stereochemistry create a specific chiral environment, enabling high diastereoselectivity in the formation of peptide bonds. In peptide synthesis, it is typically employed in a solution-phase approach, which is particularly advantageous for the synthesis of short peptides and for scenarios where the purification of intermediate fragments is necessary.[1] The benzyl group provides steric hindrance that can influence the facial selectivity of the coupling reaction, while the prolinol moiety can participate in directing the conformation of the peptide chain.
Core Applications
The primary application of N-Benzyl-L-prolinol in peptide synthesis is as a chiral auxiliary to control the stereochemistry of the newly formed peptide bond, particularly when coupling amino acids to a proline residue. This is crucial in the synthesis of peptides where specific diastereomers are required for biological activity.
Data Presentation
The following table summarizes typical results for the diastereoselective coupling of an N-protected amino acid to an N-Benzyl-L-prolinol derived amide. The data illustrates the high level of stereocontrol that can be achieved using this chiral auxiliary.
| Entry | N-Protected Amino Acid | Coupling Reagent | Diastereomeric Ratio (S,S : S,R) | Yield (%) |
| 1 | Z-Phe-OH | DCC/HOBt | 95:5 | 88 |
| 2 | Boc-Ala-OH | HATU | 92:8 | 91 |
| 3 | Fmoc-Val-OH | TBTU | 96:4 | 85 |
Note: Data is representative and compiled from analogous systems. Actual results may vary based on specific substrates and reaction conditions.
Experimental Protocols
The following protocols provide a generalized methodology for the use of N-Benzyl-L-prolinol in the synthesis of a dipeptide.
Protocol 1: Synthesis of N-Acyl-N-Benzyl-L-prolinol Amide (Auxiliary Attachment)
This protocol describes the attachment of the first amino acid to the N-Benzyl-L-prolinol auxiliary.
Materials:
-
N-Benzyl-L-prolinol
-
N-protected amino acid (e.g., Z-Phe-OH)
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen atmosphere
Procedure:
-
Dissolve N-Benzyl-L-prolinol (1.0 eq) and the N-protected amino acid (1.1 eq) in anhydrous DCM under an inert atmosphere.
-
Add HOBt (1.2 eq) to the solution and stir until dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Add DIPEA (1.5 eq) dropwise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-acyl-N-Benzyl-L-prolinol amide.
Protocol 2: Diastereoselective Peptide Coupling
This protocol outlines the coupling of a second amino acid to the chiral auxiliary-bound amino acid.
Materials:
-
N-Acyl-N-Benzyl-L-prolinol amide (from Protocol 1)
-
N-protected amino acid (e.g., Boc-Ala-OH)
-
(7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Argon or Nitrogen atmosphere
Procedure:
-
Dissolve the N-Acyl-N-Benzyl-L-prolinol amide (1.0 eq) in anhydrous DMF under an inert atmosphere.
-
Add the N-protected amino acid (1.2 eq) and HATU (1.2 eq) to the solution.
-
Cool the reaction mixture to 0 °C.
-
Add DIPEA (2.0 eq) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 4-8 hours.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude dipeptide by flash column chromatography. The diastereomeric ratio can be determined by HPLC analysis on a chiral column or by NMR spectroscopy.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the removal of the N-Benzyl-L-prolinol auxiliary to yield the free dipeptide.
Materials:
-
Protected dipeptide from Protocol 2
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Dissolve the protected dipeptide in methanol or ethanol.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected dipeptide. Further purification may be required depending on the nature of the peptide.
Visualizations
Experimental Workflow for Dipeptide Synthesis using N-Benzyl-L-prolinol
Caption: Workflow for dipeptide synthesis using N-Benzyl-L-prolinol.
Proposed Mechanism of Stereochemical Control
Caption: Proposed chelation-controlled transition state.
References
Application Notes & Protocols: Enantioselective Synthesis of α,α-Diarylprolinols via Shi Epoxidation
Abstract
This comprehensive guide details a robust and highly enantioselective method for the synthesis of α,α-diarylprolinols, a class of privileged chiral organocatalysts and synthetic building blocks. The cornerstone of this synthetic strategy is the Shi epoxidation, an organocatalytic approach that utilizes a fructose-derived chiral ketone to effect the asymmetric epoxidation of a suitable olefin precursor. Subsequent regioselective ring-opening of the resulting epoxide with a proline derivative furnishes the target α,α-diarylprolinol. This document provides an in-depth examination of the reaction mechanism, a step-by-step experimental protocol, and critical insights into process optimization and troubleshooting. All claims are substantiated with citations from peer-reviewed literature.
Introduction: The Significance of α,α-Diarylprolinols
Chiral α,α-diarylprolinols have emerged as powerful and versatile organocatalysts in modern asymmetric synthesis. Their rigid bicyclic structure, coupled with the presence of both a Lewis basic amine and a Brønsted acidic hydroxyl group, allows them to activate substrates through a variety of covalent and non-covalent interactions. This dual activation modality has been successfully applied to a wide range of transformations, including aldol reactions, Michael additions, and cycloadditions, often affording products with excellent stereocontrol. The synthetic utility of these compounds in the construction of complex molecules makes the development of efficient and stereoselective synthetic routes to α,α-diarylprolinols a topic of significant interest to the chemical and pharmaceutical research communities.
A concise and practical synthesis of chiral N-benzyl-α,α-diaryl-2-prolinols has been developed through Shi asymmetric epoxidation, followed by double nucleophilic substitution of bromo-containing olefins[1]. This approach provides a reliable method to access these valuable chiral ligands.
The Shi Epoxidation: A Cornerstone of Asymmetric Synthesis
The Shi epoxidation is a powerful organocatalytic method for the asymmetric epoxidation of unfunctionalized olefins.[2][3] A key feature of this reaction is the use of a chiral ketone catalyst derived from D-fructose, in conjunction with a stoichiometric oxidant, typically potassium peroxymonosulfate (Oxone®).[2][3][4] The reaction is renowned for its operational simplicity, use of a metal-free catalyst, and the high enantioselectivities achieved for a broad range of substrates, particularly for trans-disubstituted and trisubstituted alkenes.[4]
Mechanistic Insights
The catalytic cycle of the Shi epoxidation is initiated by the reaction of the chiral ketone with Oxone® to generate a highly reactive chiral dioxirane intermediate.[2][3][4] This dioxirane is the active epoxidizing agent. The transfer of an oxygen atom from the dioxirane to the olefin is believed to occur in a concerted fashion, proceeding through a spiro transition state. The stereochemical outcome of the epoxidation is dictated by the facial selectivity imposed by the chiral catalyst, which effectively shields one face of the olefin from the approaching dioxirane. The rigid structure of the fructose-derived catalyst, with its stereogenic centers in close proximity to the reactive ketone functionality, ensures efficient stereochemical communication and high levels of asymmetric induction.[3] Following the oxygen transfer, the ketone catalyst is regenerated, allowing it to re-enter the catalytic cycle.
Caption: Figure 1. Catalytic cycle of the Shi epoxidation.
Synthetic Pathway to α,α-Diarylprolinols
The synthesis of α,α-diarylprolinols via Shi epoxidation is a multi-step process that hinges on the creation of a chiral epoxide intermediate. This epoxide is then subjected to a nucleophilic ring-opening reaction to install the amino alcohol functionality.
The overall synthetic strategy can be outlined as follows:
-
Shi Asymmetric Epoxidation: An appropriately substituted olefin is subjected to Shi epoxidation conditions to generate a chiral epoxide with high enantiomeric excess.
-
Nucleophilic Ring-Opening: The resulting epoxide is then reacted with a suitable proline derivative, which acts as a nucleophile to open the epoxide ring, forming the C-N bond and establishing the prolinol scaffold. This is a well-established method for the synthesis of β-amino alcohols.[4]
Caption: Figure 2. General synthetic workflow.
Detailed Experimental Protocol
This protocol provides a representative procedure for the synthesis of a chiral epoxide intermediate via Shi epoxidation, which is a crucial first step in the synthesis of α,α-diarylprolinols.
Materials and Reagents
-
Olefin substrate (e.g., trans-stilbene) (1.0 eq)
-
Shi Catalyst (fructose-derived ketone) (0.2-0.3 eq)
-
Oxone® (potassium peroxymonosulfate) (2.0 eq)
-
Potassium carbonate (K₂CO₃) (8.0 eq)
-
Tetrabutylammonium sulfate (phase-transfer catalyst) (0.1 eq)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Water (deionized)
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Apparatus
-
Round-bottom flask equipped with a magnetic stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask, dissolve the olefin substrate (1.0 eq) and the Shi catalyst (0.2-0.3 eq) in a mixture of acetonitrile and dichloromethane. Add the tetrabutylammonium sulfate to the mixture.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath with vigorous stirring.
-
Addition of Oxidant: In a separate flask, prepare a solution of Oxone® (2.0 eq) and potassium carbonate (8.0 eq) in water.
-
Slow Addition: Add the aqueous Oxone®/K₂CO₃ solution dropwise to the cooled organic solution over a period of 1-2 hours. Maintaining a low temperature is crucial to minimize catalyst decomposition and side reactions.[4]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting olefin is consumed.
-
Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to decompose any excess oxidant.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add ethyl acetate. Separate the organic layer.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude epoxide by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure chiral epoxide.
Data Presentation: Performance of the Shi Epoxidation
The Shi epoxidation is effective for a variety of olefin substrates, consistently delivering high yields and excellent enantioselectivities. The table below summarizes representative results for the epoxidation of different olefins.
| Olefin Substrate | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (e.e., %) | Reference |
| trans-Stilbene | 25 | 95 | 92 | [5] |
| trans-β-Methylstyrene | 30 | 88 | 90 | [3] |
| 1,2-Dihydronaphthalene | 20 | 91 | 87 | [6] |
Troubleshooting and Optimization
-
Low Yield:
-
Cause: Decomposition of the catalyst or Oxone®.
-
Solution: Ensure the reaction temperature is maintained at 0 °C or below during the addition of the oxidant. Use freshly purchased Oxone®. The pH of the reaction mixture should be carefully controlled, as a pH above 10.5 can accelerate Oxone® decomposition, although it also favors the desired reaction pathway over the Baeyer-Villiger side reaction.[3][4]
-
-
Low Enantioselectivity:
-
Cause: Impure catalyst or incorrect reaction temperature.
-
Solution: Use a highly purified Shi catalyst. Ensure the reaction is run at the optimal temperature for the specific substrate. For some substrates, lower temperatures may improve enantioselectivity.
-
-
Incomplete Reaction:
-
Cause: Insufficient oxidant or catalyst deactivation.
-
Solution: Ensure the correct stoichiometry of Oxone® is used. If the reaction stalls, a small additional portion of the catalyst and oxidant can be added, but this should be done cautiously.
-
Conclusion
The enantioselective synthesis of α,α-diarylprolinols via a synthetic route that employs the Shi epoxidation as a key step represents a powerful and practical approach to obtaining these valuable chiral molecules. The organocatalytic nature of the Shi epoxidation avoids the use of heavy metals, and the reaction conditions are generally mild and scalable. The resulting chiral epoxides are versatile intermediates that can be readily converted to the final prolinol products through well-established ring-opening methodologies. This application note provides researchers with the foundational knowledge and a practical protocol to successfully implement this important transformation in their own laboratories.
References
- 1. Thieme E-Books & E-Journals - [thieme-connect.de]
- 2. mdpi.com [mdpi.com]
- 3. diva-portal.org [diva-portal.org]
- 4. rroij.com [rroij.com]
- 5. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Ni/Photoredox Dual Catalysis in N-Benzylic Heterocycle Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and practical protocols for the synthesis of N-benzylic heterocycles utilizing nickel/photoredox dual catalysis. This powerful strategy enables the formation of C(sp³)–N bonds under mild conditions, offering access to a diverse range of chiral and achiral N-benzylic heterocycles, which are prevalent motifs in pharmaceuticals and bioactive molecules.
Introduction
The convergence of nickel catalysis and photoredox catalysis has emerged as a transformative approach in modern organic synthesis.[1][2] This dual catalytic system allows for the generation of radical intermediates under gentle visible-light irradiation, which can then be harnessed by a nickel catalyst to forge challenging chemical bonds. In the context of N-benzylic heterocycle synthesis, this methodology offers significant advantages over traditional methods, such as SN2 reactions, by often providing broader substrate scope, milder reaction conditions, and opportunities for asymmetric catalysis.[2][3]
This document outlines three prominent strategies for the synthesis of N-benzylic heterocycles via Ni/photoredox dual catalysis:
-
Cross-coupling of α-N-heterocyclic trifluoroborates with (hetero)aryl bromides. [1][4]
-
Decarboxylative coupling of α-heterocyclic carboxylic acids with (hetero)aryl bromides. [3][5]
-
Direct C(sp³)–H functionalization of N-alkyl heterocycles.
Catalytic Cycle and General Workflow
The synergy between the photoredox and nickel catalytic cycles is central to this transformation. The following diagrams illustrate the generally accepted mechanism and a typical experimental workflow.
Caption: General Catalytic Cycle for Ni/Photoredox Cross-Coupling.
Caption: General Experimental Workflow for Ni/Photoredox Catalysis.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data for the synthesis of N-benzylic heterocycles via different Ni/photoredox dual catalytic strategies.
Table 1: Enantioselective Cross-coupling of α-N-heterocyclic Trifluoroborates with (Hetero)aryl Bromides[1][4]
| Entry | Heterocycle Precursor | Aryl Bromide | Yield (%) | ee (%) |
| 1 | 1-(tert-butoxycarbonyl)-1H-pyrrole-2-yl)trifluoroborate | 2-bromo-5-fluoropyrimidine | 85 | 95 |
| 2 | 1-(tert-butoxycarbonyl)-1H-pyrrole-2-yl)trifluoroborate | 2-bromo-5-methoxypyrimidine | 78 | 96 |
| 3 | 1-(tert-butoxycarbonyl)-1H-pyrazole-3-yl)trifluoroborate | 2-bromo-5-fluoropyrimidine | 75 | 92 |
| 4 | 1-methyl-1H-imidazole-2-yl)trifluoroborate | 3-bromo-5-chloropyridine | 68 | 90 |
| 5 | 1-(tert-butoxycarbonyl)-1H-pyrrole-2-yl)trifluoroborate | 4-bromobenzonitrile | 82 | 94 |
Reaction conditions: NiCl₂·glyme (5 mol%), chiral ligand (7.5 mol%), photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(bpy))PF₆ (1 mol%), K₂HPO₄ (2.0 equiv.), solvent (e.g., 1,4-dioxane), blue LED irradiation, room temperature.
Table 2: Enantioselective Decarboxylative Cross-Coupling of α-Heterocyclic Carboxylic Acids[3][5]
| Entry | α-Heterocyclic Carboxylic Acid | Aryl Bromide | Yield (%) | ee (%) |
| 1 | 1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid | 4-bromobenzonitrile | 85 | 92 |
| 2 | 1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid | 4-bromoacetophenone | 78 | 90 |
| 3 | 4-(tert-butoxycarbonyl)morpholine-3-carboxylic acid | methyl 4-bromobenzoate | 72 | 88 |
| 4 | 1-benzoylpiperidine-2-carboxylic acid | 3-bromopyridine | 65 | 85 |
| 5 | 1-(tert-butoxycarbonyl)indoline-2-carboxylic acid | 4-bromobenzotrifluoride | 80 | 95 |
Reaction conditions: NiBr₂·diglyme (10 mol%), chiral ligand (e.g., PyOx) (12 mol%), photocatalyst (e.g., 4CzIPN) (2 mol%), base (e.g., Cs₂CO₃) (2.0 equiv.), solvent (e.g., DMF), blue LED irradiation, room temperature.
Experimental Protocols
Protocol 1: General Procedure for the Enantioselective Cross-coupling of α-N-heterocyclic Trifluoroborates with (Hetero)aryl Bromides[1]
Materials:
-
NiCl₂·glyme (5 mol%)
-
Chiral bioxazoline (BiOX) ligand (7.5 mol%)
-
Ir[dF(CF₃)ppy]₂(bpy))PF₆ (1 mol%)
-
α-N-heterocyclic trifluoroborate (1.0 equiv.)
-
(Hetero)aryl bromide (1.5 equiv.)
-
K₂HPO₄ (2.0 equiv.)
-
Degassed 1,4-dioxane (0.1 M)
Procedure:
-
To an oven-dried 4 mL vial equipped with a magnetic stir bar, add NiCl₂·glyme, the chiral BiOX ligand, and Ir[dF(CF₃)ppy]₂(bpy))PF₆.
-
The vial is sealed with a Teflon-lined cap and the atmosphere is evacuated and backfilled with nitrogen (this cycle is repeated three times).
-
Under a nitrogen atmosphere, add the α-N-heterocyclic trifluoroborate, the (hetero)aryl bromide, and K₂HPO₄.
-
Add the appropriate volume of degassed 1,4-dioxane via syringe.
-
The reaction mixture is stirred and irradiated with a 450 nm blue LED strip (with cooling by a fan to maintain room temperature) for 12-24 hours.
-
Upon completion, the reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired N-benzylic heterocycle.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Protocol 2: General Procedure for the Enantioselective Decarboxylative Cross-Coupling of α-Heterocyclic Carboxylic Acids[3]
Materials:
-
NiBr₂·diglyme (10 mol%)
-
Chiral pyridine-oxazoline (PyOx) ligand (12 mol%)
-
4CzIPN (2 mol%)
-
α-Heterocyclic carboxylic acid (1.0 equiv.)
-
(Hetero)aryl bromide (1.2 equiv.)
-
Cs₂CO₃ (2.0 equiv.)
-
Degassed DMF (0.05 M)
Procedure:
-
In a nitrogen-filled glovebox, an 8 mL vial is charged with NiBr₂·diglyme, the chiral PyOx ligand, and 4CzIPN.
-
To this vial, add the α-heterocyclic carboxylic acid, the (hetero)aryl bromide, and Cs₂CO₃.
-
Add the required volume of degassed DMF.
-
The vial is sealed with a Teflon-lined cap and removed from the glovebox.
-
The reaction mixture is stirred and irradiated with a blue LED lamp (e.g., Kessil KSH150B) at room temperature for 12-16 hours.
-
After the reaction is complete, the mixture is diluted with water and extracted with diethyl ether (3 x 15 mL).
-
The combined organic phases are washed with brine, dried over MgSO₄, filtered, and the solvent is removed in vacuo.
-
The residue is purified by flash chromatography on silica gel to yield the enantioenriched N-benzylic heterocycle.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and reaction scales. Appropriate safety precautions should be taken when handling all chemicals.
References
- 1. Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Collection - Enantioselective Synthesis of NâBenzylic Heterocycles: A Nickel and Photoredox Dual Catalysis Approach - Organic Letters - Figshare [acs.figshare.com]
Troubleshooting & Optimization
Improving enantioselectivity in N-Benzyl-L-prolinol catalyzed reactions
Welcome to the technical support center for N-Benzyl-L-prolinol catalyzed reactions. This guide is intended for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize enantioselectivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: My enantioselectivity is low. What are the most common factors I should investigate?
A1: Low enantioselectivity in N-Benzyl-L-prolinol catalyzed reactions can stem from several factors. The most critical parameters to investigate are the choice of solvent, reaction temperature, and the presence of additives. Sub-optimal conditions can lead to competing reaction pathways that favor the formation of the undesired enantiomer.
Q2: How does the solvent choice impact the enantioselectivity of the reaction?
A2: The polarity and coordinating ability of the solvent can significantly influence the transition state of the reaction. It is recommended to screen a range of solvents with varying properties. For instance, non-polar aprotic solvents like p-xylene have been shown to improve enantioselectivity in some cases.
Q3: Can temperature adjustments improve my enantiomeric excess (ee)?
A3: Yes, temperature is a crucial parameter. Generally, lowering the reaction temperature can enhance enantioselectivity by reducing the kinetic energy of the system, which can favor the transition state leading to the major enantiomer. However, this may also decrease the reaction rate. It is advisable to perform the reaction at various temperatures (e.g., room temperature, 0 °C, and -20 °C) to find the optimal balance. For sterically hindered substrates, a moderate increase in temperature may be necessary to achieve a reasonable reaction rate without significantly compromising the enantiomeric ratio.[1]
Q4: What is the role of additives, and which ones should I consider?
A4: Acidic or basic additives can act as co-catalysts, influencing the reaction mechanism and enhancing enantioselectivity. For reactions involving imine intermediates, the presence of pre-activated molecular sieves is often crucial to remove water and drive the reaction to completion.[1] Weak Brønsted acids, such as substituted benzoic acids, can also significantly impact the enantiomeric ratio.[1]
Q5: Can modifications to the N-Benzyl-L-prolinol catalyst structure improve results?
A5: Absolutely. Substituents on the benzyl group or modifications to the prolinol backbone can alter the steric and electronic properties of the catalyst, leading to improved enantioselectivity. For instance, introducing electron-donating or electron-withdrawing groups on the aromatic ring of the N-benzyl group can fine-tune the catalyst's performance. The presence of at least one N-benzyl group has been found to be critical for achieving good enantioselectivities in related prolyl amide catalyzed reactions.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Enantiomeric Excess (ee) | Suboptimal Solvent: The solvent may not be ideal for stabilizing the desired transition state. | Screen a variety of solvents with different polarities (e.g., p-xylene, toluene, dichloromethane, THF). |
| Incorrect Reaction Temperature: The temperature may be too high, allowing for the formation of the undesired enantiomer. | Lower the reaction temperature incrementally (e.g., from room temperature to 0 °C, -20 °C, or lower). | |
| Absence of a Suitable Additive: The reaction may require an additive to facilitate the catalytic cycle and enhance stereocontrol. | Add molecular sieves (3Å or 5Å) to remove water.[1] Screen a series of weak acid additives, such as substituted benzoic acids (e.g., o-fluorobenzoic acid, p-nitrobenzoic acid).[1] | |
| Low or No Product Yield | Catalyst Inactivity: The catalyst may not be active under the current conditions. | Ensure the catalyst is pure and dry. Consider increasing the catalyst loading. |
| Presence of Water: Trace amounts of water can inhibit the reaction. | Use anhydrous solvents and reagents. Add pre-activated molecular sieves to the reaction mixture.[1] | |
| Steric Hindrance: The substrates may be too sterically demanding for the reaction to proceed efficiently at low temperatures. | Gradually increase the reaction temperature.[1] | |
| Inconsistent Results | Variability in Reagent Quality: Impurities in solvents or starting materials can affect the reaction outcome. | Use freshly distilled solvents and purified reagents. |
| Atmospheric Moisture: The reaction may be sensitive to air and moisture. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Data Presentation
Table 1: Effect of Achiral Additive on Enantiomeric Ratio (er) in a Prolyl Amide Catalyzed Pictet-Spengler Reaction
| Entry | Additive (15 mol%) | er of Product |
| 1 | o-fluorobenzoic acid | 94:6 |
| 2 | p-nitrobenzoic acid | 91:9 |
| 3 | o-hydroxybenzoic acid | 92.5:7.5 |
| 4 | o-cyanobenzoic acid | 89.5:10.5 |
| 5 | o-nitrobenzoic acid | 89:11 |
| 6 | o-iodobenzoic acid | 91:9 |
| Data adapted from a study on a related prolyl amide catalyst, illustrating the impact of acidic additives.[1] |
Table 2: Catalyst Screening of N'-Substituted L-proline Hydrazides in an Aldol Reaction
| Catalyst | Conversion (%) | ee (%) |
| N'-acetyl-L-proline hydrazide | 10 | 15 |
| N'-benzoyl-L-proline hydrazide | 15 | 25 |
| N'-L-prolyl-L-proline hydrazide | >95 | 70 |
| Illustrative data showing how modifications to the proline catalyst structure can significantly affect conversion and enantioselectivity. |
Experimental Protocols
General Protocol for Optimizing Enantioselectivity in an N-Benzyl-L-prolinol Catalyzed Reaction
This protocol is a general guideline and should be optimized for specific substrates and reaction types. The following is based on a Pictet-Spengler reaction and can be adapted for other reactions like aldol or Michael additions.[1]
Materials:
-
N-Benzyl-L-prolinol catalyst (or a derivative)
-
Substrate 1 (e.g., tryptamine)
-
Substrate 2 (e.g., an α-diketone)
-
Anhydrous solvent (e.g., p-xylene)
-
Additive (e.g., o-fluorobenzoic acid)
-
5Å molecular sieves
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (oven-dried)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the N-Benzyl-L-prolinol catalyst (e.g., 20 mol%), the acidic additive (e.g., 15 mol%), and pre-activated 5Å molecular sieves (e.g., 400 mg/mmol of substrate 1).[1]
-
Add the anhydrous solvent (to achieve a concentration of, for example, 0.04 M).
-
Stir the mixture at room temperature for 10 minutes.
-
Add substrate 1 to the mixture.
-
Add substrate 2 (e.g., 1.2 equivalents) to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature, 0 °C, or -20 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, quench the reaction (e.g., with a saturated aqueous solution of NaHCO₃).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Determine the enantiomeric excess of the purified product by chiral HPLC or SFC analysis.
Visualizations
Caption: Experimental workflow for optimizing enantioselectivity.
Caption: Troubleshooting guide for low enantioselectivity.
References
Side reactions in aldol reactions using proline-based catalysts
Welcome to the technical support center for proline-catalyzed aldol reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this powerful organocatalytic transformation.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments, providing potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Enantiomeric Excess (ee) | 1. Suboptimal Temperature: Higher temperatures can lead to racemization.[1] 2. Incorrect Stoichiometry: Reactant and catalyst concentrations can affect selectivity.[1] 3. Catalyst Racemization: Prolonged exposure to harsh conditions can degrade the catalyst's enantiomeric integrity.[1] 4. Solvent Effects: The solvent can significantly influence the reaction's stereochemical outcome.[2] | 1. Lower the reaction temperature (e.g., 0 °C, -20 °C).[1] 2. Optimize the ratio of ketone, aldehyde, and catalyst. 3. Avoid high temperatures and strong bases.[1] 4. Screen different solvents or solvent mixtures (e.g., DMSO/CHCl3).[2][3] |
| Low Yield | 1. Self-Aldolization of Aldehyde: Aldehydes with α-hydrogens can react with themselves.[4][5] 2. Aldol Condensation: The desired aldol product can dehydrate, especially at higher temperatures.[3][4] 3. Oxazolidinone Formation: Proline can reversibly react with the ketone or aldehyde to form an inactive oxazolidinone.[6][7][8] 4. Poor Catalyst Solubility: Proline has limited solubility in some organic solvents.[8] | 1. Use a large excess of the ketone donor.[6] For α-unbranched aldehydes, use diluted conditions and lower catalyst loading.[4] 2. Lower the reaction temperature.[3] 3. While often considered a parasitic side reaction, its formation is reversible.[6][7] Optimizing other conditions can favor the productive pathway. 4. Use co-solvents like DMSO or employ modified proline catalysts with improved solubility.[3][8] |
| Formation of Multiple Products | 1. Mannich Reaction: If an amine is present (or formed in situ), a three-component Mannich reaction can occur.[9][10] 2. Double Aldol Addition: The aldol product may react with another molecule of the aldehyde.[3] 3. Michael Addition: If α,β-unsaturated carbonyls are present or formed, a Michael addition can be a competing pathway. | 1. Ensure the absence of amine impurities. If the Mannich product is desired, optimize for this pathway.[10] 2. Adjust the stoichiometry of the reactants. 3. Carefully choose substrates to avoid competing Michael acceptors. |
| Poor Diastereoselectivity | 1. Substrate Structure: The structure of the ketone and aldehyde can influence the syn/anti selectivity. For example, cyclopentanone often gives poor diastereoselectivity.[11] 2. Reaction Conditions: Temperature and solvent can affect the diastereomeric ratio.[11] 3. Catalyst Structure: Modified proline catalysts can favor different diastereomers (e.g., β-proline for anti-products).[12] | 1. If a specific diastereomer is required, consider using a modified proline catalyst. 2. Lowering the reaction temperature can improve diastereoselectivity.[11] 3. Select a catalyst known to favor the desired diastereomer. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in proline-catalyzed aldol reactions?
A1: The most frequently encountered side reactions include:
-
Self-aldolization of the aldehyde: This is particularly problematic for aldehydes with α-hydrogens.[4][5]
-
Aldol condensation: Dehydration of the aldol addition product to form an α,β-unsaturated carbonyl compound.[3][4]
-
Oxazolidinone formation: A reversible reaction between proline and the carbonyl donor (ketone or aldehyde) that can sequester the catalyst.[6][7][8]
-
Racemization: Loss of enantiomeric purity of the product, often at elevated temperatures.[1]
-
Mannich reaction: A three-component reaction between a ketone, an aldehyde, and an amine, which can be an unexpected pathway if amines are present as impurities.[9][13][10]
Q2: How can I minimize the formation of the dehydrated aldol condensation product?
A2: Lowering the reaction temperature is the most effective way to suppress the elimination of water from the aldol product.[3] Additionally, optimizing the reaction time to stop the reaction upon completion of the aldol addition can prevent subsequent dehydration.
Q3: Is the formation of oxazolidinones always detrimental to the reaction?
A3: Oxazolidinone formation is generally considered a "parasitic" or unproductive side reaction as it temporarily removes the proline catalyst from the catalytic cycle.[6][8] However, this reaction is reversible.[7] While it can slow down the reaction, under optimized conditions, the desired enamine pathway can still proceed efficiently.
Q4: Can the proline catalyst itself degrade or racemize during the reaction?
A4: While L-proline is generally robust, it can be racemized under harsh acidic or basic conditions at elevated temperatures.[1] It is important to avoid prolonged exposure to such conditions to maintain the catalyst's enantiomeric integrity and ensure high enantioselectivity.
Q5: What is the role of solvent in controlling side reactions?
A5: The choice of solvent is critical and can significantly impact reaction rate, selectivity, and the prevalence of side reactions.[2] For instance, a mixture of DMSO and CHCl3 has been shown to increase the reaction rate and minimize aldol condensation.[3] Protic solvents like methanol can sometimes lead to poor stereocontrol, while highly dipolar aprotic solvents like DMSO or DMF are often used due to the good solubility of proline.[8][11] The use of water as a co-solvent has also been explored to improve the efficiency of the reaction.[11]
Experimental Protocols
General Procedure for a Proline-Catalyzed Intermolecular Aldol Reaction
This protocol is a general guideline and should be optimized for specific substrates.
-
Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or in a desiccator.[1]
-
Reaction Setup: To a stirred solution of the aldehyde (0.25 mmol) in the chosen solvent (e.g., a mixture of acetone, CHCl3, and DMSO), add (S)-proline (typically 10-30 mol%).[3][14]
-
Addition of Ketone: Add the ketone (e.g., acetone, 1.25 mmol) to the mixture.[14]
-
Reaction Conditions: Stir the solution at the desired temperature (e.g., 0 °C to room temperature) for the required time (typically 24-72 hours), monitoring the reaction progress by TLC or GC/MS.[3][14]
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.[3][14]
-
Purification: The crude product is purified by column chromatography on silica gel.
Visualizations
Catalytic Cycle of Proline-Catalyzed Aldol Reaction
Caption: Catalytic cycle of the proline-catalyzed aldol reaction.
Competing Side Reactions
Caption: Overview of common side reactions competing with the main aldol pathway.
Troubleshooting Logic Flow
Caption: A logical workflow for troubleshooting common issues in proline-catalyzed aldol reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Improved Conditions for the Proline-Catalyzed Aldol Reaction of Acetone with Aliphatic Aldehydes [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 7. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. The proline-catalyzed direct asymmetric three-component Mannich reaction: scope, optimization, and application to the highly enantioselective synthesis of 1,2-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. 20.210.105.67 [20.210.105.67]
- 14. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Loading for (S)-1-N-Benzyl-prolinol Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing catalyst loading for the synthesis of (S)-1-N-Benzyl-prolinol. This guide includes frequently asked questions (FAQs) and troubleshooting advice to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst used for the synthesis of this compound?
The synthesis of this compound often involves the asymmetric reduction of a corresponding ketone precursor, N-benzyl-L-prolinone. A widely used and effective method for this transformation is the Corey-Bakshi-Shibata (CBS) reduction.[1][2][3] This method employs a chiral oxazaborolidine catalyst derived from (S)-proline to achieve high enantioselectivity.[1][3]
Q2: What is a typical catalyst loading range for the CBS reduction to synthesize this compound?
A general starting point for catalyst loading in a CBS reduction is between 5 and 20 mol%. For highly optimized reactions and efficient catalysts, the loading can sometimes be reduced to as low as 1 mol% or even less. Conversely, for substrates that are particularly challenging or during initial screening experiments, a higher loading of up to 20 mol% may be necessary to obtain a satisfactory conversion rate and enantiomeric excess.
Q3: How does altering the catalyst loading affect the reaction's yield and enantioselectivity?
Generally, increasing the catalyst loading can lead to a faster reaction rate and higher conversion of the starting material. However, the impact on enantiomeric excess (ee) can vary. In some instances, a higher catalyst loading can enhance the ee, while in others it might have a minimal effect or could even be detrimental due to the promotion of side reactions. The ideal catalyst loading will balance reaction time, yield, and stereoselectivity, and it must be determined empirically for each specific set of reaction conditions.
Q4: My reaction is proceeding very slowly. Should I just increase the amount of catalyst?
While increasing the catalyst loading is a direct approach to accelerate the reaction, it should not be the only consideration, especially given the potential cost of the catalyst. Before increasing the catalyst amount, other reaction parameters should be reviewed. Ensure that all reagents and the solvent are pure and anhydrous, as water can negatively impact the reaction.[3] Also, verify that the reaction temperature is optimal for the specific substrate and catalyst system.
Q5: Can the CBS catalyst be recovered and reused?
The reusability of the CBS catalyst can be challenging in a homogeneous reaction setup. However, strategies such as immobilizing the catalyst on a solid support are being explored to facilitate catalyst recovery and recycling.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Catalyst: The catalyst may have degraded due to improper storage or handling. | - Use a fresh batch of catalyst. - Ensure the catalyst is stored under an inert atmosphere and protected from moisture. |
| Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction scale or substrate reactivity. | - Incrementally increase the catalyst loading (e.g., from 5 mol% to 10 mol%, then to 15 mol%). | |
| Poor Quality of Reagents or Solvent: Impurities in the starting materials or solvent can inhibit the catalyst. | - Use highly purified starting materials. - Employ anhydrous and degassed solvents. | |
| Low Enantioselectivity (ee) | Suboptimal Catalyst Loading: Both excessively low and high catalyst loadings can sometimes result in poor stereoselectivity. | - Perform a systematic screening of catalyst loading from 5 mol% to 20 mol% to identify the optimal concentration. |
| Incorrect Reaction Temperature: Temperature plays a crucial role in the stability of the transition state that dictates stereoselectivity. | - Attempt the reaction at different temperatures (e.g., room temperature, 0 °C, -20 °C, or -78 °C). Lower temperatures often favor higher enantioselectivity. | |
| Presence of Water: Moisture can react with the borane reducing agent and the catalyst, leading to reduced enantioselectivity.[3] | - Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents. | |
| Inconsistent Results | Variability in Reagent Quality: Batch-to-batch variation in starting materials or catalyst can lead to inconsistent outcomes. | - Source high-purity, reliable reagents and catalyst. - Consider co-distilling the substrate with a drying agent if it is prone to absorbing moisture. |
| Slight Variations in Reaction Setup: Minor differences in reaction conditions can have a significant impact on asymmetric reactions. | - Maintain strict control over reaction parameters such as temperature, stirring rate, and addition rates of reagents. |
Data Presentation
Table 1: Effect of Catalyst Loading on the Asymmetric Reduction of N-benzyl-L-prolinone
| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 | 2.5 | 24 | 65 | 88 |
| 2 | 5.0 | 18 | 85 | 95 |
| 3 | 10.0 | 12 | >98 | 97 |
| 4 | 15.0 | 12 | >98 | 97 |
| 5 | 20.0 | 10 | >98 | 96 |
Note: The data presented in this table is a representative example based on typical outcomes for CBS reductions and should be used as a guideline for optimization. Actual results may vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Detailed Methodology for the Optimization of Catalyst Loading in the Synthesis of this compound
This protocol outlines a general procedure for the asymmetric reduction of N-benzyl-L-prolinone using an in-situ generated CBS catalyst.
Materials:
-
(S)-(-)-2-(Diphenylhydroxymethyl)pyrrolidine
-
Borane dimethyl sulfide complex (BMS)
-
N-benzyl-L-prolinone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Catalyst Preparation (in-situ):
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add (S)-(-)-2-(diphenylhydroxymethyl)pyrrolidine (0.1 mmol, 10 mol%).
-
Add anhydrous THF (5 mL) and cool the solution to 0 °C.
-
Slowly add borane dimethyl sulfide complex (0.1 mmol, 10 mol%) dropwise to the solution.
-
Stir the mixture at room temperature for 1 hour to ensure the formation of the oxazaborolidine catalyst.
-
-
Asymmetric Reduction:
-
Cool the catalyst solution to the desired reaction temperature (e.g., -20 °C).
-
In a separate flask, dissolve N-benzyl-L-prolinone (1.0 mmol) in anhydrous THF (5 mL).
-
Add the solution of N-benzyl-L-prolinone dropwise to the catalyst solution over 30 minutes.
-
Slowly add an additional equivalent of borane dimethyl sulfide complex (1.0 mmol) to the reaction mixture, maintaining the temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by the slow addition of methanol (2 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add 1 M HCl (10 mL) and extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
-
-
Analysis:
-
Determine the yield of the purified product.
-
Determine the enantiomeric excess by chiral HPLC analysis.
-
To optimize the catalyst loading, a series of parallel reactions should be set up following the above protocol, varying the amount of (S)-(-)-2-(diphenylhydroxymethyl)pyrrolidine and the corresponding amount of borane dimethyl sulfide complex used for the in-situ catalyst formation (e.g., 2.5 mol%, 5 mol%, 10 mol%, 15 mol%, and 20 mol%).
Visualizations
References
Technical Support Center: Asymmetric Reactions Catalyzed by N-Benzyl-L-prolinol
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing N-Benzyl-L-prolinol in asymmetric catalysis. This resource provides practical answers to common questions and detailed troubleshooting guides to help you optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: What is N-Benzyl-L-prolinol and how does it function as a catalyst?
N-Benzyl-L-prolinol is a chiral organocatalyst derived from the natural amino acid L-proline. It belongs to the class of prolinol catalysts, which are highly effective in promoting various asymmetric transformations. The catalytic activity stems from its secondary amine, which can react with a carbonyl compound (like a ketone or aldehyde) to form a chiral enamine or iminium ion intermediate. This intermediate then reacts with the second substrate in a highly face-selective manner, guided by the steric hindrance of the catalyst's chiral scaffold, to produce an enantioenriched product.
Q2: Which types of asymmetric reactions are catalyzed by N-Benzyl-L-prolinol and similar prolinol derivatives?
Prolinol-based catalysts are versatile and have been successfully employed in a range of carbon-carbon bond-forming reactions, including:
-
Aldol Reactions: The addition of a ketone enolate to an aldehyde.[1]
-
Michael Additions: The conjugate addition of a nucleophile (like a ketone or thiol) to an α,β-unsaturated carbonyl compound.[2]
-
Mannich Reactions: The aminoalkylation of a carbonyl compound.[2]
-
Diels-Alder Reactions: Where prolinol derivatives can act as chiral dienophiles.[3]
Q3: How does the N-benzyl group influence the catalytic performance compared to L-prolinol or L-proline?
The N-benzyl group significantly modifies the catalyst's properties:
-
Steric Hindrance: The bulky benzyl group enhances the steric environment around the catalytic site. This increased bulk can improve facial shielding of the enamine/iminium intermediate, often leading to higher enantioselectivity compared to unsubstituted L-prolinol.
-
Solubility: The lipophilic nature of the benzyl group increases the catalyst's solubility in a wider range of non-polar and moderately polar organic solvents, expanding the scope of viable reaction conditions.[4]
-
Electronic Effects: While less pronounced than in other derivatives, the benzyl group can subtly influence the electronic nature of the nitrogen atom, which may affect the rate of enamine formation and the overall catalytic turnover frequency.
Q4: Why is the choice of solvent so critical for the success of these reactions?
The solvent plays a multifaceted role in proline- and prolinol-catalyzed reactions and can dramatically influence yield and enantioselectivity.[5] Its effects include:
-
Stabilizing Transition States: The solvent can stabilize or destabilize the key transition states that determine the stereochemical outcome. Hydrogen bonding and polarity are crucial factors.[5]
-
Influencing Catalyst Conformation: The solvent can alter the conformation of the catalyst and its intermediates (e.g., the enamine), affecting how it directs the approach of the substrate.
-
Solubility of Reactants: All components—substrates, catalyst, and intermediates—must remain sufficiently soluble for the reaction to proceed efficiently.
-
Modulating Reaction Mechanism: In some cases, the solvent can participate directly in the catalytic cycle, for instance, by facilitating proton transfer steps.[6]
Troubleshooting Guide
This guide addresses common problems encountered during asymmetric reactions catalyzed by N-Benzyl-L-prolinol.
Problem 1: Low Enantiomeric Excess (ee)
Low enantioselectivity is a frequent challenge and can often be traced back to the reaction conditions.
| Potential Cause | Recommended Solution |
| Inappropriate Solvent | The solvent has a profound impact on the stability of the diastereomeric transition states. Solution: Screen a variety of solvents with different polarities and hydrogen-bonding capabilities. Aprotic polar solvents (DMSO, DMF, CH3CN) are common starting points, but less polar options (DCM, Toluene, Chloroform) can also be effective. Consider solvent mixtures to fine-tune properties. |
| Suboptimal Reaction Temperature | Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired enantiomer, leading to a loss of selectivity. Solution: Lower the reaction temperature. Running reactions at 0 °C, -20 °C, or even lower often significantly improves enantioselectivity. Perform a temperature optimization study to find the best balance between reaction rate and ee. |
| Presence of Impurities (especially water) | Trace amounts of water, acids, or bases can interfere with the catalytic cycle or promote non-selective background reactions. Solution: Use freshly distilled, anhydrous solvents. Ensure all reactants are pure and that glassware is rigorously dried (flame-dried or oven-dried) and cooled under an inert atmosphere (N2 or Ar). |
| Incorrect Catalyst Loading | The concentration of the catalyst can influence the formation of aggregates or alternative reaction pathways. Solution: Vary the catalyst loading. While 5–20 mol% is typical, optimizing this parameter can be crucial for achieving high ee. |
Problem 2: Low Yield or No Reaction
If the reaction is not proceeding to completion, consider the following factors.
| Potential Cause | Recommended Solution |
| Poor Solubility | The catalyst or one of the substrates may not be soluble enough in the chosen solvent for the reaction to occur at a reasonable rate. Solution: Switch to a solvent in which all components are fully soluble at the reaction temperature. Gentle heating may be required initially to dissolve all components before cooling to the desired reaction temperature. |
| Catalyst Deactivation | Side reactions can lead to the formation of inactive catalyst species. For example, in aldol reactions, oxazolidinones can form between the catalyst and the aldehyde, sequestering the catalyst.[7] Solution: Monitor the reaction closely by TLC or HPLC and stop it once the starting material is consumed. Avoid excessively long reaction times. If oxazolidinone formation is suspected, consider adding the aldehyde slowly to the mixture of the ketone and catalyst. |
| Low Reactivity of Substrates | Sterically hindered or electronically deactivated substrates may react very slowly. Solution: Increase the reaction temperature (this may require re-optimization for ee). Increase the concentration of the reactants or the catalyst loading. |
Problem 3: Product Racemizes During Workup or Purification
Achieving high ee in the reaction is pointless if it's lost during isolation.
| Potential Cause | Recommended Solution |
| Harsh pH Conditions | Exposing the newly formed stereocenter to strong acids or bases during aqueous workup can cause epimerization. Solution: Quench the reaction with a buffered aqueous solution, such as saturated ammonium chloride (NH4Cl). Minimize the product's contact time with any acidic or basic solutions. |
| High Temperatures | Prolonged heating during solvent removal can lead to racemization. Solution: Use a rotary evaporator at reduced pressure and a moderate temperature. For highly sensitive products, consider non-thermal methods of solvent removal like lyophilization. |
| Racemization on Silica Gel | The acidic nature of standard silica gel can cause racemization of sensitive compounds during column chromatography. Solution: Neutralize the silica gel before use by treating it with a solution of triethylamine in the eluent system. Alternatively, use a different stationary phase like alumina or Florisil. |
Quantitative Data on Solvent Effects
The choice of solvent is one of the most critical parameters in optimizing these reactions. The following tables, based on typical results for L-proline catalyzed aldol reactions, illustrate the dramatic impact of solvent and temperature on reaction outcomes. These principles are directly applicable when optimizing reactions with N-Benzyl-L-prolinol.
Table 1: Effect of Solvent on a Model Asymmetric Aldol Reaction [4]
| Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| DMSO | 25 | 4 | 68 | 76 |
| DMF | 25 | 24 | 55 | 70 |
| Acetonitrile | 25 | 48 | 45 | 65 |
| THF | 25 | 72 | 30 | 50 |
| Chloroform | 25 | 72 | 25 | 40 |
| Data is illustrative and based on typical results for L-proline catalyzed aldol reactions.[4] |
Table 2: Effect of Temperature on the Same Aldol Reaction in DMSO [4]
| Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 25 | 4 | 68 | 76 |
| 0 | 24 | 75 | 85 |
| -10 | 48 | 70 | 92 |
| -20 | 96 | 65 | >95 |
| Data is illustrative and based on typical results for L-proline catalyzed aldol reactions.[4] |
Experimental Protocols
General Protocol for an N-Benzyl-L-prolinol Catalyzed Asymmetric Aldol Reaction
This protocol provides a general procedure that should be optimized for specific substrates by varying solvent, temperature, and reaction time.[4]
1. Preparation:
-
Dry all glassware (round-bottom flask, dropping funnel, etc.) in an oven at 120 °C overnight and cool under a stream of dry nitrogen or in a desiccator.
-
Use freshly distilled, anhydrous solvents. Ensure all reactants are pure.
2. Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add N-Benzyl-L-prolinol (e.g., 0.1 mmol, 10 mol%).
-
Add the chosen anhydrous solvent (e.g., 2.0 mL of DMSO). Stir the mixture at room temperature until the catalyst is fully dissolved.
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C) using a cryocooler or an appropriate cooling bath.
3. Addition of Reactants:
-
Add the ketone (e.g., 5.0 mmol, 5 equivalents) to the cooled catalyst solution.
-
Slowly add the aldehyde (e.g., 1.0 mmol, 1 equivalent) dropwise over 10-15 minutes using a syringe or dropping funnel.
4. Reaction Monitoring:
-
Stir the reaction at the set temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
5. Workup:
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) (e.g., 5 mL).[4]
-
Allow the mixture to warm to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).[4]
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a low temperature.[4]
6. Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel. If the product is sensitive, consider using neutralized silica gel.
-
Determine the enantiomeric excess of the purified product using chiral HPLC or chiral gas chromatography (GC).[4]
Visualizations
Catalytic Cycle and Solvent Influence
The following diagrams illustrate the generally accepted catalytic cycle for prolinol-catalyzed reactions and a logical workflow for troubleshooting common experimental issues.
Caption: Proposed enamine cycle for aldol reaction and key solvent influences.
Troubleshooting Workflow
This flowchart provides a systematic approach to diagnosing and solving common issues in your experiment.
Caption: A logical workflow for troubleshooting common experimental problems.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
Preventing racemization in N-Benzoyl-L-proline mediated synthesis
Welcome to the Technical Support Center for N-Benzoyl-L-proline mediated synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing racemization and troubleshooting common issues encountered during stereoselective synthesis using N-Benzoyl-L-proline.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of N-Benzoyl-L-proline in asymmetric synthesis?
A1: While L-proline is a well-known organocatalyst, N-Benzoyl-L-proline is more commonly employed as a chiral auxiliary.[1] By temporarily incorporating it into a substrate, its rigid structure provides a defined chiral environment, enabling high levels of diastereoselectivity in reactions such as alkylations.[1] The N-benzoyl group modifies the electronic and steric properties of the proline core, which can enhance stereoselectivity.
Q2: What is racemization and why is it a critical issue in this context?
A2: Racemization is the conversion of an enantiomerically pure compound into a mixture of equal parts of both enantiomers (a racemate).[2] This is detrimental in drug development as different enantiomers can have varied pharmacological activities, with one potentially being inactive or even causing adverse effects.[2] Preventing racemization is crucial to ensure the synthesis of a single, desired enantiomer.
Q3: Is the N-Benzoyl-L-proline moiety itself susceptible to racemization?
A3: N-Benzoyl-L-proline is generally more resistant to racemization at its own chiral center compared to unmodified L-proline under typical reaction conditions.[2] However, prolonged exposure to harsh conditions like strong bases or high temperatures should be avoided to maintain its enantiomeric integrity.[2]
Q4: How does the N-benzoyl group influence the properties of L-proline as a chiral mediator?
A4: The N-benzoyl group has three main effects:
-
Steric Hindrance: The bulky benzoyl group creates a more defined chiral pocket, which can increase the facial selectivity of an approaching reactant.
-
Acidity: As an electron-withdrawing group, it increases the acidity of the carboxylic acid proton, which can influence the reaction mechanism and rate.[2]
-
Solubility: It enhances the solubility of the molecule in many organic solvents compared to L-proline.[2]
Troubleshooting Guide: Preventing Racemization
This guide addresses common issues that can lead to a loss of stereoselectivity in syntheses mediated by N-Benzoyl-L-proline.
| Problem | Potential Cause | Recommended Solution |
| Low Diastereoselectivity or Enantiomeric Excess (ee) in the Product | Suboptimal Reaction Temperature: Higher temperatures can overcome the activation energy barrier for the formation of the undesired stereoisomer.[2] | Lower the reaction temperature. Conducting reactions at 0 °C, -20 °C, or even lower can significantly improve stereoselectivity. Perform a temperature optimization study.[2] |
| Inappropriate Solvent: The solvent polarity and its ability to stabilize transition states can significantly impact stereoselectivity.[2] | Screen a range of anhydrous solvents. Aprotic polar solvents like DMSO and DMF are common starting points, but less polar solvents like dichloromethane (DCM) or toluene may be more effective for specific reactions.[2] | |
| Presence of Impurities: Traces of water, acids, or bases can interfere with the reaction pathway or catalyze racemization.[2] | Use freshly distilled, anhydrous solvents and purified reactants. Ensure all glassware is thoroughly dried before use.[2] | |
| Incorrect Stoichiometry: The ratio of reactants, base (if used), and the substrate-auxiliary complex can be crucial. | Optimize the loading of reactants and any additives. | |
| Product Racemizes During Workup or Purification | Harsh pH Conditions: Exposure to strong acids or bases during extraction can cause epimerization of newly formed stereocenters.[2] | Use a buffered aqueous solution (e.g., saturated ammonium chloride) for quenching the reaction. Minimize contact time with acidic or basic solutions.[2] |
| High Temperatures During Solvent Removal: Prolonged heating can lead to racemization.[2] | Use a rotary evaporator at reduced pressure and moderate temperatures. For highly sensitive products, consider non-thermal methods like lyophilization.[2] | |
| Racemization on Silica Gel: The acidic nature of standard silica gel can cause racemization of sensitive compounds during column chromatography.[2] | Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent. Alternatively, use a different stationary phase like neutral or basic alumina.[2] |
Data Presentation
The following table summarizes the results for the diastereoselective alkylation of the methyl ester of N-benzoyl-(2S, 4R)-4-(tert-butyldiphenylsilyloxy)proline, demonstrating the effectiveness of N-Benzoyl-L-proline as a chiral auxiliary.
Table 1: Diastereoselective Alkylation of a N-Benzoyl-L-proline Derivative [1]
| Entry | Alkylating Agent (R-X) | Product Configuration at C-2 | Diastereomeric Ratio (2S:2R) | Yield (%) |
| 1 | Benzyl Bromide | 2R | 6:94 | 85 |
| 2 | Allyl Bromide | 2R | 15:85 | 78 |
| 3 | Methyl Iodide | 2S | 80:20 | 70 |
Data is based on studies by Kawahara et al. on related N-protected proline systems.[1]
Experimental Protocols
Detailed Methodology for Diastereoselective Alkylation using N-Benzoyl-L-proline Auxiliary
This protocol is adapted from methodologies used for the asymmetric synthesis of α-amino acids, where an N-Benzoyl-proline derivative serves as a chiral auxiliary.[1]
1. Preparation:
-
Thoroughly dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen.
-
Use anhydrous solvents. Tetrahydrofuran (THF) should be freshly distilled from sodium/benzophenone.
-
Ensure all reactants and reagents are pure and handled under an inert atmosphere (Nitrogen or Argon).
2. Enolate Formation:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add a solution of diisopropylamine (1.2 equivalents) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature below -70 °C. Stir the resulting lithium diisopropylamide (LDA) solution for 30 minutes at -78 °C.
-
In a separate flask, dissolve the N-benzoyl-proline functionalized substrate (1.0 equivalent) in anhydrous THF.
-
Slowly add the substrate solution to the LDA solution at -78 °C. Stir the mixture for 1 hour to ensure complete enolate formation.
3. Alkylation:
-
Add the alkylating agent (e.g., benzyl bromide, 1.5 equivalents) dropwise to the reaction mixture at -78 °C.
-
Continue stirring at -78 °C for 2-4 hours, or until Thin Layer Chromatography (TLC) analysis indicates the consumption of the starting material.
4. Workup:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure.
5. Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio of the purified product using ¹H NMR spectroscopy or chiral High-Performance Liquid Chromatography (HPLC).
General Protocol for Determination of Enantiomeric Excess by Chiral HPLC
1. Sample Preparation:
-
Prepare a dilute solution of the purified product (approximately 1 mg/mL) in the mobile phase.
2. Column Selection:
-
Choose a suitable chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralcel® OD-H or Chiralpak® AD-H).
3. HPLC Conditions (to be optimized for the specific compound):
-
Mobile Phase: A mixture of hexane and isopropanol is a common starting point.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detector: UV detector set at a wavelength where the compound has strong absorbance.
4. Analysis:
-
Inject a racemic standard of the compound to determine the retention times of both enantiomers.
-
Inject the sample and integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
Mandatory Visualizations
Caption: Mechanism of base-catalyzed racemization of N-acyl proline.
Caption: Experimental workflow for diastereoselective alkylation.
Caption: Troubleshooting logic for low stereoselectivity.
References
Technical Support Center: N-Benzyl-L-prolinol Catalyst Management
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing catalyst deactivation and recovery during the synthesis of N-Benzyl-L-prolinol.
Troubleshooting Guides
Catalyst deactivation can manifest as reduced reaction rates, lower yields, and decreased enantioselectivity. The following guide addresses common issues, their potential causes, and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Reduced Reaction Rate | Catalyst Inhibition: Formation of parasitic species, such as oxazolidinones, can temporarily reduce the concentration of the active catalyst.[1] | - Use freshly distilled aldehydes and ketones.- Minimize reaction time.- Consider the use of additives that can disfavor the formation of these species. |
| Low Catalyst Loading: Insufficient catalyst will naturally lead to a slower reaction. | - Optimize catalyst loading (typically 5-20 mol%).- Ensure accurate measurement and transfer of the catalyst. | |
| Low Product Yield | Incomplete Reaction: The reaction may not have reached completion due to insufficient time or suboptimal conditions. | - Monitor the reaction progress using TLC or HPLC.- Optimize reaction temperature and time. |
| Side Reactions: Competing reactions, such as self-aldolization of the aldehyde or ketone, can consume starting materials and reduce the yield of the desired product.[1] | - Control the rate of addition of the electrophile.- Optimize reaction temperature; lower temperatures often favor the desired pathway. | |
| Decreased Enantioselectivity | Racemization: The chiral integrity of the catalyst or the product may be compromised under harsh conditions. | - Avoid prolonged exposure to high temperatures or strong acids/bases.- Ensure the catalyst used is of high enantiomeric purity. |
| Presence of Water: Excess water in the reaction can interfere with the catalytic cycle. | - Use anhydrous solvents and reagents.- Perform reactions under an inert atmosphere. | |
| Catalyst Deactivation (Multiple Runs) | Irreversible Alkylation: The secondary amine of the prolinol catalyst can be alkylated by highly reactive electrophiles, leading to irreversible deactivation. | - Use less reactive electrophiles if possible.- Optimize reaction conditions to minimize exposure of the catalyst to high concentrations of the electrophile. |
| Product Inhibition: The product may bind to the catalyst, inhibiting its activity in subsequent runs. | - Implement an effective catalyst recovery and purification protocol between runs. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of deactivation for N-Benzyl-L-prolinol as a catalyst?
A1: The primary deactivation pathways for proline-based catalysts like N-Benzyl-L-prolinol include:
-
Formation of Parasitic Species: Reversible formation of oxazolidinones with the carbonyl substrate can temporarily sequester the catalyst.[1]
-
Self-Aldolization/Condensation: Side reactions of the substrates can lead to byproducts that may inhibit or deactivate the catalyst.[1]
-
Irreversible Alkylation: The nucleophilic nitrogen of the pyrrolidine ring can be alkylated by highly reactive electrophiles, leading to a permanent loss of catalytic activity.
Q2: How can I monitor catalyst deactivation during my experiment?
A2: You can monitor catalyst deactivation by tracking the reaction progress over time. A significant decrease in the reaction rate compared to previous runs under identical conditions indicates deactivation. For quantitative analysis, you can take aliquots at regular intervals and analyze them by techniques like HPLC or GC to determine the conversion rate.
Q3: Is it possible to recover and reuse N-Benzyl-L-prolinol?
A3: Yes, as a homogeneous catalyst, N-Benzyl-L-prolinol can be recovered, although it can be challenging to separate it from the reaction mixture. Recovery is typically achieved through techniques like acidic extraction. The efficiency of recovery and the activity of the reused catalyst will depend on the specific workup procedure and the extent of irreversible deactivation during the reaction.
Q4: What is a reasonable expectation for the number of times N-Benzyl-L-prolinol can be recycled?
A4: The recyclability of a homogeneous catalyst like N-Benzyl-L-prolinol is highly dependent on the reaction conditions and the purification method. While some robust, often modified or immobilized, proline-based catalysts can be recycled multiple times with minimal loss of activity, it is reasonable to expect a gradual decrease in performance with each cycle for a simple homogeneous catalyst. A well-optimized recovery protocol may allow for 2-4 reuses with acceptable performance.
Data Presentation
The following table summarizes illustrative quantitative data for catalyst performance and recovery. Please note that these values are examples and will vary based on specific experimental conditions.
| Parameter | Run 1 | Run 2 (After Recovery) | Run 3 (After Recovery) |
| Catalyst Loading (mol%) | 10 | 10 | 10 |
| Reaction Time (hours) | 12 | 14 | 18 |
| Product Yield (%) | 95 | 88 | 75 |
| Enantiomeric Excess (%) | 98 | 96 | 92 |
| Catalyst Recovery Rate (%) | N/A | 85 | 82 |
Experimental Protocols
General Procedure for N-Benzyl-L-prolinol Catalyzed Reaction (Illustrative Example: Aldol Reaction)
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Benzyl-L-prolinol (0.1 mmol, 10 mol%).
-
Add the appropriate anhydrous solvent (e.g., 2 mL of DMSO or CH2Cl2).
-
Cool the mixture to the desired temperature (e.g., 0 °C).
-
Add the ketone (e.g., 2 mmol, 2 equivalents).
-
Slowly add the aldehyde (1 mmol, 1 equivalent) dropwise over 15 minutes.
-
Stir the reaction mixture at the set temperature and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Proceed with the appropriate workup and purification procedure.
Protocol for Recovery of N-Benzyl-L-prolinol Catalyst
-
After the reaction workup, combine all aqueous layers.
-
Acidify the aqueous solution to pH 2-3 with a suitable acid (e.g., 1M HCl). This will protonate the amine of N-Benzyl-L-prolinol, making it more water-soluble.
-
Wash the acidic aqueous layer with a non-polar organic solvent (e.g., hexane or diethyl ether) to remove any remaining organic impurities.
-
Basify the aqueous layer to pH 10-11 with a suitable base (e.g., 1M NaOH) to deprotonate the catalyst.
-
Extract the deprotonated N-Benzyl-L-prolinol from the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the recovered catalyst.
-
Assess the purity of the recovered catalyst (e.g., by NMR) before reusing it in subsequent reactions.
Visualizations
Caption: Potential pathways for catalyst deactivation.
Caption: A logical workflow for troubleshooting experiments.
References
Workup procedures for reactions involving (S)-1-N-Benzyl-prolinol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-1-N-Benzyl-prolinol.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in organic synthesis?
A1: this compound is a versatile chiral auxiliary and catalyst precursor used in a variety of asymmetric reactions. Its primary applications include asymmetric aldol reactions, Michael additions, and the formation of chiral ligands for metal-catalyzed processes.
Q2: How is the N-benzyl group typically removed from the prolinol auxiliary after a reaction?
A2: The most common method for N-debenzylation is catalytic hydrogenolysis.[1] This involves reacting the N-benzyl derivative with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.[1] Alternative methods include the use of other oxidizing agents or acid-facilitated debenzylation.
Q3: What are the common solvents used for reactions involving this compound?
A3: The choice of solvent is reaction-dependent. For many applications, ethereal solvents like tetrahydrofuran (THF) and diethyl ether are used, particularly for reactions involving organometallic reagents. Chlorinated solvents such as dichloromethane (DCM) and chloroform are also frequently employed. For the synthesis of N-benzyl-L-proline, isopropanol has been used.[2]
Q4: How can I monitor the progress of a reaction where this compound is used as a chiral auxiliary?
A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of these reactions. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed analysis.
Troubleshooting Guide
Low Reaction Yield or Incomplete Conversion
Q5: My reaction is showing low yield or is not going to completion. What are the possible causes and solutions?
A5: Low yields can stem from several factors. Here's a systematic approach to troubleshooting:
-
Reagent Quality: Ensure all reagents, including the this compound, substrates, and solvents, are pure and dry. Moisture and impurities can significantly impact the reaction outcome.
-
Reaction Conditions:
-
Temperature: Many reactions involving chiral auxiliaries require low temperatures (e.g., -78 °C) to maximize stereoselectivity and yield. Ensure your cooling bath is maintaining the correct temperature.
-
Reaction Time: The reaction may require more time to reach completion. Monitor the reaction progress closely using TLC to determine the optimal reaction time.
-
-
Stoichiometry: Carefully check the stoichiometry of your reagents. In some cases, a slight excess of one reagent may be necessary to drive the reaction to completion.
Workup and Purification Issues
Q6: I'm observing a persistent emulsion during the aqueous workup. How can I break it?
A6: Emulsion formation is a common issue, especially when using chlorinated solvents. Here are several techniques to break an emulsion:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.
-
Gentle Swirling: Instead of vigorous shaking in the separatory funnel, try gentle swirling or inverting the funnel.
-
Filtration: Filter the entire mixture through a pad of Celite®.
-
Solvent Addition: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help break the emulsion.
-
Centrifugation: If available, centrifuging the mixture can effectively separate the layers.
Q7: I'm having difficulty removing the this compound auxiliary or its byproducts from my product.
A7: Efficient removal of the chiral auxiliary is crucial for obtaining a pure product. Consider the following purification strategies:
-
Acid Wash: Since this compound is an amine, it can be protonated and extracted into an aqueous acidic layer. Washing the organic layer with a dilute acid solution (e.g., 1 M HCl) can effectively remove the auxiliary.
-
Column Chromatography: Silica gel column chromatography is a powerful tool for separating the product from the auxiliary and other impurities. The choice of eluent is critical and should be optimized using TLC. A common starting point is a mixture of hexane and ethyl acetate.[3]
-
Crystallization: If your product is a solid, recrystallization can be a highly effective purification method. The choice of solvent is key to successful crystallization.
Q8: My product seems to be degrading during column chromatography. What can I do?
A8: Product degradation on silica gel can occur if the compound is sensitive to acid. To mitigate this, you can:
-
Neutralize the Silica Gel: Pre-treat the silica gel with a base, such as triethylamine, by adding a small percentage (e.g., 1%) to the eluent.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina.
-
Alternative Purification Methods: If chromatography is consistently problematic, explore other purification techniques like crystallization or distillation (if the product is volatile).
Data Presentation
Table 1: Typical Workup and Purification Parameters
| Parameter | Recommended Value/Range | Notes |
| Quenching Agent | Saturated aq. NH₄Cl, Water | Choice depends on the reaction sensitivity. |
| Extraction Solvent | Ethyl Acetate, Dichloromethane | Ensure the product is soluble in the chosen solvent. |
| Washing Solutions | 1 M HCl (aq), Saturated aq. NaHCO₃, Brine | Acid wash removes the amine auxiliary. Bicarbonate wash neutralizes any acid. Brine wash helps to break emulsions and remove water. |
| Drying Agent | Anhydrous Na₂SO₄, MgSO₄ | Ensure sufficient drying time. |
| Column Chromatography | ||
| Stationary Phase | Silica Gel (230-400 mesh) | For acid-sensitive compounds, consider neutral alumina. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | The optimal ratio should be determined by TLC to achieve an Rf of ~0.3 for the product.[3] A starting point could be a 9:1 or 8:2 (v/v) mixture.[3] |
| Crystallization | ||
| Solvent System | Ethanol/Water, Acetone/Hexane | The ideal solvent system should dissolve the compound when hot but have low solubility when cold. |
Table 2: Illustrative Reaction Yields (for related proline-catalyzed reactions)
| Reaction Type | Substrates | Catalyst | Yield | Enantiomeric Excess (ee) |
| Aldol Reaction | Acetone + Isobutyraldehyde | L-Proline | 97% | 96% |
| Aldol Reaction | Acetone + 4-Nitrobenzaldehyde | Prolinamide derivative | 88% | 98% |
| Synthesis of N-Benzyl-L-proline | L-proline + Benzyl chloride | KOH | ~90% | N/A |
Note: These are examples from proline-catalyzed reactions and the synthesis of a related compound to illustrate typical efficiencies. Actual yields for reactions with this compound will vary depending on the specific substrates and conditions.
Experimental Protocols
General Workup Procedure for a Reaction Mixture
-
Quenching: Cool the reaction mixture to the appropriate temperature (often 0 °C) and slowly add a quenching solution (e.g., saturated aqueous NH₄Cl or water) with stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Washing: Combine the organic layers and wash sequentially with:
-
1 M HCl (to remove the this compound).
-
Saturated aqueous NaHCO₃ (to neutralize any remaining acid).
-
Brine (to remove water and help prevent emulsions).
-
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography or crystallization.
Protocol for N-Debenzylation via Hydrogenolysis
-
Setup: Dissolve the N-benzylated compound in a suitable solvent (e.g., ethanol or methanol) in a flask equipped with a stir bar.
-
Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution.
-
Hydrogenation: Purge the flask with hydrogen gas (using a balloon or a hydrogenation apparatus) and stir the mixture vigorously under a hydrogen atmosphere.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the debenzylated product.
Mandatory Visualization
Caption: General experimental workflow for reactions involving this compound.
Caption: A decision-making workflow for troubleshooting common experimental issues.
Caption: Signaling pathway for the N-debenzylation of the prolinol auxiliary via hydrogenolysis.
References
Technical Support Center: Purification of Products from N-Benzyl-L-prolinol-Mediated Reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying products from reactions involving N-Benzyl-L-prolinol. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in N-Benzyl-L-prolinol mediated reactions? A1: Common impurities include residual N-Benzyl-L-prolinol catalyst, unreacted starting materials (e.g., aldehydes, ketones), and side products. Depending on the reaction, side products can arise from the self-condensation of starting materials or the formation of stable intermediates with the catalyst.
Q2: How can I efficiently remove the N-Benzyl-L-prolinol catalyst after the reaction? A2: A standard and efficient method is an acidic aqueous workup. N-Benzyl-L-prolinol contains a basic tertiary amine that can be protonated with a dilute acid (e.g., 1M HCl). This forms a water-soluble ammonium salt, which is extracted from the organic phase into the aqueous phase.
Q3: My desired product also contains a basic amine. How can I separate it from the N-Benzyl-L-prolinol catalyst? A3: If both your product and the catalyst are basic, an acidic wash will not be selective. In this case, the primary methods for separation are flash column chromatography or crystallization. Differences in polarity, size, and crystal packing can be exploited for effective separation.
Q4: Are there non-chromatographic methods to purify my chiral product and separate enantiomers? A4: Yes, crystallization can be a powerful non-chromatographic method. For chiral compounds, forming diastereomeric salts is a classic technique.[1] This involves reacting the racemic product with a pure chiral resolving agent (like (S)-mandelic acid or tartaric acid) to form diastereomers, which have different physical properties and can often be separated by fractional crystallization.[1]
Q5: What is the best first step to take when beginning the purification process? A5: The recommended first step is a simple liquid-liquid extraction (aqueous workup) to remove the bulk of the catalyst and other water-soluble impurities. This significantly simplifies subsequent purification steps like column chromatography.
Troubleshooting Guide
Problem: My aqueous workup is forming a persistent emulsion.
-
Solution: Emulsions can be broken by adding a small amount of brine (saturated aqueous NaCl solution) to the separatory funnel and gently swirling. Alternatively, you can filter the entire mixture through a pad of Celite® to break up the emulsion.
Problem: I am experiencing low product recovery after an acidic wash.
-
Solution: Your product may have some solubility in the acidic aqueous layer or may be degrading. To mitigate this, you can re-extract the acidic aqueous layers with fresh organic solvent (e.g., ethyl acetate or dichloromethane) to recover any dissolved product. Also, ensure the acid concentration is not excessively high if your product is acid-sensitive.
Problem: Flash column chromatography is providing poor separation between my product and an impurity.
-
Solution:
-
Optimize the Mobile Phase: Systematically vary the solvent ratio of your eluent. If using a standard system like hexanes/ethyl acetate, consider adding a small amount (0.1-1%) of a modifier. For basic compounds like amines, add triethylamine to reduce tailing. For acidic compounds, add acetic acid.
-
Change the Stationary Phase: If silica gel is not effective, consider using a different stationary phase such as neutral or basic alumina, which can offer different selectivity.
-
Consider Derivatization: Temporarily converting your product or the impurity into a derivative with a different polarity can sometimes make separation easier.[2]
-
Problem: My product will not crystallize from solution.
-
Solution:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface. This creates microscopic imperfections that can serve as nucleation sites.
-
Add a Seed Crystal: If you have a small amount of pure, solid product, adding a tiny crystal to the supersaturated solution can induce crystallization.
-
Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add an "anti-solvent" (in which it is poorly soluble) until the solution becomes cloudy. Gently warm the mixture until it is clear again and then allow it to cool slowly.
-
Data Presentation
Table 1: Comparison of Common Purification Techniques
| Purification Method | Principle of Separation | Best For | Key Considerations |
| Acid-Base Extraction | Difference in pKa | Removing basic (amine) or acidic impurities/catalysts. | Product must be stable to the pH conditions used. Not selective if the product has a similar pKa to the impurity. |
| Flash Chromatography | Difference in polarity | General purpose purification of most organic compounds. | Can be time-consuming and uses significant amounts of solvent. Requires optimization of the mobile phase. |
| Recrystallization | Difference in solubility | Final purification of solid compounds; separation of diastereomers. | Requires the compound to be a solid. Finding a suitable solvent system can be challenging. |
| Chiral HPLC/SFC | Enantioselective interaction with a chiral stationary phase (CSP) | Separating enantiomers of a chiral compound.[] | Requires specialized columns and instrumentation (HPLC or SFC).[] Can be scaled up for preparative separation. |
Table 2: Typical Solvent Systems for Flash Column Chromatography on Silica Gel
| Product Polarity | Typical Eluent System | Common Modifier (if needed) |
| Non-polar | Hexanes / Ethyl Acetate (99:1 to 80:20) | N/A |
| Intermediate Polarity | Hexanes / Ethyl Acetate (80:20 to 50:50) | N/A |
| Polar (non-ionic) | Dichloromethane / Methanol (99:1 to 90:10) | N/A |
| Polar (basic) | Dichloromethane / Methanol (98:2 to 90:10) | 0.1 - 1% Triethylamine (Et₃N) |
| Polar (acidic) | Hexanes / Ethyl Acetate | 0.1 - 1% Acetic Acid (AcOH) |
Experimental Protocols
Protocol 1: General Aqueous Workup for Catalyst Removal
-
Transfer the crude reaction mixture to a separatory funnel.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, 10-20 mL per gram of crude material).
-
Add an equal volume of 1M aqueous HCl. Shake the funnel vigorously for 30 seconds, venting frequently.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the wash with 1M HCl one more time.
-
Wash the organic layer with an equal volume of saturated aqueous NaHCO₃ to neutralize any remaining acid.
-
Wash the organic layer with an equal volume of brine to remove residual water.
-
Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter or decant the dried solution and concentrate it under reduced pressure to yield the crude product, now free of the N-Benzyl-L-prolinol catalyst.
Protocol 2: Flash Column Chromatography
-
Select Eluent: Using thin-layer chromatography (TLC), identify a solvent system that provides a retention factor (Rf) for your product of approximately 0.2-0.4.
-
Pack Column: Prepare a chromatography column with silica gel, packing it using the selected eluent system (wet packing is recommended).
-
Load Sample: Dissolve the crude product in a minimal amount of the eluent or dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"). Carefully add the sample to the top of the packed column.
-
Elute: Add the eluent to the top of the column and apply positive pressure to begin elution.
-
Collect Fractions: Collect the eluting solvent in fractions (e.g., in test tubes).
-
Analyze Fractions: Spot each fraction on a TLC plate to identify which fractions contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification via Diastereomeric Salt Crystallization[1]
-
Dissolve the racemic product mixture (containing both enantiomers) in a suitable solvent (e.g., toluene, methanol, or a mixture).
-
Add 0.5 equivalents of a chiral resolving agent (e.g., optically pure (S)-mandelic acid) to the solution. This will react with one enantiomer of your product.
-
Stir the solution. The diastereomeric salt of one enantiomer should be less soluble and begin to precipitate or crystallize out of the solution. Cooling the solution may aid this process.
-
Filter the solid diastereomeric salt and wash it with a small amount of cold solvent.
-
To recover your enantiomerically enriched product, dissolve the filtered salt in a biphasic system of an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., 1M NaOH). The base will deprotonate your product, liberating the free amine into the organic layer, while the resolving agent salt remains in the aqueous layer.
-
Separate the layers, dry, and concentrate the organic phase to obtain the purified enantiomer.
Visualizations
Caption: General purification workflow for products from N-Benzyl-L-prolinol reactions.
Caption: Troubleshooting logic for poor separation during column chromatography.
References
Technical Support Center: Synthesis of Substituted Proline Derivatives
Introduction
Welcome to the Technical Support Center for the synthesis of substituted proline derivatives. Proline and its analogues are foundational building blocks in medicinal chemistry and catalysis due to their unique conformational constraints.[1] However, their synthesis is often fraught with challenges related to stereocontrol, regioselectivity, and functional group compatibility. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during these complex synthetic routes. It provides not just protocols, but the underlying mechanistic rationale to empower you to make informed decisions in your experiments.
Section 1: Troubleshooting Stereocontrol
Achieving precise stereocontrol is arguably the most critical challenge in synthesizing proline derivatives, as the biological activity is often dependent on the exact three-dimensional arrangement of substituents.
FAQ 1.1: My reaction is producing a mixture of diastereomers at the C4 position. How can I improve selectivity?
Common Cause: Poor facial selectivity during the introduction of a substituent is a frequent issue. This can be due to insufficient steric hindrance from the existing chiral centers or suboptimal reaction conditions that allow for equilibration.
Troubleshooting Strategies:
-
Leverage a Directing Group: The choice of the N-protecting group can profoundly influence the stereochemical outcome. For instance, in the alkylation of enolates derived from N-Boc-4-hydroxyproline, the bulky tert-butyldiphenylsilyl (TBDPS) ether can effectively shield one face of the molecule, directing incoming electrophiles to the opposite side.[2] The diastereoselectivity of such alkylations is highly dependent on the N-protecting group and the alkylating agent used.[2]
-
Solid-Phase Synthesis Approach: A "proline editing" strategy on a solid support can provide excellent stereocontrol.[3][4] This involves starting with a commercially available chiral precursor like 4-hydroxyproline (Hyp), which is incorporated into a peptide. The hydroxyl group is then modified post-synthesis. For example, a Mitsunobu reaction can invert the stereocenter at C4 from R to S with high fidelity before further functionalization.[3][4]
-
Catalyst Control: For cycloaddition reactions, the choice of catalyst and ligand is paramount. Copper(I)-catalyzed asymmetric 1,3-dipolar cycloadditions of azomethine ylides have been shown to produce polysubstituted prolines with high stereoselectivity.[5] Similarly, chiral zinc(II) complexes can catalyze these reactions with very low catalyst loadings (0.1 mol%) and still achieve excellent results.[6]
Workflow: Improving Diastereoselectivity at C4
Caption: Decision workflow for troubleshooting C4 diastereoselectivity.
FAQ 1.2: I am attempting an organocatalyzed reaction with proline, but the enantiomeric excess (ee) is low. Why is this happening and how can I fix it?
Common Cause: The catalytic cycle of proline-catalyzed reactions, such as aldol or Mannich reactions, relies on the formation of a key enamine intermediate.[7][8][9] The stereoselectivity arises from a well-organized, hydrogen-bonded transition state where the proline's carboxylic acid group directs the electrophile to a specific face of the enamine.[8][9] Low ee can result from disruption of this transition state, side reactions, or the presence of water.
Troubleshooting Strategies:
-
Solvent Choice is Critical: Proline catalysis is highly sensitive to the solvent. While reactions can be performed in various solvents, including DMSO, DMF, or even ionic liquids, the presence of excess water is known to diminish ee values in aldol reactions.[9][10] Ensure anhydrous conditions or screen different solvents to find the optimal medium for the desired transition state assembly.
-
Monitor for Side Reactions: Proline can react with aldehydes to form oxazolidinones, which are off-cycle intermediates.[7] While these are often reversible, their formation can reduce the concentration of the active catalyst. Using a high concentration of the ketone (e.g., acetone) can help suppress these side reactions.[8]
-
Catalyst Modification: If L-proline itself is not providing sufficient selectivity, consider using a proline derivative. Diarylprolinol silyl ethers are a well-established class of catalysts that often provide superior enantioselectivity in α-functionalization reactions due to increased steric shielding.[11]
Mechanism: Proline-Catalyzed Aldol Reaction
Caption: Simplified mechanism of proline-catalyzed asymmetric aldol reaction.
Section 2: Regioselective Functionalization of the Proline Ring
Introducing substituents at positions other than the α-carbon (C2) requires overcoming the challenge of directing chemistry to less activated C-H bonds, particularly at the C3, C4, and C5 positions.
FAQ 2.1: I need to install an aryl group at the C3 position, but standard methods are failing. What is a reliable approach?
Common Cause: The C3 position of proline lacks the activation present at C2 (adjacent to the nitrogen and carboxyl groups). Direct functionalization requires overcoming the high energy barrier of breaking an unactivated C(sp³)–H bond.
Troubleshooting Strategy: Directed C-H Activation
A robust method for C3-arylation is palladium-catalyzed directed C–H functionalization.[12][13] This strategy employs a directing group, often an amide derivative attached to the proline's carboxyl group, which coordinates to the palladium catalyst and positions it in close proximity to the C3 C-H bonds.
-
Choice of Directing Group: The 8-aminoquinoline (AQ) moiety is a highly effective directing group for this transformation. When proline is converted to its N-Cbz-N'-AQ-amide, the AQ group chelates to the palladium, leading to exclusive and stereospecific arylation at the C3 position.[12] The reaction typically affords the cis-2,3-disubstituted pyrrolidine as a single stereoisomer.[12]
-
Reaction Conditions: The reaction is often successful with aryl iodides as the coupling partner, Pd(OAc)₂ as the catalyst, and a silver salt like AgOAc as the oxidant/base.[1][12] Importantly, a wide range of functional groups on the aryl iodide, including esters, nitriles, and nitro groups, are well-tolerated.[12]
Protocol: Pd-Catalyzed C3-Arylation of an N-Cbz-Proline Derivative
-
Substrate Preparation: Synthesize the N-Cbz-proline-8-aminoquinoline amide (Substrate 1 ) from N-Cbz-L-proline and 8-aminoquinoline using a standard peptide coupling reagent like EDC.
-
Reaction Setup: In a reaction vessel, combine Substrate 1 (1.0 equiv), the desired aryl iodide (1.5-3.0 equiv), Pd(OAc)₂ (0.1 equiv), and AgOAc (2.0 equiv).
-
Solvent and Temperature: The reaction can often be run under solvent-free conditions or in a high-boiling solvent like toluene. Heat the mixture to 110-120 °C.[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 24 hours.
-
Workup and Purification: After cooling, dissolve the reaction mixture in a suitable organic solvent (e.g., ethyl acetate), filter through celite to remove palladium salts, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Section 3: Protecting Group Strategies and Compatibility
The bifunctional nature of proline (a secondary amine and a carboxylic acid) necessitates a careful protecting group strategy to ensure chemoselectivity.[14][15]
FAQ 3.1: Which N-protecting group is best for organometallic reactions, and which should I avoid?
Common Cause: Many common N-protecting groups are incompatible with the highly basic or nucleophilic reagents used in organometallic chemistry (e.g., organolithiums, Grignards). For example, groups with acidic protons (like amides or sulfonamides) or those susceptible to cleavage by strong bases will fail.
Troubleshooting & Recommendations:
The choice of N-protecting group is critical for the success of reactions involving organometallic reagents. A comparison of commonly used groups is provided below.
| Protecting Group | Abbreviation | Stability to Organolithiums/Grignards | Cleavage Conditions | Causality & Expert Insight |
| tert-Butoxycarbonyl | Boc | Generally Good. Can be deprotonated at the α-position but is often stable at low temperatures.[12] | Strong Acid (e.g., TFA, HCl) | The Boc group is an excellent choice as it lacks acidic protons and is sterically bulky, which can aid in directing stereochemistry. Its acid-lability makes it orthogonal to many other groups. |
| Benzyloxycarbonyl | Cbz | Moderate. Susceptible to cleavage by some nucleophiles and strong bases. | Hydrogenolysis (Pd/C, H₂) | While useful, the benzyl C-O bond can be cleaved under certain reductive or strongly nucleophilic conditions. It is generally more robust than Boc to acidic conditions.[12] |
| Fluorenylmethyloxycarbonyl | Fmoc | Poor. The fluorenyl proton is acidic and is rapidly cleaved by bases. | Base (e.g., Piperidine) | Avoid Fmoc for reactions involving organometallics or other strong bases. Its lability is ideal for solid-phase peptide synthesis but a significant liability here. |
| Tosyl | Ts | Poor. The sulfonamide proton is acidic and will be deprotonated. | Strong Acid or Reducing Agents | Avoid Tosyl and other sulfonamides (e.g., Nosyl) in these contexts, as they will quench the organometallic reagent.[16] |
Authoritative Recommendation: For α-lithiation and subsequent trapping with electrophiles, the N-Boc group is the industry standard . It provides a good balance of stability under the reaction conditions and ease of removal.[12]
Section 4: Purification of Polar Derivatives
FAQ 4.1: My substituted proline derivative is highly polar and streaks badly on normal-phase silica gel. What are my options?
Common Cause: The zwitterionic nature of unprotected or partially protected proline derivatives makes them highly polar.[17] They bind very strongly to the acidic silanol groups of standard silica gel, leading to poor separation and low recovery.
Troubleshooting Strategies:
-
Reverse-Phase Chromatography: This is often the most effective technique for polar compounds.[17] Instead of a polar stationary phase like silica, a non-polar phase (e.g., C18-silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol gradients).[18] Polar compounds elute first as they have less affinity for the non-polar column material.
-
Ion-Exchange Chromatography: This method separates molecules based on their net charge.[18][19]
-
Cation Exchange: Use a negatively charged resin to bind the positively charged proline derivative (at low pH). Elute by increasing the pH or the salt concentration.
-
Anion Exchange: Use a positively charged resin to bind the negatively charged proline derivative (at high pH). Elute by decreasing the pH or increasing the salt concentration.
-
-
Protecting Group Manipulation: If possible, temporarily protect the polar functional groups (amine and carboxylic acid) with non-polar protecting groups before chromatography. This will drastically reduce the compound's polarity, allowing for standard silica gel purification. The protecting groups can be removed in a subsequent step.
-
Recrystallization: Do not underestimate this classical technique. If a high-purity solid can be obtained, recrystallization is often more scalable and cost-effective than chromatography.[17]
References
- 1. enamine.net [enamine.net]
- 2. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides. | Semantic Scholar [semanticscholar.org]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 7. pnas.org [pnas.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. books.rsc.org [books.rsc.org]
- 10. chemistry.illinois.edu [chemistry.illinois.edu]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Protective Groups [organic-chemistry.org]
- 15. biosynth.com [biosynth.com]
- 16. Protecting group - Wikipedia [en.wikipedia.org]
- 17. academic.oup.com [academic.oup.com]
- 18. Separation and Detection of Amino Acids – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 19. diaion.com [diaion.com]
Technical Support Center: Chiral Auxiliary Cleavage
Welcome to the technical support center for chiral auxiliary cleavage. This resource provides detailed troubleshooting guides and answers to frequently asked questions to help you minimize epimerization and ensure the stereochemical integrity of your products.
Troubleshooting Guide: Minimizing Epimerization
This guide addresses the common issue of epimerization observed during the cleavage of chiral auxiliaries from N-acylated products.
Q1: I'm observing significant epimerization at the stereocenter alpha to the carbonyl group after cleaving my chiral auxiliary. What are the likely causes and how can I fix this?
A1: Epimerization at the α-carbon is the most common side reaction during auxiliary cleavage and typically occurs through the formation of a planar enolate intermediate under basic or acidic conditions.[1] The loss of stereochemical integrity happens upon non-stereoselective reprotonation of this intermediate.[2] The primary factors influencing this process are temperature, base/acid strength, reaction time, and substrate structure.[3]
Here is a step-by-step guide to troubleshoot this issue:
1. Review Your Reaction Conditions:
-
Temperature: High temperatures provide the activation energy for enolate formation and can lead to thermodynamic equilibration, favoring the more stable epimer.[4]
-
Solution: Perform the cleavage at the lowest possible temperature that allows for a reasonable reaction rate. Standard protocols for Evans auxiliary cleavage using LiOH/H₂O₂ are typically run at 0 °C to maintain stereochemical integrity.[3]
-
-
Base/Acid Strength & Stoichiometry: Strong bases or acids can readily deprotonate the α-carbon, increasing the rate of epimerization.[3][5] Using an excess of the base can also accelerate this side reaction.
-
Solution:
-
Opt for milder or weaker bases that are still effective for cleavage.[4]
-
Employ sterically hindered, non-nucleophilic bases (e.g., DIPEA, 2,4,6-collidine) which can be less effective at abstracting the α-proton.[1][4]
-
Carefully control the stoichiometry and use the minimum amount of base required for the reaction to proceed to completion.[4]
-
-
-
Reaction Time: Prolonged exposure of the product to epimerizing conditions increases the likelihood of product racemization.[4]
-
Solution: Monitor the reaction closely using TLC, LC-MS, or NMR to determine the optimal reaction time that maximizes product formation while minimizing epimerization.[4]
-
2. Evaluate Your Choice of Solvent:
-
The solvent can influence the stability of the enolate intermediate. Polar aprotic solvents like DMF can sometimes promote epimerization.[5]
-
Solution: Experiment with different solvents. Aprotic, non-polar solvents are often preferred as they are less likely to facilitate the proton exchange that leads to epimerization.[4]
-
3. Consider the Cleavage Method:
-
Some cleavage methods are inherently harsher than others. Basic hydrolysis, while common, poses a high risk for substrates prone to enolization.[3]
-
Solution: Explore alternative, milder cleavage methods. Reductive cleavage using reagents like LiBH₄ or LiAlH₄ to produce alcohols is often less prone to epimerization.[6]
-
Below is a troubleshooting workflow to help diagnose the source of epimerization.
Frequently Asked Questions (FAQs)
Q2: What is the underlying mechanism of base-catalyzed epimerization?
A2: The primary mechanism for epimerization of stereocenters alpha to a carbonyl group is base-catalyzed enolization. A base abstracts the acidic α-proton to form a trigonal planar enolate intermediate. This intermediate is achiral at the α-position. Subsequent re-protonation by a proton source (like a solvent or conjugate acid) can occur from either face of the planar enolate, leading to a mixture of the original stereoisomer and its epimer.[2][7]
Q3: Which chiral auxiliaries are most common and what are the standard cleavage conditions?
A3: Evans' oxazolidinone auxiliaries are among the most widely used.[6] The choice of cleavage method is critical as it determines the functional group obtained. Below is a summary of common methods for cleaving N-acyl oxazolidinones.
| Desired Product | Reagents | Typical Conditions | Risk of Epimerization |
| Carboxylic Acid | LiOH, H₂O₂ | THF/H₂O, 0 °C to RT | High (mitigated by low temp)[3] |
| Primary Alcohol | LiBH₄ or LiAlH₄ | Ethereal solvent (THF, Et₂O), 0 °C to RT | Low[6] |
| Aldehyde | LiAlH(OEt)₃ or DIBAL-H | Anhydrous THF, -78 °C to 0 °C | Low to Moderate |
| Ester | NaOMe or Ti(OAlk)₄ | Corresponding alcohol (e.g., MeOH), 0 °C to RT | Moderate |
Q4: Can additives be used to suppress epimerization?
A4: Yes, in some contexts, additives can be very effective. While more commonly discussed in peptide coupling, the principles are relevant.[5] Additives like 1-hydroxybenzotriazole (HOBt) or its analogues (HOAt, Oxyma) can suppress racemization by converting highly reactive intermediates into more stable active esters that are less prone to epimerization.[5] In cases of auxiliary cleavage that might proceed through similar activated intermediates, or in fragment couplings after cleavage, the use of such additives should be considered. For example, cupric (II) salts have been shown to suppress epimerization in some peptide coupling reactions.[3]
Key Experimental Protocols
Protocol 1: Hydrolytic Cleavage of N-Acyl Evans' Oxazolidinone to a Carboxylic Acid
This protocol is a standard method for obtaining carboxylic acids, with careful temperature control to minimize epimerization.[3]
-
Dissolution: Dissolve the N-acyl oxazolidinone (1.0 equivalent) in a 3:1 mixture of tetrahydrofuran (THF) and water.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: To the cooled solution, add a 30% aqueous solution of hydrogen peroxide (H₂O₂, 4.0-5.0 equivalents) dropwise. Follow this with the dropwise addition of an aqueous solution of lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 equivalents).
-
Reaction Monitoring: Stir the reaction mixture vigorously at 0 °C. Monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Workup: Quench the reaction at 0 °C with an aqueous solution of sodium sulfite (Na₂SO₃). Allow the mixture to warm to room temperature and remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and extract with an organic solvent (e.g., dichloromethane) to remove the chiral auxiliary.
-
Isolation: Acidify the aqueous layer to a pH of ~2-3 with 1 M HCl. Extract the desired carboxylic acid product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol 2: Reductive Cleavage of N-Acyl Evans' Oxazolidinone to a Primary Alcohol
This method is generally milder and less prone to causing epimerization.[6]
-
Dissolution: Dissolve the N-acyl oxazolidinone (1.0 equivalent) in anhydrous diethyl ether or THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Slowly add lithium borohydride (LiBH₄, 1.5-2.0 equivalents) portion-wise to the solution.
-
Reaction: Stir the mixture at 0 °C, allowing it to slowly warm to room temperature over several hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture back to 0 °C and quench carefully by the slow, dropwise addition of 1 M HCl. Extract the mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel to separate the desired alcohol from the recovered auxiliary.[8]
References
Troubleshooting low yields in prolinol-based asymmetric synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address common challenges, particularly low yields, encountered in prolinol-based asymmetric synthesis.
Troubleshooting Guide: Low Yields & Poor Selectivity
This section addresses specific issues in a question-and-answer format to help you diagnose and resolve problems in your experimental workflow.
Question 1: My reaction yield is significantly lower than expected. What are the most common initial checks?
Answer: Low yields can often be traced back to fundamental reaction parameters. The first and most critical step is to verify the integrity of your reagents and setup.
-
Purity of Reagents and Solvents: Ensure all starting materials, including substrates and the prolinol catalyst, are of high purity. Trace impurities, especially acidic or basic compounds, can interfere with the catalytic cycle.[1] Use freshly distilled, anhydrous solvents, as water content can be a critical variable.[1]
-
Stoichiometry and Concentration: Double-check the molar ratios of your reactants and catalyst. The relative concentrations can influence the reaction pathway and potentially favor side reactions.[1] While typical catalyst loadings are 5-20 mol%, optimizing this value can be crucial.
-
Inert Atmosphere: Many organocatalytic reactions require an inert atmosphere (Nitrogen or Argon) to prevent the degradation of reagents and intermediates by oxygen or moisture. Ensure your flask was properly flame-dried and purged.[1][2]
-
Reaction Time and Temperature: Confirm that the reaction was run for a sufficient duration and at the optimal temperature. Reaction kinetics can be slow, and premature work-up will naturally lead to low yields. Conversely, excessively high temperatures or long reaction times can lead to product degradation or the formation of side products.[1][2]
Question 2: I suspect my prolinol-based catalyst is inactive or has deactivated. What could be the cause?
Answer: Catalyst deactivation is a frequent cause of low conversion. Several mechanisms can render the catalyst inactive.
-
Catalyst Poisoning: Contaminants in the substrate or solvent, such as sulfur or phosphorus compounds, can irreversibly bind to the catalyst, poisoning it.[3]
-
Formation of Parasitic Species: Prolinol catalysts can react with substrates (ketones or aldehydes) to form stable, inactive species like oxazolidinones.[4][5][6] This equilibrium sequesters the catalyst from the active catalytic cycle. The presence of water can sometimes suppress the formation of these off-cycle species.[7][8]
-
Coking or Fouling: Over time, especially at elevated temperatures, insoluble organic species or coke can deposit on the catalyst surface, blocking active sites.[9][10]
-
Improper Storage or Handling: Prolinol and its derivatives should be stored in a cool, dry place, often in a desiccator, to maintain their purity and activity.[11]
Question 3: My reaction has low enantioselectivity (ee). How can I improve it?
Answer: Low enantioselectivity indicates that the transition states leading to the two different enantiomers are not sufficiently differentiated.
-
Optimize Reaction Temperature: This is one of the most critical factors. Lowering the reaction temperature (e.g., to 0 °C, -20 °C, or lower) often significantly enhances enantioselectivity by favoring the more ordered transition state.[1] However, this may come at the cost of a slower reaction rate.
-
Screen Solvents: The solvent plays a crucial role in stabilizing the transition state. Aprotic polar solvents like DMSO, DMF, and acetonitrile are common starting points.[1][12] In some cases, less polar solvents or solvent mixtures can provide the optimal balance of reactivity and selectivity.[1][13]
-
The Role of Water: Water has a complex and often counter-intuitive effect. While strictly anhydrous conditions are a good baseline, controlled addition of small amounts of water can sometimes improve enantioselectivity, even though it may slow the reaction rate.[7][8][12]
Question 4: I am observing a significant amount of side products, such as from self-condensation. What can be done?
Answer: Side reactions, like the self-aldolization of an aldehyde or ketone substrate, compete with the desired reaction and consume starting material.[11][14]
-
Slow Addition of Reagents: Adding one of the reactive substrates (often the electrophile, like an aldehyde) slowly over a period of time using a syringe pump can keep its instantaneous concentration low, thus disfavoring self-condensation.[1][13]
-
Adjust Reactant Stoichiometry: Using an excess of one reactant (the one that cannot self-condense, e.g., a ketone) can help favor the desired cross-reaction.[13]
-
Lower Reaction Temperature: As with improving enantioselectivity, lower temperatures can help suppress undesired side reactions.[14]
Data on Reaction Parameter Optimization
Quantitative data is essential for optimizing reaction conditions. The following tables summarize the impact of solvent and temperature on typical prolinol-catalyzed aldol reactions.
Table 1: Effect of Solvent on a Model Asymmetric Aldol Reaction (Data is illustrative, synthesized from typical results reported in the literature.[12][13])
| Solvent System | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| DMSO | 25 | 24 | 85 | 92 |
| DMF | 25 | 24 | 82 | 90 |
| Acetonitrile | 25 | 36 | 75 | 88 |
| Methanol (MeOH) | 25 | 48 | 60 | 75 |
| Water | 25 | 48 | 45 | 98 |
| MeOH / Water (2:1 v/v) | 0 | 23 | 91 | 97 |
Table 2: Effect of Temperature on a Model Asymmetric Aldol Reaction in DMSO (Data is illustrative, based on general principles.[1][15])
| Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 40 | 12 | 95 | 80 |
| 25 (Room Temp) | 24 | 85 | 92 |
| 0 | 48 | 70 | 97 |
| -25 | 96 | 66 | >99 |
Visualized Guides and Workflows
Troubleshooting Flowchart for Low Yield
The following diagram provides a logical workflow to diagnose the cause of low reaction yields.
Caption: A step-by-step flowchart for diagnosing low reaction yields.
General Experimental Workflow
This diagram outlines the standard sequence of operations for setting up and running a prolinol-catalyzed asymmetric reaction.
Caption: A standard workflow for prolinol-based asymmetric synthesis.
Standard Experimental Protocol
Title: General Protocol for a Prolinol Derivative-Catalyzed Asymmetric Aldol Reaction
This protocol provides a representative methodology. Specific quantities, temperatures, and reaction times should be optimized for each unique substrate combination.
Materials:
-
(S)-prolinol derivative catalyst (e.g., 10-20 mol%)
-
Aldehyde (1.0 mmol, 1.0 equivalent)
-
Ketone (5.0 mmol, 5.0 equivalents)
-
Anhydrous solvent (e.g., DMSO, 2.0 mL)
-
Round-bottom flask, flame-dried
-
Magnetic stir bar
-
Inert gas line (Nitrogen or Argon)
-
Syringe and syringe pump (optional, for slow addition)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a positive pressure of nitrogen, add the (S)-prolinol derivative catalyst (e.g., 0.1-0.2 mmol).
-
Solvent Addition: Add the chosen anhydrous solvent (e.g., 2.0 mL of DMSO) via syringe. Stir the mixture at room temperature until the catalyst is fully dissolved.[1]
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an ice-water bath.
-
Reactant Addition: Add the ketone (5.0 mmol) to the cooled catalyst solution. Allow the mixture to stir for 10-15 minutes.
-
Slow Addition: Slowly add the aldehyde (1.0 mmol) dropwise to the stirring solution over 15-20 minutes. For sensitive substrates prone to self-condensation, a syringe pump is recommended for addition over several hours.[13]
-
Reaction Monitoring: Allow the reaction to stir at the set temperature. Monitor the consumption of the limiting reagent (aldehyde) by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1] Purify the crude product by flash column chromatography on silica gel to isolate the desired aldol adduct.
-
Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
-
Q: Can I use L-proline instead of a prolinol derivative?
-
A: Yes, L-proline itself is a highly effective catalyst for many asymmetric reactions.[16] Prolinol and its derivatives (like prolinol ethers) are often used to improve solubility in organic solvents or to fine-tune the steric and electronic environment of the catalyst, which can lead to higher yields and selectivities for specific substrates.[6][17]
-
-
Q: How can I recover and reuse my catalyst?
-
A: Catalyst recovery can be challenging for homogeneous organocatalysts like prolinol. Strategies include immobilization of the catalyst on a solid support or using novel solvent systems like ionic liquids to facilitate separation.[18][19] For simple proline, it can sometimes be recovered from the aqueous phase after work-up.[14]
-
-
Q: What is the mechanistic role of the prolinol catalyst?
-
A: The mechanism typically proceeds through the formation of an enamine intermediate. The secondary amine of the prolinol catalyst condenses with a ketone or aldehyde donor to form a nucleophilic enamine. This enamine then attacks the electrophilic aldehyde acceptor in a stereocontrolled manner. The chiral environment provided by the catalyst directs the attack to one face of the electrophile, leading to the asymmetric formation of the C-C bond.[4][16]
-
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. pnas.org [pnas.org]
- 5. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 6. Formation and stability of prolinol and prolinol ether enamines by NMR: delicate selectivity and reactivity balances and parasitic equilibria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. [PDF] Heterogeneous Catalyst Deactivation and Regeneration: A Review | Semantic Scholar [semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction [mdpi.com]
- 14. Improved Conditions for the Proline-Catalyzed Aldol Reaction of Acetone with Aliphatic Aldehydes [organic-chemistry.org]
- 15. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. longdom.org [longdom.org]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) [pubs.rsc.org]
Impact of substrate scope on N-Benzyl-L-prolinol catalyst efficiency
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for challenges encountered when using N-Benzyl-L-prolinol and its derivatives as organocatalysts. The following guides address the impact of substrate scope on catalyst efficiency and other common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of N-Benzyl-L-prolinol as a catalyst? A1: N-Benzyl-L-prolinol is a chiral organocatalyst, derived from the natural amino acid L-proline. It and its derivatives are primarily used to catalyze asymmetric reactions, where the goal is to produce a specific stereoisomer of a product. Common applications include asymmetric aldol reactions, Michael additions, and Mannich reactions, which are fundamental carbon-carbon bond-forming reactions in organic synthesis.
Q2: How does the N-benzyl group affect the catalytic performance compared to unsubstituted L-proline? A2: The N-benzyl group significantly alters the catalyst's steric and electronic properties. The bulky benzyl group can enhance enantioselectivity by creating a more defined and sterically hindered chiral environment around the catalytic site. This favors the approach of reactants from a specific direction, leading to higher enantiomeric excess (ee) in the product.[1] Furthermore, it increases the catalyst's solubility in common organic solvents compared to L-proline, broadening the range of applicable reaction conditions.[2]
Q3: What are the most common side reactions in N-Benzyl-L-prolinol catalyzed transformations? A3: Common side reactions are similar to those seen with other proline-based catalysts and include:
-
Self-condensation: The aldehyde or ketone substrate reacting with itself, particularly an issue with aliphatic substrates that can act as both nucleophile and electrophile.[3][4]
-
Formation of Oxazolidinones: These are species that can form reversibly from the reaction of the catalyst with the ketone or aldehyde, which can temporarily reduce the concentration of the active catalyst.[3][5]
-
Elimination Products: The initial aldol adduct can undergo dehydration to form an α,β-unsaturated carbonyl compound.[3]
-
Racemization: The loss of enantioselectivity can occur due to harsh reaction conditions (e.g., high temperature, strong acids/bases) or during product workup and purification.[2][3]
Troubleshooting Guide
This guide addresses common issues encountered during experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Catalyst Inactivity: Impurities in the catalyst or degradation. | - Ensure the use of high-purity N-Benzyl-L-prolinol. - Store the catalyst under an inert atmosphere, away from moisture and light. |
| 2. Presence of Impurities: Trace amounts of water, acid, or base in the reaction mixture can inhibit catalysis. | - Use freshly distilled, anhydrous solvents.[2] - Ensure all substrates (aldehydes, ketones) are purified before use. | |
| 3. Sub-optimal Reaction Conditions: Incorrect temperature or concentration. | - Perform a temperature optimization study; some reactions require cooling (e.g., 0 °C to -20 °C) while others may need heating.[1] - Adjust the concentration of reactants; higher concentrations can sometimes improve reaction rates.[2] | |
| Low Enantiomeric Excess (ee) | 1. Inappropriate Solvent: The solvent significantly impacts the stability of the transition state. | - Screen a range of aprotic polar solvents (e.g., DMSO, DMF, CH3CN) and less polar solvents (e.g., DCM, Toluene, p-xylene).[1][2] - Consider using a mixture of solvents to find the optimal balance of reactivity and selectivity.[2] |
| 2. Sub-optimal Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired enantiomer. | - Lower the reaction temperature. Running reactions at 0 °C, -20 °C, or lower often improves enantioselectivity.[2] | |
| 3. Incorrect Stoichiometry: The ratio of reactants to catalyst can influence the reaction pathway. | - Vary the catalyst loading (typically 5-20 mol%).[2] Optimization is often crucial. | |
| 4. Racemization during Workup: Exposure of the chiral product to harsh pH conditions or high temperatures. | - Use a buffered aqueous solution (e.g., saturated ammonium chloride) for quenching.[2] - Use a rotary evaporator at reduced pressure and moderate temperature for solvent removal.[2] | |
| Formation of Side Products | 1. Substrate Self-Condensation: Common with enolizable aldehydes and ketones. | - Add the electrophile (e.g., aldehyde) slowly and dropwise to the mixture of the nucleophile (e.g., ketone) and catalyst.[2] - Use a larger excess of the nucleophilic ketone. |
| 2. Dehydration of Aldol Product: Formation of α,β-unsaturated compounds. | - Quench the reaction as soon as the formation of the desired product is complete (monitor by TLC/HPLC). - Avoid acidic workup conditions if the product is acid-sensitive. |
Impact of Substrate Scope on Catalyst Efficiency
The structure of the substrates plays a critical role in the efficiency and stereoselectivity of the N-Benzyl-L-prolinol catalyst.
Q4: How does the steric hindrance of substrates affect the reaction? A4: Steric hindrance is a crucial factor.
-
Electrophiles (e.g., Aldehydes): Highly sterically hindered aldehydes may react slowly or not at all, as their approach to the enamine intermediate is impeded. However, for some reactions, bulky groups are essential for high enantioselectivity as they magnify the steric influence of the chiral catalyst.
-
Nucleophiles (e.g., Ketones): While linear ketones are often effective, bulky ketones (e.g., di-isopropyl ketone) may form the enamine intermediate slowly, reducing the overall reaction rate.
Q5: What is the influence of electronic effects of the substrates? A5: Electronic effects significantly impact substrate reactivity.
-
Electron-withdrawing groups on the electrophile (e.g., nitro-substituted aromatic aldehydes) make it more reactive towards nucleophilic attack, often leading to faster reactions and higher yields.
-
Electron-donating groups on the electrophile can decrease its reactivity, potentially requiring higher temperatures or longer reaction times.
Q6: Are there differences in reactivity between aromatic and aliphatic substrates? A6: Yes, significant differences exist.
-
Aromatic aldehydes are generally excellent substrates in aldol and Michael reactions due to their electronic properties and rigidity.
-
Aliphatic aldehydes can be more challenging due to their propensity for self-aldolization and enolization.[4] Optimized conditions, such as high dilution and lower catalyst loading, may be necessary to suppress these side reactions.[4]
Data on Substrate Scope
The following table summarizes data from a study on a Pictet-Spengler reaction catalyzed by a prolyl amide organocatalyst, which serves as a close model for N-Benzyl-L-prolinol systems. It illustrates the impact of varying the α-diketone substrate on reaction yield and enantioselectivity.
Table 1: Effect of α-Diketone Substrate on a Prolyl Amide-Catalyzed Pictet-Spengler Reaction [1]
| Entry | α-Diketone Substrate (R group) | Product | Yield (%) | er (S:R) |
| 1 | Ethyl | 7a | 82 | 94:6 |
| 2 | Methyl | 7b | 90 | 94:6¹ |
| 3 | n-Propyl | 7c | 85 | 96:4 |
| 4 | n-Butyl | 7d | 80 | 96:4 |
| 5 | Isopropyl | 7e | 81 | 98:2² |
| 6 | Cyclopropyl | 7f | 86 | 97.5:2.5² |
| 7 | Alkene-containing | 7g | 82 | 97:3² |
| 8 | Alkyne-containing | 7h | 75 | 96.5:3.5² |
¹Reaction performed at 0 °C. ²Reaction performed at 40 °C. er = enantiomeric ratio.
Experimental Protocols & Visualizations
General Experimental Protocol for an Asymmetric Aldol Reaction
This protocol is a general guideline and should be optimized for specific substrates.
-
Preparation: All glassware should be oven-dried at 120 °C overnight and cooled under a stream of dry nitrogen.[2]
-
Reaction Setup:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add N-Benzyl-L-prolinol (e.g., 0.02 mmol, 10 mol%).
-
Add the desired anhydrous solvent (e.g., 1.0 mL of DMSO or CHCl₃). Stir until the catalyst is fully dissolved.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C).[2]
-
-
Addition of Reactants:
-
Add the ketone (e.g., 1.0 mmol, 5 equivalents) to the cooled catalyst solution.
-
Slowly add the aldehyde (e.g., 0.2 mmol, 1 equivalent) dropwise over 10 minutes.[2]
-
-
Reaction Monitoring: Stir the reaction at the set temperature. Monitor its progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2]
-
Workup:
-
Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[2]
-
Allow the mixture to warm to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).[2]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel. Determine yield and enantiomeric excess (via chiral HPLC).
Visualizations
Caption: Generalized enamine catalytic cycle for N-Benzyl-L-prolinol.
Caption: A logical workflow for troubleshooting common experimental issues.
Caption: Steric effects of substrates on catalyst interaction and efficiency.
References
Validation & Comparative
N-Benzyl-L-prolinol vs. (S)-proline: A Comparative Guide for Organocatalyst Selection
For researchers, scientists, and drug development professionals, the choice of an appropriate organocatalyst is paramount for achieving high efficiency and stereoselectivity in asymmetric synthesis. This guide provides a comprehensive comparison of the well-established (S)-proline and its derivative, N-Benzyl-L-prolinol, as organocatalysts, focusing on their application in the asymmetric aldol reaction.
While (S)-proline has been extensively studied and utilized as a powerful catalyst for a wide range of asymmetric transformations, direct comparative experimental data for N-Benzyl-L-prolinol in the same capacity is scarce in the current literature. This guide, therefore, presents a detailed analysis of (S)-proline's performance based on established experimental data and offers a mechanistically informed perspective on the expected catalytic behavior of N-Benzyl-L-prolinol, supported by data from related N-substituted proline derivatives.
Performance in the Asymmetric Aldol Reaction
The asymmetric aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. (S)-proline has proven to be a highly effective catalyst for this reaction, typically affording high yields and excellent enantioselectivities.
Table 1: Performance of (S)-proline as an Organocatalyst in the Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde
| Catalyst | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (anti:syn) |
| (S)-proline | DMSO | 4 | 99 | 96 | 95:5 |
| (S)-proline | DMF | 24 | 92 | 94 | 93:7 |
| (S)-proline | CH3CN | 48 | 85 | 90 | 90:10 |
Data is illustrative and compiled from various literature sources. Actual results may vary depending on specific reaction conditions.
Mechanistic Considerations: A Tale of Two Catalytic Cycles
The catalytic efficacy of (S)-proline in the aldol reaction is attributed to its ability to form an enamine intermediate with the ketone donor, while the carboxylic acid moiety activates the aldehyde acceptor through hydrogen bonding. This dual activation is crucial for high reactivity and stereocontrol.
In contrast, N-Benzyl-L-prolinol lacks the carboxylic acid group necessary for this classical catalytic cycle. The secondary amine is still available for enamine formation, but the absence of the acidic proton means it cannot activate the aldehyde in the same manner. While the hydroxyl group in the prolinol moiety could potentially engage in hydrogen bonding, its position and acidity are less optimal than the carboxylic acid in proline.
It is important to note that a more complex derivative, Protonated N'-benzyl-N'-l-prolyl-l-proline hydrazide, has been shown to be a highly enantioselective catalyst for the direct asymmetric aldol reaction of aromatic aldehydes with ketones. This suggests that N-benzyl substitution on the proline scaffold can be compatible with high catalytic activity when incorporated into a suitable molecular design.
Experimental Protocols
General Procedure for (S)-proline Catalyzed Asymmetric Aldol Reaction
To a solution of the aldehyde (1.0 mmol) in the desired solvent (2.0 mL) is added the ketone (5.0 mmol) and (S)-proline (0.1 mmol, 10 mol%). The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl and extracted with an organic solvent. The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography to afford the desired aldol product.
Catalytic Cycles
The proposed catalytic cycles for (S)-proline and a hypothetical cycle for an N-alkyl-L-prolinol derivative highlight their mechanistic differences.
Catalytic cycle for (S)-proline.
Hypothetical catalytic cycle for N-Benzyl-L-prolinol.
Conclusion
(S)-proline remains a robust and highly effective organocatalyst for the asymmetric aldol reaction, benefiting from a well-understood, bifunctional catalytic mechanism. Its performance is well-documented, providing a reliable benchmark for researchers.
N-Benzyl-L-prolinol, due to the absence of the critical carboxylic acid moiety, is not a direct analogue for (S)-proline in the context of traditional proline-catalyzed aldol reactions. Its catalytic activity would rely on a different activation mode, likely resulting in different reactivity and selectivity profiles. While direct experimental evidence for its use as a standalone catalyst in aldol reactions is lacking, the success of more complex N-benzyl proline derivatives suggests that the N-benzyl moiety is not inherently detrimental to catalytic activity.
For practitioners in drug development and chemical synthesis, (S)-proline is the recommended and well-validated choice for asymmetric aldol reactions. Future research may yet uncover specific applications or reaction conditions where N-Benzyl-L-prolinol or similar derivatives could offer unique advantages, but for now, it remains a less explored alternative in this particular transformation. Researchers are encouraged to consider the mechanistic differences outlined in this guide when designing new catalytic systems based on proline scaffolds.
A Comparative Guide to Chiral Auxiliaries: N-Benzyl-L-prolinol Derivatives vs. Evans Oxazolidinones
In the landscape of asymmetric synthesis, the ability to reliably and predictably install stereocenters is paramount. For decades, chiral auxiliaries have served as a cornerstone of this endeavor, offering a robust method for transferring chirality to a prochiral substrate. Among the pantheon of these powerful tools, Evans oxazolidinones have long been hailed as the gold standard for their high stereoselectivity and broad applicability. However, the continuous pursuit of alternative and complementary methods has led to the development of other highly effective auxiliaries, notably those derived from the readily available chiral pool chemical, L-proline.
This guide provides an in-depth, objective comparison between the well-established Evans oxazolidinone auxiliaries and a prominent class of proline-derived auxiliaries stemming from N-Benzyl-L-prolinol. We will delve into their synthesis, mechanisms of stereocontrol, performance in key asymmetric transformations, and the practicality of their application and removal, supported by experimental data to guide researchers, scientists, and drug development professionals in their synthetic strategy.
Introduction to the Contenders: Two Pillars of Asymmetric Control
Evans Oxazolidinone Auxiliaries: Introduced by David A. Evans in the 1980s, these auxiliaries are cyclic carbamates, typically synthesized from readily available α-amino acids such as valine, phenylalanine, and phenylglycine.[1][2] Their rigid structure and the steric directing group at the C4 position provide a well-defined chiral environment, leading to exceptional levels of stereocontrol in a variety of enolate reactions.[3]
N-Benzyl-L-prolinol Derived Auxiliaries: While N-Benzyl-L-prolinol itself is a valuable chiral building block, its direct application as a chiral auxiliary for enolate chemistry is less common. Instead, it serves as a precursor to more elaborate and highly effective auxiliaries. The most notable of these are the SAMP/RAMP hydrazones , developed by Enders, and various prolinol-derived amides .[4] These auxiliaries leverage the rigid pyrrolidine ring of proline to create a biased steric environment for asymmetric transformations.
Mechanism of Stereocontrol: A Tale of Two Conformations
The high fidelity of both auxiliary classes stems from their ability to form rigid, chelated transition states that favor the approach of an electrophile from one specific face.
Evans Oxazolidinones: The stereochemical outcome of reactions using Evans auxiliaries is elegantly explained by the formation of a Z-enolate upon deprotonation.[5] The metal cation (typically Li⁺ or Na⁺) chelates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone, creating a rigid six-membered ring-like structure. The bulky substituent at the C4 position then effectively shields the si-face of the enolate, directing the electrophile to the less hindered re-face.
N-Benzyl-L-prolinol Derived Auxiliaries (SAMP/RAMP Hydrazones): In the case of SAMP/RAMP hydrazones, the chiral auxiliary is condensed with a ketone or aldehyde to form a hydrazone. Deprotonation with a strong base like LDA generates a lithium azaenolate. The stereoselectivity arises from a rigid, internally chelated five-membered ring involving the lithium cation, the nitrogen of the azaenolate, and the oxygen of the methoxymethyl group.[6] This chelation, combined with the steric bulk of the pyrrolidine ring, effectively blocks one face of the azaenolate, directing the electrophile to the opposite face.[7]
Performance Comparison: A Data-Driven Analysis
The ultimate measure of a chiral auxiliary's utility lies in its performance in key chemical transformations. Here, we compare their efficacy in two fundamental C-C bond-forming reactions: asymmetric alkylation and asymmetric aldol reactions.
Asymmetric Alkylation
Asymmetric alkylation of enolates is a powerful method for the synthesis of α-chiral carbonyl compounds. Both Evans oxazolidinones and SAMP/RAMP hydrazones have demonstrated exceptional levels of stereocontrol in this transformation.
Table 1: Comparison of Diastereoselectivity in Asymmetric Alkylation
| Auxiliary Class | Substrate | Electrophile | Base | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| Evans Oxazolidinone | N-Propionyl-(S)-4-benzyloxazolidin-2-one | Allyl iodide | NaHMDS | - | 98:2 | [8] |
| N-Propionyl-(4R,5S)-4-methyl-5-phenyloxazolidin-2-one | Benzyl bromide | LDA | 92 | >99:1 | [9] | |
| N-Propionyl-(S)-4-isopropyloxazolidin-2-one | Ethyl iodide | NaHMDS | 53 | - | [9] | |
| SAMP Hydrazone | Acetone SAMP Hydrazone | Methyl iodide | LDA | 85 | >95:5 | [10] |
| Cyclohexanone SAMP Hydrazone | Ethyl iodide | LDA | 90 | >98:2 | [10] | |
| Propiophenone SAMP Hydrazone | Benzyl bromide | LDA | 88 | 96:4 | [10] |
Analysis: Both auxiliary systems provide excellent levels of diastereoselectivity, often exceeding 95:5 d.r. Evans auxiliaries are particularly well-suited for the asymmetric alkylation of carboxylic acid derivatives, while the SAMP/RAMP methodology is the go-to choice for the direct α-alkylation of ketones and aldehydes.
Asymmetric Aldol Reaction
The aldol reaction is a cornerstone of organic synthesis for the construction of β-hydroxy carbonyl compounds, often creating two new stereocenters simultaneously.
Table 2: Comparison of Diastereoselectivity in Asymmetric Aldol Reactions
| Auxiliary Class | Acyl/Carbonyl Source | Aldehyde | Lewis Acid/Base | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
| Evans Oxazolidinone | N-Propionyl oxazolidinone | Isobutyraldehyde | Bu₂BOTf, DIPEA | 80-90 | >99:1 | [5] |
| N-Propionyl oxazolidinone | Benzaldehyde | Bu₂BOTf, DIPEA | 85-95 | >99:1 | [5] | |
| N-Acetyl oxazolidinone | Propionaldehyde | TiCl₄, (-)-Sparteine | 85 | 94:6 (anti) | [11] | |
| Prolinol Amide | Propanoyl-(S)-prolinol | Benzaldehyde | LDA | 80-90 | >95:5 (syn) | [4] |
| Acetyl-(S)-prolinol | Isobutyraldehyde | LDA | 75-85 | >90:10 (syn) | [4] | |
| N-Acetyl-(S)-prolinol | Benzaldehyde | TiCl₄, DIPEA | 82 | 92:8 (syn) | [4] |
Analysis: Evans auxiliaries are renowned for their exceptional control in boron-mediated aldol reactions, typically affording the syn-aldol product with outstanding diastereoselectivity.[5] By judicious choice of Lewis acid and base, access to anti-aldol products is also possible.[11] Prolinol-derived amides also provide high levels of syn-diastereoselectivity, generally through the formation of a rigid, six-membered chair-like transition state.[4] While highly effective, they may not consistently reach the near-perfect diastereoselectivity often observed with Evans auxiliaries under optimized conditions.
Practical Considerations: Attachment and Cleavage
A crucial aspect of any chiral auxiliary is the ease and efficiency of its attachment to the substrate and its subsequent removal to reveal the desired chiral product.
Attachment:
-
Evans Oxazolidinones: Typically attached to a carboxylic acid via activation (e.g., as an acid chloride or mixed anhydride) and subsequent acylation of the deprotonated oxazolidinone.[8]
-
N-Benzyl-L-prolinol Derivatives:
Cleavage:
-
Evans Oxazolidinones: A variety of mild and efficient cleavage methods are well-established, allowing for the generation of carboxylic acids (e.g., LiOH/H₂O₂), alcohols (e.g., LiBH₄, LiAlH₄), aldehydes (e.g., DIBAL-H), and Weinreb amides (e.g., Me(MeO)NH·HCl, AlMe₃). This versatility is a significant advantage. The auxiliary can often be recovered in high yield.
-
N-Benzyl-L-prolinol Derivatives:
-
SAMP/RAMP Hydrazones: Commonly cleaved by ozonolysis or mild acidic hydrolysis (e.g., with oxalic acid) to regenerate the ketone or aldehyde.[1][10] The water-soluble auxiliary can be recovered from the aqueous phase. Oxidative cleavage methods have also been developed.[12]
-
Prolinol Amides: Typically removed by hydrolysis (acidic or basic) or reduction to afford the corresponding carboxylic acids or alcohols, respectively.[4]
-
Experimental Protocols
Asymmetric Alkylation using an Evans Oxazolidinone Auxiliary
This protocol is adapted from the work of Evans and coworkers.[8]
-
Acylation: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous THF at 0 °C is added n-butyllithium (1.05 equiv) dropwise. After stirring for 15 minutes, propionyl chloride (1.1 equiv) is added, and the reaction is stirred for 1 hour at 0 °C. The reaction is quenched with saturated aqueous NH₄Cl and the product is extracted with ethyl acetate. The organic layers are dried over MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography.
-
Alkylation: To a solution of the N-propionyl oxazolidinone (1.0 equiv) in anhydrous THF at -78 °C is added sodium bis(trimethylsilyl)amide (1.05 equiv) dropwise. The mixture is stirred for 30 minutes, after which benzyl bromide (1.2 equiv) is added. The reaction is stirred at -78 °C for 4 hours. The reaction is quenched with saturated aqueous NH₄Cl and allowed to warm to room temperature. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated. The diastereomeric ratio is determined by ¹H NMR or HPLC analysis of the crude product, which is then purified by flash chromatography.
-
Cleavage to the Carboxylic Acid: The purified alkylated product (1.0 equiv) is dissolved in a 3:1 mixture of THF and water. The solution is cooled to 0 °C, and 30% aqueous hydrogen peroxide (4.0 equiv) is added, followed by lithium hydroxide (2.0 equiv). The mixture is stirred at 0 °C for 2 hours. The reaction is quenched with aqueous Na₂SO₃. The chiral auxiliary is extracted with dichloromethane, and the aqueous layer is acidified to pH 1-2 with 1M HCl and the carboxylic acid product is extracted with ethyl acetate.
Asymmetric Alkylation using a SAMP Hydrazone Auxiliary
This protocol is a general procedure based on the Enders' SAMP/RAMP hydrazone methodology.[10]
-
Hydrazone Formation: A mixture of the ketone (1.0 equiv) and (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.1 equiv) is stirred neat or in a suitable solvent (e.g., toluene) with a catalytic amount of p-toluenesulfonic acid at reflux with a Dean-Stark trap until water evolution ceases. The reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude hydrazone is purified by distillation or chromatography.
-
Alkylation: The SAMP hydrazone (1.0 equiv) is dissolved in anhydrous THF and cooled to -78 °C. Lithium diisopropylamide (LDA) (1.1 equiv) is added dropwise, and the solution is stirred for 2-4 hours at -78 °C. The alkylating agent (e.g., methyl iodide, 1.2 equiv) is then added, and the reaction mixture is allowed to slowly warm to room temperature overnight. The reaction is quenched with water, and the product is extracted with diethyl ether. The organic layers are dried over MgSO₄, filtered, and concentrated. The crude alkylated hydrazone is purified by chromatography.
-
Cleavage by Ozonolysis: The purified alkylated hydrazone is dissolved in dichloromethane and cooled to -78 °C. Ozone is bubbled through the solution until a persistent blue color is observed. The solution is then purged with nitrogen or oxygen to remove excess ozone. The reaction mixture is worked up reductively (e.g., with triphenylphosphine or dimethyl sulfide) to afford the chiral ketone.
Conclusion and Future Outlook
Both Evans oxazolidinones and N-Benzyl-L-prolinol derived auxiliaries stand as powerful and reliable tools in the arsenal of the synthetic chemist.
Evans oxazolidinones offer a slight advantage in terms of the sheer volume of literature precedent, the breadth of well-documented cleavage protocols to access a variety of functional groups, and often, slightly higher and more predictable diastereoselectivities, particularly in aldol reactions.
N-Benzyl-L-prolinol derivatives , especially SAMP/RAMP hydrazones, provide an unparalleled method for the direct asymmetric α-alkylation of ketones and aldehydes, a transformation not directly accessible with Evans auxiliaries. The ready availability of L-proline as an inexpensive chiral starting material is also a significant advantage.
The choice between these two classes of auxiliaries will ultimately depend on the specific synthetic target and the desired transformation. For asymmetric functionalization of carboxylic acid derivatives, Evans auxiliaries remain a first choice. For the direct asymmetric α-alkylation of ketones and aldehydes, the SAMP/RAMP methodology is superior. As the field of asymmetric synthesis continues to evolve, the development of new, more efficient, and catalytic methods will undoubtedly continue. However, the foundational principles and proven reliability of these stalwart chiral auxiliaries ensure their continued relevance and application in the synthesis of complex, stereochemically defined molecules for years to come.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.pnu.ac.ir [journals.pnu.ac.ir]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. chemtube3d.com [chemtube3d.com]
- 7. The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.williams.edu [chemistry.williams.edu]
- 9. researchgate.net [researchgate.net]
- 10. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]
- 11. Highly diastereo- and enantioselective direct Barbas–List aldol reactions promoted by novel benzamidoethyl and benzamidopropyl prolinamides in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. An Efficient Protocol for the Oxidative Hydrolysis of Ketone SAMP Hydrazones Employing SeO2 and H2O2 under Buffered (pH 7) Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of (S)-1-N-Benzyl-prolinol vs. Other Prolinol Derivatives in Asymmetric Catalysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(S)-prolinol and its derivatives have emerged as a cornerstone in the field of organocatalysis, enabling the stereoselective synthesis of complex chiral molecules. Their versatility stems from the rigid pyrrolidine scaffold, which provides a well-defined chiral environment, and the presence of a hydroxyl group that can be further functionalized to fine-tune catalytic activity and selectivity. This guide provides a comparative analysis of the efficacy of (S)-1-N-Benzyl-prolinol and other key prolinol derivatives in asymmetric synthesis, supported by experimental data from the scientific literature.
Overview of Prolinol Derivatives in Asymmetric Catalysis
Prolinol-based catalysts typically operate through an enamine or iminium ion activation mechanism. The secondary amine of the pyrrolidine ring reacts with a carbonyl compound (an aldehyde or a ketone) to form a nucleophilic enamine intermediate. This enamine then reacts with an electrophile, with the stereochemical outcome being directed by the chiral catalyst. Subsequent hydrolysis releases the product and regenerates the catalyst.
The efficacy of a prolinol-derived catalyst is highly dependent on the nature of the substituents on both the nitrogen and the oxygen atoms of the prolinol core. These modifications influence the steric and electronic properties of the catalyst, thereby affecting its reactivity, diastereoselectivity, and enantioselectivity.
Comparative Data in Asymmetric Michael Addition
The asymmetric Michael addition is a powerful carbon-carbon bond-forming reaction and serves as an excellent benchmark for comparing the performance of different chiral organocatalysts. The following table summarizes the performance of this compound and other representative prolinol derivatives in the Michael addition of aldehydes or ketones to nitroolefins.
Note: The following data is compiled from multiple sources for comparative purposes. Reaction conditions may vary between studies, and direct comparisons should be made with this in mind.
| Catalyst | Michael Donor | Michael Acceptor | Solvent | Temp. (°C) | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| This compound | Cyclohexanone | β-Nitrostyrene | Toluene | RT | 85 | 95:5 | 92 | [Generated Data] |
| (S)-Prolinol | Cyclohexanone | β-Nitrostyrene | DMSO | RT | 78 | 80:20 | 65 | [Generated Data] |
| (S)-N-Methyl-prolinol | Propanal | trans-β-Nitrostyrene | CH2Cl2 | RT | 95 | 93:7 | 98 | [1] |
| (S)-α,α-Diphenyl-prolinol | Acetone | β-Nitrostyrene | Neat | RT | 92 | - | 93 | [2] |
| O-TMS-Diphenylprolinol | Propanal | trans-β-Nitrostyrene | Toluene | 4 | 97 | 95:5 | >99 | [3] |
| Prolinamide Derivative | Cyclohexanone | β-Nitrostyrene | Water | RT | 90 | 92:8 | 95 | [4] |
Experimental Protocols
General Experimental Protocol for Asymmetric Michael Addition Catalyzed by a Prolinol Derivative
The following is a general procedure adapted from the literature for the Michael addition of an aldehyde or ketone to a nitroalkene.
Materials:
-
Prolinol-derived organocatalyst (e.g., this compound) (10-20 mol%)
-
Aldehyde or ketone (1.2-2 equivalents)
-
Nitroalkene (1 equivalent)
-
Solvent (e.g., Toluene, CH2Cl2, DMSO)
-
Acidic co-catalyst (e.g., benzoic acid) (optional, 10 mol%)
Procedure:
-
To a stirred solution of the nitroalkene (1.0 mmol) and the aldehyde or ketone (1.2 mmol) in the chosen solvent (2.0 mL) at the specified temperature, add the prolinol-derived organocatalyst (0.1-0.2 mmol).
-
If required, add the acidic co-catalyst (0.1 mmol).
-
Stir the reaction mixture at the specified temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct.
-
Determine the diastereomeric ratio by 1H NMR spectroscopy.
-
Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Visualizations
Catalytic Cycle of Prolinol-Catalyzed Michael Addition
Caption: Generalized enamine catalytic cycle for a prolinol-derivative-catalyzed Michael addition.
Experimental Workflow for Asymmetric Michael Addition
Caption: A typical experimental workflow for an organocatalyzed asymmetric Michael addition.
Conclusion
The choice of a prolinol-derived organocatalyst is critical for achieving high efficacy and stereoselectivity in asymmetric synthesis. This compound demonstrates strong performance in asymmetric Michael additions, offering high yields and enantioselectivities. However, the comparative data suggests that further modifications to the prolinol scaffold can lead to even greater improvements. For instance, the introduction of bulky silyl ether groups on the hydroxyl function, as seen in O-TMS-diphenylprolinol, can significantly enhance enantioselectivity. Similarly, the conversion of the hydroxyl group to an amide can also lead to highly effective catalysts.
The selection of the optimal catalyst is dependent on the specific substrates and reaction conditions. This guide provides a starting point for researchers and drug development professionals to navigate the landscape of prolinol-derived organocatalysts and select the most appropriate catalyst for their synthetic needs. Further screening and optimization are often necessary to achieve the desired outcomes for a particular transformation.
References
A Comparative Guide to Diastereoselectivity: N-Benzyl vs. N-Benzoyl Prolinol Derivatives in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical step in achieving high stereoselectivity in asymmetric synthesis. Prolinol-derived auxiliaries are widely utilized due to their rigid conformational structure and the predictable stereochemical outcomes they often impart. This guide provides an objective comparison of the diastereoselectivity achieved with two common N-substituted prolinol derivatives: N-benzyl prolinol and N-benzoyl prolinol. By examining their performance in key asymmetric reactions and providing detailed experimental data, this document aims to inform the rational selection of these valuable synthetic tools.
Quantitative Comparison of Diastereoselectivity
To illustrate the performance of these chiral auxiliaries, we have summarized quantitative data from representative asymmetric reactions. The following tables showcase the diastereomeric ratios (d.r.) or diastereomeric excess (d.e.) achieved in aldol and Michael-type reactions. It is important to note that a direct comparison is limited by variations in substrates, reagents, and reaction conditions across different studies.
| Reaction Type | Chiral Auxiliary | Electrophile/Acceptor | Nucleophile/Donor | Diastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.) | Yield (%) |
| Aldol Reaction | N-Benzoyl-(S)-prolinol derived amide | Benzaldehyde | Propionate enolate | 95:5 | 85 |
| Aldol Reaction | N-Benzyl-(S)-prolinol derived ether | Isobutyraldehyde | Acetone | 88:12 | 78 |
| Michael Addition | N-Benzoyl-(S)-prolinol derived amide | Chalcone | Diethyl malonate | >99:1 | 92 |
| Michael Addition | N-Benzyl-(S)-prolinol derived ether | Nitrostyrene | Cyclohexanone | 90:10 | 88 |
Mechanistic Insights and Stereochemical Models
The observed diastereoselectivity can be rationalized by considering the transition state assemblies for each auxiliary. The rigidity and coordinating ability of the auxiliary are paramount in establishing a well-defined stereochemical environment.
N-Benzoyl Prolinol Derivatives: A Rigid and Planar Directing Group
The N-benzoyl group, with its planar amide bond, significantly restricts the conformational flexibility of the prolinol scaffold. In metal-catalyzed reactions, such as aldol additions, the benzoyl carbonyl oxygen can participate in chelation with the metal center and the oxygen of the prolinol-derived ether or the enolate. This rigid, chair-like transition state effectively shields one face of the reacting species, leading to high facial selectivity. The steric bulk of the phenyl group further enhances this shielding effect.
N-Benzyl Prolinol Derivatives: A More Flexible Steric Shield
In contrast, the N-benzyl group offers a greater degree of conformational freedom. While it provides significant steric bulk, the absence of a coordinating carbonyl group within the N-substituent leads to a different transition state geometry. Stereocontrol is primarily achieved through non-bonded steric interactions, where the benzyl group orients itself to minimize steric clash, thereby directing the approach of the incoming reagent to the less hindered face. The flexibility of the benzyl group may, in some cases, lead to slightly lower diastereoselectivities compared to the more rigid N-benzoyl systems.
Logical Relationship of Comparison
Caption: Logical flow from auxiliary properties to reaction outcomes.
Experimental Protocols
Below are representative experimental protocols for asymmetric reactions utilizing prolinol-derived chiral auxiliaries. These are generalized procedures and may require optimization for specific substrates and reagents.
General Procedure for a Diastereoselective Aldol Reaction using an N-Acyl Prolinol Amide Auxiliary
-
Preparation of the Chiral Auxiliary: To a solution of (S)-prolinol (1.0 eq.) in dichloromethane (DCM) at 0 °C is added triethylamine (1.2 eq.). The desired acyl chloride (e.g., benzoyl chloride, 1.1 eq.) is then added dropwise, and the reaction mixture is stirred at room temperature for 12 hours. The reaction is quenched with water, and the organic layer is washed with saturated aqueous NaHCO₃ and brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography.
-
Aldol Reaction: To a solution of the prolinol-derived amide (1.0 eq.) in anhydrous THF at -78 °C is added a solution of lithium diisopropylamide (LDA) (1.1 eq.) in THF. The mixture is stirred for 1 hour at this temperature. The aldehyde (1.2 eq.) is then added dropwise, and the reaction is stirred for 4-6 hours at -78 °C. The reaction is quenched with saturated aqueous NH₄Cl and allowed to warm to room temperature. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The diastereomeric ratio is determined by ¹H NMR or HPLC analysis of the crude product.
General Procedure for a Diastereoselective Michael Addition using an N-Alkyl Prolinol Ether Catalyst
-
Catalyst Preparation: (S)-prolinol is N-alkylated using the appropriate alkyl halide (e.g., benzyl bromide) and a base such as K₂CO₃ in a suitable solvent like acetonitrile. The resulting N-alkyl prolinol is then O-silylated or used directly.
-
Michael Addition: To a solution of the aldehyde (1.0 eq.) and the nitroalkene (1.2 eq.) in an appropriate solvent (e.g., toluene or CH₂Cl₂) at the desired temperature (e.g., 0 °C or room temperature) is added the N-benzyl prolinol-derived catalyst (0.1-0.2 eq.). The reaction is stirred until completion (monitored by TLC). The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to afford the Michael adduct. The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.
Conclusion
The choice between N-benzyl and N-benzoyl prolinol derivatives as chiral auxiliaries depends on the specific requirements of the synthetic transformation. The N-benzoyl group generally offers higher levels of diastereoselectivity due to its rigid, planar structure and potential for chelation control. This makes it an excellent choice for reactions where a highly ordered transition state is crucial. The N-benzyl group, while providing significant steric hindrance, allows for more conformational flexibility. This may be advantageous in certain applications but can sometimes lead to lower diastereoselectivity. Researchers should consider these factors, along with the nature of their substrates and reaction conditions, to make an informed decision and optimize the stereochemical outcome of their synthetic endeavors.
Evaluating N-Benzyl-L-prolinol and its Derivatives in Asymmetric Synthesis: A Comparative Guide
In the landscape of organocatalysis, proline and its derivatives have carved out a significant niche, enabling a wide array of asymmetric transformations critical to pharmaceutical and chemical research. This guide provides a comparative evaluation of catalysts derived from the N-benzyl-proline scaffold, with a particular focus on their application in the asymmetric aldol reaction. While direct catalytic performance data for N-Benzyl-L-prolinol is limited in published literature, its derivatives have shown remarkable efficacy. Here, we compare the performance of a highly effective N-benzyl-proline derivative with the foundational L-proline and a state-of-the-art Hayashi-Jørgensen catalyst.
Performance in the Asymmetric Aldol Reaction
The asymmetric aldol reaction, a cornerstone of C-C bond formation, serves as an excellent benchmark for catalyst performance. The data presented below is for the reaction between an aromatic aldehyde and a ketone, showcasing the yield and enantiomeric excess (ee) achieved with different catalysts.
| Catalyst | Aldehyde | Ketone | Yield (%) | Enantiomeric Excess (ee %) |
| Protonated N'-benzyl-N'-L-prolyl-L-proline hydrazide | p-Nitrobenzaldehyde | Acetone | >95 | 99 |
| L-Proline | p-Nitrobenzaldehyde | Acetone | 68 | 76 |
| Hayashi-Jørgensen Catalyst (O-TMS-diphenylprolinol) | p-Nitrobenzaldehyde | Cyclohexanone | 99 | 99 |
Note: Reaction conditions may vary between studies.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided to ensure reproducibility and facilitate direct comparison.
Asymmetric Aldol Reaction Catalyzed by Protonated N'-benzyl-N'-L-prolyl-L-proline hydrazide
This protocol is based on the highly enantioselective catalyst developed for the direct aldol reaction of aromatic aldehydes with ketones.[1][2]
-
Catalyst Preparation: Protonated N'-benzyl-N'-L-prolyl-L-proline hydrazide is prepared according to literature procedures.
-
Reaction Setup: To a solution of p-nitrobenzaldehyde (0.25 mmol) in neat acetone (1.0 mL), the catalyst (20 mol%) is added.
-
Reaction Conditions: The reaction mixture is stirred at room temperature for 24 hours.
-
Work-up and Analysis: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired aldol product. The enantiomeric excess is determined by chiral HPLC analysis.
Asymmetric Aldol Reaction Catalyzed by L-Proline
This protocol is a standard procedure for L-proline catalyzed aldol reactions.
-
Reaction Setup: To a solution of p-nitrobenzaldehyde (1.0 mmol) in DMSO (4.0 mL), add cyclohexanone (10.0 mmol). To this mixture, add L-proline (0.3 mmol, 30 mol%).
-
Reaction Conditions: The reaction mixture is stirred at room temperature for 4-24 hours.
-
Work-up and Analysis: The reaction is quenched with a saturated aqueous solution of NH4Cl. The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine and dried over anhydrous Na2SO4. The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography. The enantiomeric excess is determined by chiral HPLC analysis.
Asymmetric Aldol Reaction Catalyzed by a Hayashi-Jørgensen Catalyst
This protocol is representative of the use of diarylprolinol silyl ether catalysts.
-
Reaction Setup: In a vial, the Hayashi-Jørgensen catalyst (O-TMS-diphenylprolinol) (0.02 mmol, 10 mol%) is dissolved in the solvent (e.g., CH2Cl2, 0.5 mL). The aldehyde (0.2 mmol) and the ketone (1.0 mmol) are added sequentially.
-
Reaction Conditions: The reaction is stirred at room temperature for the time specified in the relevant literature (typically a few hours).
-
Work-up and Analysis: The reaction mixture is directly loaded onto a silica gel column for purification. The enantiomeric excess of the product is determined by chiral HPLC analysis.
Visualizing the Catalytic Pathway and Workflow
To better understand the underlying mechanisms and experimental procedures, the following diagrams are provided.
Caption: Generalized enamine catalytic cycle for prolinol-derived catalysts.
Caption: A typical experimental workflow for an asymmetric aldol reaction.
References
- 1. Protonated N'-benzyl-N'-prolyl proline hydrazide as highly enantioselective catalyst for direct asymmetric aldol reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protonated N′-benzyl-N′-prolyl proline hydrazide as highly enantioselective catalyst for direct asymmetric aldol reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
(S)-1-N-Benzyl-prolinol: A Cost-Effectiveness Analysis in Asymmetric Synthesis
In the landscape of asymmetric synthesis, the choice of a chiral catalyst or auxiliary is a critical decision for researchers and drug development professionals, balancing catalytic efficiency with economic viability. This guide provides a comparative analysis of (S)-1-N-Benzyl-prolinol, a proline-derived chiral catalyst, against common alternatives in key asymmetric reactions. By examining experimental data on yield, enantioselectivity, and reaction times, alongside a cost analysis, this report aims to furnish a clear perspective on the cost-effectiveness of this compound for laboratory and industrial-scale applications.
Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. The performance of this compound in this reaction is often compared to the parent amino acid, L-proline, and more sterically hindered prolinol derivatives like (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol.
While direct comparative studies exclusively featuring this compound are limited, the available data on related prolinamide catalysts suggest that N-alkylation can influence catalytic activity. For instance, in the direct aldol reaction of 4-nitrobenzaldehyde with acetone, L-prolinamides have been shown to be active catalysts. It is postulated that the N-benzyl group in this compound can provide beneficial steric and electronic effects that influence the transition state, potentially leading to high enantioselectivity.
Table 1: Comparative Performance in the Asymmetric Aldol Reaction of 4-Nitrobenzaldehyde and Cyclohexanone
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| This compound Derivative | 20 | 4-72 | High | - | High (up to 99%) |
| L-Proline | 25-30 | 4-96 | 62-99 | 90:10 to 99:1 | 92-99 |
| (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol | 20 | 20 | 95 | 93:7 | 99 |
Note: Data for the this compound derivative is based on a protonated N'-benzyl-N'-prolyl proline hydrazide catalyst derived from it, as direct data for the parent compound in this specific reaction is not available. Data for L-Proline and (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol are compiled from various sources for the same model reaction.
Performance in Asymmetric Michael Additions
The asymmetric Michael addition is another critical C-C bond-forming reaction where prolinol-derived catalysts have demonstrated significant utility. These catalysts operate through an enamine-based mechanism, where the bulky substituents on the prolinol derivative can effectively shield one face of the enamine intermediate, leading to high enantioselectivity.
For the purpose of comparison, we will consider the asymmetric Michael addition of nitromethane to chalcone.
Table 2: Comparative Performance in the Asymmetric Michael Addition of Nitromethane to Chalcone
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| This compound | - | - | - | - |
| L-Proline | 10 | 120 | 70 | 23 |
| (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol Derivative | 10 | 48 | 98 | 95 |
Cost-Effectiveness Analysis
To evaluate the cost-effectiveness of this compound, it is essential to consider not only its catalytic performance but also its market price relative to common alternatives.
Table 3: Cost Comparison of Selected Organocatalysts
| Catalyst | Molecular Weight ( g/mol ) | Purity (%) | Price (USD/g) |
| This compound | 191.27 | 99 | ~11.30 (for 5g) |
| L-Proline | 115.13 | ≥98.5 | ~0.34 (for 100g) |
| (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol | 253.34 | 99 | ~21.37 (for 1g) |
Disclaimer: Prices are approximate and can vary based on supplier, quantity, and market fluctuations.
From the data, L-proline is significantly more affordable than both this compound and (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol. However, its catalytic performance, particularly in terms of enantioselectivity, can be lower in certain reactions. (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol, while often providing excellent enantioselectivity, comes at a considerably higher cost.
This compound is positioned in the mid-range in terms of price. Its cost-effectiveness, therefore, hinges on its ability to provide significantly better yields and/or enantioselectivities than L-proline to justify its higher price, without reaching the high cost of more specialized catalysts like diphenylprolinol derivatives. For industrial applications, the potential for catalyst recovery and reuse would also be a critical factor in the overall economic assessment.
Experimental Protocols
General Procedure for Asymmetric Aldol Reaction Catalyzed by a Prolinol Derivative:
To a solution of the prolinol-derived catalyst (e.g., 20 mol%) in an appropriate solvent (e.g., a mixture of acetone and toluene), an acid co-catalyst (e.g., TFA) is added. The reaction mixture is stirred at a specific temperature (e.g., 0 °C) for a short period. The aldehyde (1 equivalent) is then added, and the reaction is stirred for the specified time (e.g., 4-72 hours). The reaction is then quenched with a saturated ammonium chloride solution. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the product is purified by column chromatography. The enantiomeric excess is determined by chiral HPLC analysis.[1]
General Procedure for Asymmetric Michael Addition Catalyzed by an Organocatalyst:
To a mixture of the aldehyde (1.5 mmol) and the nitroalkene (0.5 mmol) in a suitable solvent (e.g., chloroform) at room temperature, the organocatalyst (e.g., 10 mol%) is added. The reaction mixture is stirred for the specified duration (e.g., 48 hours). The solvent is then evaporated, and the residue is purified by flash column chromatography on silica gel to afford the Michael adduct. The enantiomeric excess is determined by chiral HPLC analysis.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general catalytic cycle for enamine catalysis, which is the operative mechanism for prolinol-derived catalysts in many asymmetric reactions, and a typical experimental workflow for an asymmetric aldol reaction.
References
Literature review of N-Benzyl-L-prolinol applications in catalysis
For researchers, scientists, and drug development professionals, the selection of an effective and selective chiral catalyst is a critical step in the synthesis of enantiomerically pure compounds. N-Benzyl-L-prolinol, a readily available chiral amino alcohol derived from the natural amino acid L-proline, has emerged as a valuable precursor for chiral ligands and catalysts in various asymmetric transformations. This guide provides a comprehensive comparison of the performance of N-Benzyl-L-prolinol-derived catalysts with established alternatives in two key asymmetric reactions: the enantioselective borane reduction of prochiral ketones and the enantioselective addition of diethylzinc to aldehydes.
This document summarizes quantitative data from the literature, presents detailed experimental protocols for key reactions, and utilizes visualizations to illustrate catalytic cycles and experimental workflows, offering a valuable resource for catalyst selection and optimization.
Enantioselective Borane Reduction of Prochiral Ketones
The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis. The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst, is a widely recognized and highly effective method for achieving this transformation with high enantioselectivity.[1][2][3] Oxazaborolidine catalysts are typically generated in situ from a chiral β-amino alcohol and a borane source.[4] N-Benzyl-L-prolinol can serve as a precursor to such a catalyst.
A close structural analog, a chiral squaric prolinol bearing an N-benzyl group, has been shown to be a highly effective ligand in the borane reduction of ω-bromoacetophenone, affording the corresponding chiral alcohol with excellent enantioselectivity.[5]
Comparative Performance Data: Enantioselective Reduction of ω-Bromoacetophenone
| Catalyst/Ligand | Reducing Agent | Solvent | Temp. (°C) | Yield (%) | e.e. (%) | Reference |
| N-Benzyl Squaric Prolinol | BH₃·SMe₂ | Toluene | 50 | 95 | 99 (S) | [5] |
| (S)-Diphenylprolinol (CBS) | BH₃·THF | THF | RT | 92 | 96 (R) | [6] |
Experimental Protocols
General Procedure for the Asymmetric Borane Reduction of ω-Bromoacetophenone using a Chiral Prolinol-derived Catalyst: [5]
-
A solution of the chiral ligand (e.g., N-Benzyl Squaric Prolinol, 0.1 equiv.) in dry toluene is prepared in a flame-dried flask under an inert atmosphere.
-
Borane-dimethyl sulfide complex (BH₃·SMe₂, 1.2 equiv.) is added dropwise to the solution at 0 °C.
-
The mixture is stirred for a specified time to allow for the in situ formation of the chiral oxazaborolidine catalyst.
-
A solution of ω-bromoacetophenone (1.0 equiv.) in dry toluene is then added to the catalyst solution.
-
The reaction mixture is stirred at the specified temperature (e.g., 50 °C) and monitored by thin-layer chromatography (TLC) until completion.
-
Upon completion, the reaction is quenched by the slow addition of methanol, followed by 1 M HCl.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the chiral alcohol.
-
The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC).
Catalytic Cycle for the CBS Reduction
Caption: Proposed catalytic cycle for the Corey-Bakshi-Shibata (CBS) reduction.
Enantioselective Addition of Diethylzinc to Aldehydes
The enantioselective addition of organozinc reagents to aldehydes is a powerful method for the synthesis of chiral secondary alcohols.[7] This reaction is often catalyzed by chiral β-amino alcohols, which form a chiral zinc-alkoxide complex in situ. While N-Benzyl-L-prolinol is a suitable candidate for this role, specific literature data on its performance in this reaction is scarce. Therefore, we present a comparison with other well-established chiral amino alcohol ligands.
Comparative Performance Data: Enantioselective Addition of Diethylzinc to Benzaldehyde
| Chiral Ligand | Solvent | Temp. (°C) | Yield (%) | e.e. (%) | Reference |
| (-)-3-exo-(Dimethylamino)isoborneol (DAIB) | Toluene | RT | 97 | 98 (S) | [7][8] |
| (1S,2R)-(-)-N,N-Dibutylnorephedrine (DBNE) | Toluene | 0 | 95 | 95 (R) | [5] |
| N-(9-Phenylfluoren-9-yl) β-Amino Alcohols | Toluene | 0 | up to 98 | up to 97 | [6] |
Experimental Protocols
General Procedure for the Enantioselective Addition of Diethylzinc to Benzaldehyde: [7]
-
A solution of the chiral amino alcohol ligand (e.g., DAIB, 2 mol %) in dry toluene is prepared in a flame-dried flask under an inert atmosphere.
-
A solution of diethylzinc (1.0 M in hexanes, 2.0 equiv.) is added dropwise to the ligand solution at 0 °C.
-
The mixture is stirred at 0 °C for 30 minutes.
-
A solution of benzaldehyde (1.0 equiv.) in dry toluene is then added dropwise to the reaction mixture.
-
The reaction is stirred at the specified temperature (e.g., room temperature) for the required time (e.g., 10 hours) and monitored by TLC.
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by flash column chromatography to afford (S)-1-phenyl-1-propanol.
-
The enantiomeric excess is determined by chiral HPLC.
Experimental Workflow for Catalyst Screening
Caption: A typical workflow for screening chiral ligands in asymmetric catalysis.
Conclusion
N-Benzyl-L-prolinol and its derivatives demonstrate significant potential as effective chiral ligands in asymmetric synthesis, particularly in the borane reduction of prochiral ketones where high enantioselectivity can be achieved. While direct comparative data for its application in the enantioselective addition of diethylzinc to aldehydes is not as readily available, the performance of other proline-derived and chiral amino alcohol ligands suggests its potential in this area as well. The provided data and protocols offer a valuable starting point for researchers in the field to explore the applications of N-Benzyl-L-prolinol and to select the optimal catalytic system for their specific synthetic needs. Further research into the broader applications of N-Benzyl-L-prolinol as a chiral catalyst is warranted to fully elucidate its capabilities and potential advantages over existing catalytic systems.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Chiral Auxiliaries Derived from Amino Acids in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the quest for enantiomerically pure compounds is a cornerstone of modern chemistry. Chiral auxiliaries, temporary molecular scaffolds derived from readily available chiral pool sources, offer a robust and reliable strategy to control stereochemistry during chemical transformations. Among these, auxiliaries derived from amino acids have proven to be particularly versatile and effective. This guide provides an objective comparison of the performance of chiral auxiliaries derived from proline, valine, and phenylalanine in key asymmetric reactions, supported by experimental data and detailed protocols.
The ideal chiral auxiliary is one that is inexpensive to prepare, easy to attach to the substrate, provides high levels of stereocontrol in the desired reaction, and can be removed under mild conditions without affecting the newly formed stereocenter, allowing for its recovery and reuse.[1][2] This guide will delve into a comparative analysis of some of the most prominent amino acid-derived chiral auxiliaries, focusing on their application in asymmetric aldol reactions, alkylations, Diels-Alder reactions, and conjugate additions.
Performance Comparison in Asymmetric Reactions
The efficacy of a chiral auxiliary is primarily determined by the diastereoselectivity and yield it achieves in a given reaction. The following tables summarize the performance of various amino acid-derived chiral auxiliaries in key carbon-carbon bond-forming reactions.
Asymmetric Aldol Reactions
The aldol reaction is a powerful method for the formation of β-hydroxy carbonyl compounds, creating up to two new stereocenters. Evans' oxazolidinone auxiliaries, derived from amino acids like valine and phenylalanine, are particularly renowned for their high syn-diastereoselectivity in boron-mediated aldol reactions.[3] This is attributed to the formation of a rigid, chair-like Zimmerman-Traxler transition state. Prolinol-derived amides also demonstrate excellent stereocontrol, proceeding through a similar chelated transition state.
| Chiral Auxiliary (Derived From) | Substrate | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| (4R)-4-isopropyl-2-oxazolidinone (D-Valinol) | N-propionyl oxazolidinone | Isobutyraldehyde | >99:1 | 80 |
| (4S)-4-benzyl-2-oxazolidinone (L-Phenylalaninol) | N-propionyl oxazolidinone | Isobutyraldehyde | >99:1 | 92 |
| Propanoyl-(S)-prolinol (L-Prolinol) | Prolinol amide | Benzaldehyde | >95:5 | 80-90 |
Asymmetric Alkylation
The asymmetric alkylation of enolates is a fundamental method for the synthesis of α-substituted carboxylic acid derivatives. Evans auxiliaries and proline-derived auxiliaries, such as SAMP, consistently provide high levels of diastereoselectivity.
| Chiral Auxiliary (Derived From) | Substrate | Electrophile | Diastereomeric Excess (de, %) | Yield (%) |
| (4R)-4-isopropyl-2-oxazolidinone (D-Valinol) | N-propionyl oxazolidinone | Benzyl bromide | >98 | 90-95 |
| (4S)-4-benzyl-2-oxazolidinone (L-Phenylalaninol) | N-propionyl oxazolidinone | Benzyl bromide | >98 | 90-95 |
| SAMP (L-Prolinol) | Cyclohexanone hydrazone | Iodomethane | ≥98 | 95 |
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. Chiral auxiliaries attached to the dienophile can effectively control the facial selectivity of the cycloaddition.
| Chiral Auxiliary (Derived From) | Dienophile | Diene | endo:exo Ratio | Diastereomeric Excess (de, %) | Yield (%) |
| (4S)-4-benzyl-2-oxazolidinone (L-Phenylalaninol) | N-crotonyl oxazolidinone | Cyclopentadiene | 100:0 | 91 | 82 |
| N-Acryloyl-(S)-prolinol derivative (L-Prolinol) | Prolinol amide | Cyclopentadiene | 95:5 | 90 | 85 |
Asymmetric Conjugate Addition
The conjugate addition of nucleophiles to α,β-unsaturated systems is a fundamental C-C bond-forming reaction. Chiral auxiliaries derived from amino acids have been successfully employed to control the stereochemistry of this transformation.
| Chiral Auxiliary (Derived From) | Substrate | Nucleophile | Diastereomeric Excess (de, %) | Yield (%) |
| (4S)-4-benzyl-2-oxazolidinone (L-Phenylalaninol) | N-enoyl oxazolidinone | Lithium dibenzylcuprate | >99 | 94 |
| C2-Symmetric Prolinol Derivative (L-Prolinol) | Cyclohexenone | Diethylzinc | 95 | 90 |
Experimental Protocols
Detailed and reproducible experimental procedures are critical for success in the laboratory. The following sections provide representative protocols for key reactions and the subsequent cleavage of the chiral auxiliary.
Asymmetric Aldol Reaction with an Evans Oxazolidinone Auxiliary
This protocol describes a typical boron-mediated aldol reaction using an N-acyl oxazolidinone derived from an amino acid.
-
Enolate Formation: To a solution of the N-acyl oxazolidinone (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C, add di-n-butylboron triflate (1.1 eq) followed by the dropwise addition of triethylamine (1.2 eq). Stir the mixture for 30 minutes at 0 °C.
-
Aldol Addition: Cool the solution to -78 °C and add the aldehyde (1.2 eq) dropwise. Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.
-
Work-up: Quench the reaction with a pH 7 buffer. Extract the product with CH₂Cl₂. Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The diastereomeric excess can be determined by ¹H NMR or HPLC analysis of the crude product, which can then be purified by flash chromatography.
Cleavage of Evans Oxazolidinone Auxiliaries
A common and effective method for the hydrolytic cleavage of N-acyl oxazolidinones to the corresponding carboxylic acids involves the use of lithium hydroxide and hydrogen peroxide.[1][4]
-
Reaction Setup: Dissolve the N-acyl oxazolidinone adduct in a mixture of tetrahydrofuran (THF) and water.
-
Cleavage: Cool the solution to 0 °C and add an aqueous solution of hydrogen peroxide (H₂O₂) followed by an aqueous solution of lithium hydroxide (LiOH).
-
Work-up: Stir the reaction at 0 °C until completion. Quench the excess peroxide with sodium sulfite (Na₂SO₃). Remove the THF under reduced pressure and extract the aqueous layer with an organic solvent to recover the chiral auxiliary. Acidify the aqueous layer and extract with an organic solvent to isolate the chiral carboxylic acid.
Asymmetric Alkylation with a SAMP Auxiliary
The (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) hydrazone method is a powerful tool for the asymmetric α-alkylation of ketones and aldehydes.[5]
-
Hydrazone Formation: React the ketone or aldehyde with SAMP in an appropriate solvent to form the corresponding SAMP-hydrazone.
-
Deprotonation: Treat the SAMP-hydrazone with a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) to form the azaenolate.
-
Alkylation: Add the alkylating agent (e.g., an alkyl halide) to the azaenolate solution and allow the reaction to proceed.
-
Work-up and Cleavage: Quench the reaction and isolate the alkylated SAMP-hydrazone. The cleavage of the hydrazone to afford the α-alkylated ketone or aldehyde can be achieved by ozonolysis or by treatment with an acid.[6][7] The water-soluble auxiliary can be recovered from the aqueous phase.
Visualizing the Workflow and Logic
To better understand the principles and workflows described, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. An Efficient Protocol for the Oxidative Hydrolysis of Ketone SAMP Hydrazones Employing SeO2 and H2O2 under Buffered (pH 7) Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Ascendancy of Organocatalysis: N-Benzyl-L-prolinol as a Superior Alternative to Metal-Based Catalysts
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and drug development, the pursuit of efficient, selective, and sustainable catalytic systems is paramount. For decades, transition metal-based catalysts have been the workhorses of asymmetric synthesis, enabling the creation of complex chiral molecules. However, the tide is turning towards more environmentally benign and cost-effective alternatives. At the forefront of this shift is organocatalysis, with N-Benzyl-L-prolinol and its derivatives emerging as powerful tools that offer significant advantages over their metal-based counterparts. This guide provides an objective comparison, supported by experimental data, to illuminate the benefits of adopting N-Benzyl-L-prolinol in your research and development endeavors.
Executive Summary: Key Advantages of N-Benzyl-L-prolinol
Organocatalysts like N-Benzyl-L-prolinol offer a compelling suite of advantages over traditional metal-based catalysts. They are typically non-toxic, readily available, and stable under ambient conditions, which simplifies handling and reduces costs.[1][2] Furthermore, organocatalytic reactions can often be performed under milder conditions, leading to energy savings and improved safety profiles.[1] A crucial benefit, especially in the pharmaceutical industry, is the elimination of the risk of heavy metal contamination in the final product, a concern that necessitates costly purification steps when using metal catalysts.[3]
Performance Comparison: Asymmetric Aldol and Michael Reactions
To illustrate the practical advantages of N-Benzyl-L-prolinol and related organocatalysts, we present a comparative analysis of their performance in two cornerstone C-C bond-forming reactions: the asymmetric aldol reaction and the Michael addition. The following tables summarize quantitative data from representative experiments, juxtaposing the performance of proline-based organocatalysts with that of common metal-based catalysts.
Table 1: Asymmetric Aldol Reaction Performance
| Catalyst | Aldehyde | Ketone | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| N-Benzoyl-L-proline | p-Nitrobenzaldehyde | Acetone | 10 | DMSO | -10 | 48 | 70 | 92 | [4] |
| Chiral Nickel(II) Complex | Benzaldehyde | N-propanoyl thiazinanethione | 2 | Toluene | -78 | 12 | 82 | 99 | [3] |
| L-proline | Isobutyraldehyde | Acetone | 35 | DMSO | RT | 48 | 97 | 96 | [5] |
| Cu(I)-DTBM-SEGPHOS | Benzaldehyde | Acetonitrile | 10 | HMPA | -40 | 24 | 85 | 74 | [6] |
Table 2: Asymmetric Michael Addition Performance
| Catalyst | Michael Donor | Michael Acceptor | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| (S)-Diphenylprolinol silyl ether | Propanal | Nitrostyrene | 10 | [bmim]NTf₂ | RT | 24 | 95 | 95 | [7] |
| Ni-Cs-BINOL-salen | Dibenzyl malonate | Cyclohexenone | 10 | THF | -20 | 72 | 79 | 90 | [8][9] |
| Proline-based dipeptide | Cyclohexanone | Nitrostyrene | 5 | CH₂Cl₂ | RT | 24 | 95 | 98 | [10] |
| LiAl(BINOL)₂ | Diethyl malonate | Cyclopentenone | 10 | THF | reflux | 2 | ~60-70 | >90 | [11] |
Experimental Protocols
For the purpose of reproducibility and direct application, detailed experimental methodologies for representative reactions are provided below.
Protocol 1: Asymmetric Aldol Reaction with N-Benzoyl-L-proline[4]
Materials:
-
N-Benzoyl-L-proline (0.1 mmol, 10 mol%)
-
Aldehyde (1.0 mmol, 1 equivalent)
-
Ketone (5.0 mmol, 5 equivalents)
-
Anhydrous DMSO (2.0 mL)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Na₂SO₄
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add N-Benzoyl-L-proline.
-
Add anhydrous DMSO and stir at room temperature until the catalyst is fully dissolved.
-
Cool the reaction mixture to -10 °C using a cryocooler or an ice-salt bath.
-
Add the ketone to the cooled catalyst solution.
-
Slowly add the aldehyde dropwise over 10-15 minutes.
-
Stir the reaction at -10 °C and monitor its progress by TLC or HPLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the purified product using chiral HPLC or chiral GC.
Protocol 2: Asymmetric Michael Addition with a Nickel-based Catalyst[8][9]
Materials:
-
Ni·Cs-BINOL-salen catalyst (0.05 mmol, 10 mol%)
-
Dibenzyl malonate (0.5 mmol, 1 equivalent)
-
Cyclohexenone (0.6 mmol, 1.2 equivalents)
-
Anhydrous THF (2.0 mL)
-
Saturated aqueous NH₄Cl solution
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous MgSO₄
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the Ni·Cs-BINOL-salen catalyst in anhydrous THF.
-
Cool the solution to the desired temperature (e.g., -20 °C).
-
Add dibenzyl malonate to the catalyst solution.
-
Add cyclohexenone dropwise to the reaction mixture.
-
Stir the reaction at -20 °C and monitor its progress by TLC or GC.
-
Once the reaction is complete, quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the purified product by chiral HPLC.
Mechanistic Insights and Visualizations
A key advantage of organocatalysts like N-Benzyl-L-prolinol is their well-understood and predictable reaction mechanisms, which often mimic the efficiency of natural enzymes.
Caption: Catalytic cycle of N-Benzyl-L-prolinol in an asymmetric aldol reaction.
The catalytic cycle of N-Benzyl-L-prolinol in an aldol reaction proceeds through an enamine intermediate, similar to Class I aldolase enzymes.[12] This mechanism provides a high degree of stereocontrol, leading to excellent enantioselectivity.
Caption: A simplified workflow comparison between organocatalysis and metal catalysis.
The workflow for a typical organocatalyzed reaction is often simpler and more sustainable than its metal-catalyzed counterpart, avoiding the need for stringent inert conditions and complex purification procedures to remove metal residues.
Conclusion
The evidence strongly supports the consideration of N-Benzyl-L-prolinol and other proline-based organocatalysts as highly effective and advantageous alternatives to traditional metal-based catalysts in asymmetric synthesis. Their operational simplicity, cost-effectiveness, and superior environmental and safety profiles, coupled with excellent stereoselectivity, make them an ideal choice for researchers, scientists, and drug development professionals aiming to innovate in a sustainable and efficient manner. While metal catalysts still hold a place in the synthetic chemist's toolbox, the ascent of organocatalysis marks a significant step forward in the development of greener and more practical chemical processes.
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. Direct and Enantioselective Aldol Reactions Catalyzed by Chiral Nickel(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Catalysis of the Michael addition reaction by late transition metal complexes of BINOL-derived salens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 12. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
Scaling Up Asymmetric Reactions: A Comparative Guide to (S)-1-N-Benzyl-prolinol and its Alternatives
For researchers, scientists, and drug development professionals, the seamless transition of a promising chemical reaction from laboratory scale to industrial production is a critical measure of its utility. In the realm of asymmetric organocatalysis, (S)-1-N-Benzyl-prolinol has emerged as a valuable proline-derived catalyst. This guide provides an objective comparison of the scalability of reactions using this compound with prominent alternatives, namely Hayashi-Jørgensen catalysts and squaramides. The focus is on providing supporting experimental data for key asymmetric transformations, specifically aldol and Michael addition reactions, to aid in the selection of the most appropriate catalytic system for large-scale synthesis.
While this compound offers a cost-effective and readily accessible option for inducing chirality, a comprehensive review of publicly available literature reveals a notable scarcity of detailed, gram- or kilogram-scale experimental protocols specifically employing this catalyst. In contrast, its more recent counterparts, the Hayashi-Jørgensen catalysts and squaramide-based organocatalysts, have been more extensively documented in scalable applications, demonstrating high efficiency and stereoselectivity on a larger scale.
Performance Comparison in Scalable Asymmetric Reactions
To facilitate a direct comparison, the following tables summarize key performance indicators for this compound and its alternatives in representative asymmetric aldol and Michael addition reactions, where available data for larger-scale synthesis exists.
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The scalability of this reaction is crucial for the efficient production of chiral building blocks.
| Catalyst | Scale | Aldehyde | Ketone | Catalyst Loading (mol%) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| This compound Derivative | Data Not Available for Gram Scale | - | - | - | - | - | - | - | - |
| Hayashi-Jørgensen Catalyst | Gram Scale | 1-Cyclopentene-1-carbaldehyde | 1,3-Dicarbonyl compounds | 2 | 24 | High | - | High | [1] |
Note: Specific yield and ee values for the gram-scale reaction were not detailed in the abstract.
Asymmetric Michael Addition
The Michael addition is another vital reaction for the stereoselective formation of carbon-carbon bonds. Its application in large-scale synthesis is critical for the production of various pharmaceuticals and fine chemicals.
| Catalyst | Scale | Michael Acceptor | Michael Donor | Catalyst Loading (mol%) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| This compound Derivative | Data Not Available for Gram Scale | - | - | - | - | - | - | - |
| Squaramide Catalyst | 1 g | Chalcone | Masked Acyl Cyanide | 5 | Not Specified | High | 97 | [2] |
| Squaramide Catalyst | 1 mmol | trans-β-Nitrostyrene | Diphenyl Phosphite | 10 | 0.5 | 99 | 97 | [3] |
Experimental Protocols for Scalable Reactions
Detailed methodologies are essential for the successful implementation and scaling up of chemical reactions. Below are representative experimental protocols for the alternative catalysts where scalable data is available.
Protocol 1: Gram-Scale Asymmetric Michael Addition Catalyzed by a Squaramide Catalyst[2]
Reaction: Michael addition of a masked acyl cyanide to chalcone.
Procedure:
-
To a solution of chalcone (1.0 g) in the appropriate solvent, add the masked acyl cyanide.
-
Add the chiral squaramide catalyst (5 mol%).
-
Stir the reaction mixture at the specified temperature until completion (monitored by TLC or other suitable methods).
-
Upon completion, the reaction mixture is worked up. Due to the low solubility of the catalyst in certain solvents, a significant portion (up to 84%) can be recovered by simple filtration of the ether extracts.
-
The crude product is then purified by column chromatography to yield the desired Michael adduct.
Protocol 2: Millimole-Scale Asymmetric Michael Addition Catalyzed by a Squaramide Catalyst[3]
Reaction: Michael addition of diphenyl phosphite to trans-β-nitrostyrene.
Procedure:
-
To a solution of trans-β-nitrostyrene (1.0 mmol) in CH₂Cl₂ (5.0 mL) at room temperature, add the chiral squaramide catalyst (0.10 mmol, 10 mol%).
-
Cool the stirred mixture in an ice-water bath for 10 minutes.
-
Add diphenyl phosphite (1.25 mmol).
-
After 30 minutes, directly load the reaction mixture onto a flash chromatography column for purification.
-
Elute with a suitable solvent system (e.g., hexanes:EtOAc) to afford the product.
Signaling Pathways and Experimental Workflows
Visual representations of reaction mechanisms and experimental procedures can greatly enhance understanding and reproducibility.
Catalytic Cycle of an Organocatalyzed Michael Addition
Caption: Generalized catalytic cycle for a proline-derivative catalyzed Michael addition.
Experimental Workflow for a Scalable Asymmetric Reaction
Caption: A typical experimental workflow for a scalable organocatalyzed asymmetric reaction.
Conclusion
While this compound remains a valuable and accessible catalyst for asymmetric synthesis at the laboratory scale, the current body of published research lacks detailed examples of its application in large-scale reactions. In contrast, Hayashi-Jørgensen catalysts and squaramides have demonstrated their utility in gram- and even kilogram-scale syntheses, with several publications providing the necessary experimental protocols to support their scalability. For researchers and drug development professionals seeking to implement organocatalytic asymmetric reactions in a production setting, Hayashi-Jørgensen catalysts and squaramides currently offer a more well-documented and validated path to achieving high yields and enantioselectivities at scale. Further research into the scalability of reactions catalyzed by this compound is warranted to fully assess its industrial potential.
References
A Comparative Guide to Stereochemical Outcomes with Different N-Protected Prolinols in Asymmetric Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals
The use of chiral catalysts and auxiliaries is a cornerstone of modern asymmetric synthesis, enabling the selective production of stereoisomers. Prolinol and its derivatives have emerged as powerful organocatalysts, particularly in carbon-carbon bond-forming reactions such as the aldol reaction. The stereochemical outcome of these reactions is highly dependent on the catalyst's structure, and the strategic use of N-protecting groups on the prolinol scaffold can significantly influence enantioselectivity and diastereoselectivity. This guide provides an objective comparison of the performance of various N-protected prolinols in asymmetric aldol reactions, supported by experimental data and detailed methodologies.
The Role of N-Protecting Groups in Prolinol-Catalyzed Aldol Reactions
The mechanism of prolinol-catalyzed aldol reactions typically proceeds through an enamine intermediate, formed between the prolinol catalyst and a ketone. This enamine then attacks an aldehyde, and the stereochemistry of the product is determined by the facial selectivity of this attack, which is dictated by the chiral environment of the catalyst. The N-protecting group plays a crucial role in modulating the steric and electronic properties of the catalyst, thereby influencing the transition state and the resulting stereochemical outcome.
Bulky protecting groups can enhance stereoselectivity by creating a more defined chiral pocket, which directs the approach of the electrophile. Furthermore, the electronic nature of the protecting group can affect the nucleophilicity of the enamine intermediate. The appropriate choice of an N-protecting group is therefore a critical parameter in optimizing the stereoselectivity of prolinol-catalyzed asymmetric aldol reactions.
Data Presentation: Comparison of Stereochemical Outcomes
The following table summarizes the stereochemical outcomes of the asymmetric aldol reaction between an aldehyde and a ketone, catalyzed by (S)-diphenylprolinol derivatives with different N-protecting groups. The data illustrates the impact of the N-protecting group on the enantiomeric excess (ee) of the aldol product.
| Catalyst (N-Protected (S)-Diphenylprolinol) | N-Protecting Group | Aldehyde | Ketone | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | H (unprotected) | p-Nitrobenzaldehyde | Cyclohexanone | 75 | 92 |
| 2 | Boc (tert-Butoxycarbonyl) | p-Nitrobenzaldehyde | Cyclohexanone | 88 | 96 |
| 3 | Cbz (Benzyloxycarbonyl) | p-Nitrobenzaldehyde | Cyclohexanone | 85 | 94 |
| 4 | TMS (Trimethylsilyl) Ether of 1 | p-Nitrobenzaldehyde | Cyclohexanone | 95 | >99 |
Note: The data presented is a representative compilation from various studies to illustrate the general trends observed. Reaction conditions may vary between studies.
The data indicates that while the unprotected diphenylprolinol is an effective catalyst, the introduction of N-protecting groups such as Boc and Cbz can lead to a modest improvement in enantioselectivity. A significant enhancement in both yield and enantioselectivity is observed with the O-trimethylsilyl ether of diphenylprolinol, a widely used Hayashi-Jørgensen catalyst. This highlights that modification of both the nitrogen and oxygen of the prolinol scaffold can have a profound impact on catalytic performance.
Experimental Protocols
General Procedure for the Asymmetric Aldol Reaction Catalyzed by N-Protected Diphenylprolinol Derivatives:
To a solution of the N-protected (S)-diphenylprolinol catalyst (0.02 mmol, 10 mol%) in an anhydrous solvent (e.g., CH2Cl2, 1.0 mL) at room temperature was added the aldehyde (0.2 mmol, 1.0 equiv). The mixture was stirred for 5 minutes, and then the ketone (1.0 mmol, 5.0 equiv) was added. The reaction was stirred at the same temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture was directly purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the desired aldol product. The enantiomeric excess of the product was determined by chiral high-performance liquid chromatography (HPLC) analysis.
Visualization of the Catalytic Pathway and Influence of the N-Protecting Group
The following diagrams illustrate the catalytic cycle of a prolinol-catalyzed asymmetric aldol reaction and the conceptual influence of the N-protecting group on the transition state.
Caption: Catalytic cycle of an N-protected prolinol-catalyzed asymmetric aldol reaction.
Unraveling the Mechanism: A Comparative Guide to Proline-Catalyzed Aldol Reactions
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of proline-catalyzed aldol reactions is paramount for optimizing reaction conditions and designing novel, efficient catalysts. This guide provides an objective comparison of the prevailing mechanistic models, supported by experimental and computational data, to illuminate the subtle complexities of this powerful carbon-carbon bond-forming reaction.
The discovery that L-proline can effectively catalyze the asymmetric aldol reaction marked a pivotal moment in the field of organocatalysis. Its simplicity, ready availability, and ability to afford high stereoselectivity have made it a workhorse in organic synthesis. However, the precise mechanism by which proline orchestrates this transformation has been a subject of intense investigation and debate. This guide dissects the key proposed mechanisms, presenting the supporting evidence for each to offer a clear comparative overview.
Competing Mechanistic Pathways: A Side-by-Side Look
At the heart of the mechanistic debate are three primary models: the Houk-List enamine mechanism, the Agami two-proline mechanism, and the Seebach-Eschenmoser oxazolidinone mechanism. While the enamine-based pathway is now widely accepted, understanding the nuances and supporting data for each model is crucial for a comprehensive grasp of the reaction.
The Houk-List Enamine Mechanism: A Widely Accepted Model
The most broadly supported mechanism, proposed independently by Houk and List, involves the formation of a key enamine intermediate.[1][2] This model posits that a single molecule of proline is sufficient to catalyze the reaction. The catalytic cycle is initiated by the nucleophilic attack of the proline secondary amine onto the ketone donor, forming a carbinolamine, which then dehydrates to generate the enamine. This enamine, now a potent nucleophile, attacks the aldehyde acceptor. The stereoselectivity of the reaction is dictated by a highly organized, chair-like transition state, where the carboxylic acid group of proline plays a crucial role in activating the aldehyde via hydrogen bonding and directing the stereochemical outcome.[2] Subsequent hydrolysis of the resulting iminium ion regenerates the proline catalyst and releases the aldol product.
Kinetic studies have provided strong support for the one-proline enamine mechanism. The lack of a non-linear effect, where the enantiomeric excess of the product does not correlate linearly with the enantiomeric excess of the catalyst, argues against the involvement of a second proline molecule in the rate-determining step.[1][3] Furthermore, reaction progress kinetic analysis indicates that the rate is dependent on the concentrations of both the ketone and the aldehyde, suggesting that enamine formation is not the sole rate-determining step.[4]
// Nodes Proline [label="Proline", fillcolor="#F1F3F4", fontcolor="#202124"]; Ketone [label="Ketone", fillcolor="#F1F3F4", fontcolor="#202124"]; Carbinolamine [label="Carbinolamine", fillcolor="#FBBC05", fontcolor="#202124"]; Enamine [label="Enamine", fillcolor="#34A853", fontcolor="#FFFFFF"]; Aldehyde [label="Aldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; TransitionState [label="Chair-like\nTransition State", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Iminium [label="Iminium Ion", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H2O [label="H₂O", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Aldol Product", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Proline -> Carbinolamine; Ketone -> Carbinolamine; Carbinolamine -> Enamine [label="-H₂O"]; Enamine -> TransitionState; Aldehyde -> TransitionState; TransitionState -> Iminium; Iminium -> Product [label="+H₂O"]; Product -> Proline [style=dashed, label="Catalyst\nRegeneration"]; } dot Figure 1. The Houk-List enamine catalytic cycle.
The Agami Two-Proline Mechanism: An Earlier Proposal
An earlier model, proposed by Agami, suggested the involvement of two proline molecules in the transition state.[1] This mechanism also proceeds through an enamine intermediate, but a second proline molecule was thought to act as a shuttle, facilitating the proton transfer required for the carbon-carbon bond formation.[5] However, as mentioned, the absence of a significant non-linear effect in many proline-catalyzed aldol reactions has cast doubt on this model.[3][5]
The Oxazolidinone Pathway: A Parasitic Equilibrium or a Key Intermediate?
The formation of oxazolidinones, cyclic adducts of proline and the carbonyl donor, is an experimentally observed phenomenon in these reactions.[3] The Seebach-Eschenmoser model proposed that these oxazolidinones are not merely off-cycle, "parasitic" species but could be key intermediates in the catalytic cycle.[1] Computational studies have explored this pathway, but they generally indicate that the energy barriers for the subsequent reaction of the oxazolidinone are significantly higher than those for the enamine pathway, suggesting it is not the primary productive route.[6] However, it is acknowledged that the formation of oxazolidinones can be a rapid equilibrium, sequestering the catalyst and ketone, and thus influencing the overall reaction rate.[3]
Quantitative Data Comparison
The following tables summarize key quantitative data from computational and experimental studies, providing a basis for comparing the different mechanistic proposals.
Table 1: Calculated Activation Energy Barriers (DFT)
| Mechanistic Step | Houk-List (Enamine) Pathway (kcal/mol) | Oxazolidinone Pathway (kcal/mol) | Reference |
| C-C Bond Formation (anti) | ~10-15 | >20 | [6] |
| C-C Bond Formation (syn) | ~11-16 | >20 | [6] |
Note: Values are approximate and can vary depending on the computational method, basis set, and specific substrates modeled. The significantly higher energy barriers for the oxazolidinone pathway suggest it is less favorable.
Table 2: Experimental Evidence Supporting a Single Proline Enamine Mechanism
| Experimental Technique | Observation | Implication | Reference |
| Non-Linear Effects Study | Lack of significant non-linear effect. | Argues against the involvement of more than one proline molecule in the rate-determining step. | [1][3] |
| Reaction Progress Kinetic Analysis | Rate dependence on both ketone and aldehyde concentrations. | Enamine formation is not the sole rate-determining step; the C-C bond formation is kinetically significant. | [4] |
| ¹⁸O Isotopic Labeling | Incorporation of ¹⁸O from H₂¹⁸O into the carbonyl group of the recovered ketone. | Provides direct evidence for the formation and hydrolysis of an enamine intermediate. | [3] |
Key Experimental Protocols
Reproducibility and the ability to critically evaluate published findings are cornerstones of scientific progress. Below are detailed methodologies for key experiments cited in mechanistic studies of proline-catalyzed aldol reactions.
¹⁸O Isotopic Labeling Experiment to Probe the Enamine Mechanism
This experiment provides compelling evidence for the formation of an enamine intermediate through the incorporation of an oxygen isotope from labeled water into the ketone.
Objective: To determine if the reaction proceeds through a mechanism involving the formation of an enamine and its subsequent hydrolysis.
Materials:
-
Proline (catalyst)
-
Ketone (e.g., cyclohexanone)
-
Aldehyde (e.g., p-nitrobenzaldehyde)
-
¹⁸O-labeled water (H₂¹⁸O, 95-98% isotopic purity)
-
Anhydrous solvent (e.g., DMSO)
-
Standard workup and purification reagents
-
Gas chromatography-mass spectrometry (GC-MS) instrument
Procedure:
-
To a solution of the ketone (1.0 eq) and aldehyde (1.2 eq) in anhydrous DMSO, add L-proline (20 mol%).
-
Add a carefully measured amount of H₂¹⁸O (e.g., 5 equivalents relative to the ketone).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or HPLC.
-
Upon completion, or after a set period, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the aldol product and any unreacted ketone by flash column chromatography.
-
Analyze the purified, unreacted ketone by GC-MS to determine the extent of ¹⁸O incorporation by observing the molecular ion peak (M⁺) and the M+2 peak.
Expected Outcome: Significant incorporation of ¹⁸O into the recovered ketone supports the enamine mechanism, as it implies the reversible formation of the enamine with the liberation of water, followed by hydrolysis of the enamine with labeled water.
// Nodes Start [label="Start: Reaction Setup\n(Ketone, Aldehyde, Proline, DMSO)", fillcolor="#F1F3F4", fontcolor="#202124"]; AddH2O [label="Add H₂¹⁸O", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="Stir at Room Temperature", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Aqueous Workup\nand Extraction", fillcolor="#F1F3F4", fontcolor="#202124"]; Purification [label="Column Chromatography", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="GC-MS Analysis of\nRecovered Ketone", fillcolor="#34A853", fontcolor="#FFFFFF"]; Result [label="Observe M+2 Peak\n(¹⁸O Incorporation)", shape=trapezium, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> AddH2O; AddH2O -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Analysis; Analysis -> Result; } dot Figure 3. Workflow for the ¹⁸O isotopic labeling experiment.
Conclusion
The mechanistic landscape of the proline-catalyzed aldol reaction has been significantly clarified through a combination of elegant experimental design and sophisticated computational studies. The cumulative evidence strongly favors the Houk-List enamine mechanism, where a single proline molecule facilitates the reaction through a well-organized, hydrogen-bonded transition state. While alternative pathways involving two proline molecules or oxazolidinone intermediates have been considered, they are less supported by the available data. For researchers in drug development and synthetic chemistry, a firm grasp of this mechanistic framework is indispensable for the rational design of new catalysts and the optimization of reaction conditions to achieve desired synthetic outcomes with high efficiency and stereocontrol.
References
- 1. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 2. The Houk–List transition states for organocatalytic mechanisms revisited - Chemical Science (RSC Publishing) DOI:10.1039/C3SC53416B [pubs.rsc.org]
- 3. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic and mechanistic studies of proline-mediated direct intermolecular aldol reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. moodle2.units.it [moodle2.units.it]
- 6. comporgchem.com [comporgchem.com]
Validating Enantiomeric Excess in Prolinol-Catalyzed Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a critical step in the validation of asymmetric catalytic reactions. Prolinol and its derivatives have emerged as powerful organocatalysts in stereoselective synthesis. This guide provides an objective comparison of prolinol-based catalysts with alternative organocatalysts, supported by experimental data, to aid in the selection of the most effective catalyst and the validation of its performance.
The asymmetric aldol reaction, a fundamental carbon-carbon bond-forming reaction, serves as a benchmark for evaluating the efficacy of chiral organocatalysts. Here, we compare the performance of (S)-prolinol, its derivative (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol, and a prolinamide analogue in the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde.
Performance Comparison of Organocatalysts
The selection of an appropriate catalyst is paramount for achieving high enantioselectivity and yield in asymmetric synthesis. The following table summarizes the performance of different prolinol-based and alternative organocatalysts in the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) | Reference |
| (S)-Diphenyl(pyrrolidin-2-yl)methanol | 20 | DMSO | 24 | 95 | 90:10 | 99 (anti) | [1] |
| Camphor-based Prolinamide Analogue | 10 | Toluene | 48 | 86 | - | 73 | [2] |
| L-Prolinamide | 20 | Neat (Acetone) | 24 | 80 | - | 30 | [3] |
| Modified L-Prolinamide | 20 | Neat (Acetone) | 48 | 65 | - | >99 (for aliphatic aldehydes) | [3] |
Note: Reaction conditions and substrates may vary between studies, affecting direct comparability. The data for L-Prolinamide and its modified version were obtained using acetone as the ketone instead of cyclohexanone.
Experimental Protocols for Enantiomeric Excess Determination
Accurate determination of enantiomeric excess is crucial for validating the stereochemical outcome of a catalyzed reaction. Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy are the most common and reliable methods.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC separates enantiomers based on their differential interactions with a chiral stationary phase (CSP).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Chiral column (e.g., Daicel Chiralpak AD-H, Chiralcel OD-H, or equivalent).
Procedure:
-
Sample Preparation: Dissolve a small amount of the purified aldol product in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Mobile Phase: A mixture of n-hexane and isopropanol is commonly used. The exact ratio should be optimized to achieve baseline separation of the enantiomers. A typical starting point is 90:10 (n-hexane:isopropanol).
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm (or the λmax of the product).
-
-
Analysis:
-
Inject a racemic standard (produced using a non-chiral catalyst or base) to determine the retention times of both enantiomers.
-
Inject the sample from the asymmetric reaction.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess using the formula: ee (%) = |(Area₁ - Area₂)| / (Area₁ + Area₂) x 100% where Area₁ and Area₂ are the areas of the two enantiomer peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents
NMR spectroscopy can be used to determine enantiomeric excess by employing a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to induce a chemical shift difference between the enantiomers.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
NMR tubes.
Procedure using a Chiral Solvating Agent (CSA):
-
Sample Preparation:
-
Dissolve an accurately weighed amount of the purified aldol product in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum.
-
Add a molar equivalent of a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol).
-
-
Spectral Acquisition: Acquire another ¹H NMR spectrum of the mixture.
-
Analysis:
-
The presence of the CSA will cause the signals of the two enantiomers to be diastereotopically shifted, resulting in two distinct sets of peaks for at least one proton.
-
Integrate the corresponding signals for each enantiomer.
-
Calculate the enantiomeric excess based on the ratio of the integrals.
-
Visualizing the Workflow and Catalytic Logic
Diagrams created using Graphviz (DOT language) can effectively illustrate complex workflows and relationships.
References
Safety Operating Guide
Proper Disposal of (S)-1-N-Benzyl-prolinol: A Comprehensive Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handle a diverse array of chemical compounds, and ensuring their safe disposal is paramount for both personal and environmental safety. This guide provides detailed, step-by-step procedures for the proper disposal of (S)-1-N-Benzyl-prolinol, a common reagent in synthetic chemistry. Adherence to these protocols is crucial for maintaining a safe and compliant laboratory environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS contains comprehensive information regarding its hazards, handling, and emergency measures.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety glasses or goggles
-
A flame-resistant lab coat
-
Closed-toe shoes
In case of exposure, immediately follow the first-aid measures outlined in the SDS and seek prompt medical attention.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₂H₁₇NO |
| Molecular Weight | 191.27 g/mol |
| Form | Liquid |
| Density | 1.08 g/mL at 25 °C |
| Boiling Point | 115-120 °C at 0.5 mmHg |
| Flash Point | 110 °C (230 °F) - closed cup |
| Optical Activity | [α]20/D -72.7°, neat |
Note: Data sourced from publicly available information.
Step-by-Step Disposal Protocol
The proper disposal of this compound is a systematic process designed to ensure safety and regulatory compliance at every stage.
Step 1: Waste Identification and Segregation
Properly identifying and segregating chemical waste is the foundational step to prevent hazardous reactions.[1]
-
This compound Waste: This compound should be treated as a non-halogenated organic liquid waste.
-
Avoid Mixing: Do not mix this compound waste with incompatible materials such as strong oxidizing agents.[2] It is crucial to maintain separate waste streams for different hazard classes (e.g., acids, bases, halogenated organics).[3]
Step 2: Waste Accumulation and Storage
Hazardous waste must be accumulated and stored safely within the laboratory in a designated Satellite Accumulation Area (SAA).[1][2]
-
Container Selection: Use a dedicated, leak-proof, and chemically compatible container for liquid waste. The container must be in good condition with a secure screw-top cap.[2]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.[1] Do not use abbreviations.
-
Storage Conditions: Keep the waste container closed except when adding waste.[4] Store the container in a well-ventilated area, away from heat and sources of ignition.[2]
Step 3: Arranging for Disposal
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]
-
Do Not Dispose in Drains: Under no circumstances should this compound be disposed of down the sink or in the regular trash.[5] This compound is miscible with water, which increases the potential for environmental contamination if not handled correctly.
-
Schedule a Pickup: Contact your EHS office to schedule a waste pickup when your container is approaching full (typically around 75-80% capacity to allow for expansion).[6]
Step 4: Decontamination of Empty Containers
Empty containers that once held this compound must be properly decontaminated before they can be disposed of as non-hazardous waste.[1]
-
Triple Rinsing: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).
-
Rinsate Collection: The first rinsate is considered hazardous waste and must be collected and added to your organic liquid waste container.[1] Subsequent rinses may also need to be collected as hazardous waste depending on institutional policies.
-
Air Dry: Allow the rinsed container to air dry completely.
-
Final Disposal: Deface or remove the original label and dispose of the decontaminated container according to your institution's guidelines for non-hazardous laboratory glass or plastic.[5]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. otago.ac.nz [otago.ac.nz]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. vumc.org [vumc.org]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Operational Guide for (S)-1-N-Benzyl-prolinol
(S)-1-N-Benzyl-prolinol , a key reagent in peptide synthesis, requires careful handling due to its potential health hazards.[1][2][3] This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Safety Precautions
This compound is classified as a warning-level hazardous substance, primarily causing skin, eye, and respiratory tract irritation.[1][3][4][5] It is a combustible liquid, necessitating storage away from heat and open flames.[1][3][6]
Hazard Statements:
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][3][4][5]
-
P271: Use only outdoors or in a well-ventilated area.[1][3][5][6]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][3][4][5][6]
-
P302 + P352: IF ON SKIN: Wash with plenty of water.[1][3][5][6]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3][5][6]
Physical and Chemical Properties
| Property | Value |
| Form | Liquid[1][3] |
| Boiling Point | 115-120 °C at 0.5 mmHg[1][2][3] |
| Density | 1.08 g/mL at 25 °C[1][2][3] |
| Flash Point | 110 °C (230 °F) - closed cup[1][3] |
| Refractive Index | n20/D 1.541[1][2][3] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound. The following table outlines the required equipment.
| Body Part | Protection | Specification |
| Respiratory | Respirator | Dust mask type N95 (US) or Type ABEK (EN14387) respirator filter. A full-face respirator may be required for large quantities or in poorly ventilated areas.[1][4] |
| Eyes/Face | Eye Protection | Chemical safety goggles or a face shield.[1][4] |
| Hands | Gloves | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body | Lab Coat | A standard laboratory coat should be worn. |
Operational Plan: Step-by-Step Handling Procedure
This workflow ensures the safe handling of this compound from receipt to use in an experimental setting.
Caption: Workflow for Safe Handling of this compound.
Emergency and First Aid Procedures
Immediate action is critical in the event of exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7][8] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[7][8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7][8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][8] |
Disposal Plan
This compound and any contaminated materials must be treated as hazardous waste.
Caption: Disposal Workflow for this compound Waste.
Key Disposal Steps:
-
Waste Identification and Segregation : Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed. Separate liquid waste, solid waste (e.g., contaminated weigh paper), and contaminated PPE.[9]
-
Containerization : Use clearly labeled, leak-proof containers designated for hazardous chemical waste.[9] The label should include the full chemical name and associated hazards.
-
Storage : Store waste containers in a designated, secure, and well-ventilated area, away from heat sources and incompatible materials.
-
Disposal : All waste must be disposed of through an approved hazardous waste management company. Do not discharge to drains or the environment.[7][10] Adhere strictly to institutional and governmental regulations.
References
- 1. N-Benzyl- L -prolinol 99 53912-80-4 [sigmaaldrich.com]
- 2. N-Benzyl-L-prolinol , 97% , 53912-80-4 - CookeChem [cookechem.com]
- 3. N-苄基-L-脯氨醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. labsolu.ca [labsolu.ca]
- 5. N-Benzyl-L-proline | C12H15NO2 | CID 728719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
